molecular formula C6H15N B14665218 N-ethyl-N-methylpropan-2-amine CAS No. 39198-07-7

N-ethyl-N-methylpropan-2-amine

Cat. No.: B14665218
CAS No.: 39198-07-7
M. Wt: 101.19 g/mol
InChI Key: UTLDDSNRFHWERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-methylpropan-2-amine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39198-07-7

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

N-ethyl-N-methylpropan-2-amine

InChI

InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3

InChI Key

UTLDDSNRFHWERZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, with the CAS number 39198-07-7, is a tertiary aliphatic amine. Its structure features a central nitrogen atom bonded to an ethyl group, a methyl group, and an isopropyl group. This guide provides a comprehensive overview of its chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently undocumented, biological activities. Due to the limited availability of specific experimental data for this compound, some information presented is based on established principles of organic chemistry and data for structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundComputed
CAS Number 39198-07-7[1]
Molecular Formula C6H15N[1]
Molecular Weight 101.19 g/mol [1]
Canonical SMILES CCN(C)C(C)C[2]
InChI InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3[2]
Computed XLogP3 1.4[2]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 1Computed
Rotatable Bond Count 2Computed

Experimental Protocols

Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of acetone (B3395972) with N-ethylmethylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.

Reaction:

(CH₃)₂CO + CH₃NHC₂H₅ → [ (CH₃)₂C=N⁺(CH₃)(C₂H₅) ] → C₂H₅N(CH₃)CH(CH₃)₂

Materials:

  • N-ethylmethylamine

  • Acetone

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-ethylmethylamine (1.0 equivalent) in anhydrous DCM, add acetone (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the reducing agent slurry to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

    • Make the aqueous layer basic (pH > 10) by the addition of a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.

    • Extract the liberated free amine with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

  • Fractional Distillation: If the crude product is relatively clean, purification can be achieved by fractional distillation under atmospheric or reduced pressure. The boiling point of the pure amine is required to set the appropriate distillation conditions.

  • Column Chromatography: While amines can be challenging to purify by standard silica (B1680970) gel chromatography due to their basicity, it is possible by using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 1-2%) or by using alumina (B75360) as the stationary phase.[3]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile amines and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). Predicted chemical shifts can be estimated using NMR prediction software. For the structurally similar N-methylethanamine, the N-CH3 protons appear around 2.3 ppm, the N-CH2 protons around 2.65 ppm, and the ethyl's CH3 protons around 1.10 ppm.[4]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will lack N-H stretching bands (typically found around 3300-3500 cm⁻¹ for primary and secondary amines), which is characteristic of a tertiary amine. C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. Tertiary amines are a broad class of compounds with diverse biological activities. Without experimental data, any discussion of its potential effects is speculative.

In Silico Prediction and QSAR:

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity and other biological properties of chemicals based on their structure.[5] Studies on aliphatic amines have shown that their toxicity can often be correlated with their hydrophobicity (log Kow).[5] However, such models provide general trends and are not a substitute for experimental validation. In silico tools could be used to predict potential interactions with various biological targets, but the results would need to be confirmed through in vitro and in vivo studies.[6][7]

Due to the lack of specific data, a signaling pathway diagram cannot be accurately constructed for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with extreme caution, assuming it is hazardous. The safety information for structurally similar compounds, such as N-ethyl-2-methyl-2-propanamine and N-ethylmethylamine, should be considered.[8][9][10][11][12]

General Precautions:

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[9][10]

  • Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[9][10]

  • Corrosivity: May cause severe skin burns and eye damage.[9][10]

  • Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification N-ethylmethylamine N-ethylmethylamine Iminium Formation Iminium Formation N-ethylmethylamine->Iminium Formation Acetone Acetone Acetone->Iminium Formation Reductive Amination (NaBH(OAc)3) Reductive Amination (NaBH(OAc)3) Iminium Formation->Reductive Amination (NaBH(OAc)3) Quench (NaHCO3) Quench (NaHCO3) Reductive Amination (NaBH(OAc)3)->Quench (NaHCO3) Extraction Extraction Quench (NaHCO3)->Extraction Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Extraction->Purification (Distillation/Chromatography) Final Product Final Product Purification (Distillation/Chromatography)->Final Product

Figure 1: Proposed synthesis workflow for this compound.

Amine_Classification Amines Amines Primary Amine (R-NH2) Primary Amine (R-NH2) Amines->Primary Amine (R-NH2) Secondary Amine (R2-NH) Secondary Amine (R2-NH) Amines->Secondary Amine (R2-NH) Tertiary Amine (R3-N) Tertiary Amine (R3-N) Amines->Tertiary Amine (R3-N) Quaternary Ammonium (R4-N+) Quaternary Ammonium (R4-N+) Amines->Quaternary Ammonium (R4-N+) This compound This compound Tertiary Amine (R3-N)->this compound

Figure 2: Classification of amines, highlighting the position of the target compound.

Hypothetical_Interaction Compound This compound Target Hypothetical Biological Target (e.g., Receptor, Enzyme) Compound->Target Binding Response Potential Biological Response (Activation/Inhibition) Target->Response

Figure 3: Hypothetical interaction with a biological target (speculative).

References

physicochemical properties of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C6H15N, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a detailed experimental protocol for its synthesis via reductive amination and general methodologies for the determination of its key properties.

Physicochemical Properties

A summary of the key is presented in Table 1. It is important to note that while some properties are computationally predicted due to a lack of extensive experimental data in publicly available literature, they provide valuable estimates for practical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 39198-07-7[Guidechem][2]
Molecular Formula C6H15N[Guidechem, PubChem][1][2]
Molecular Weight 101.19 g/mol [Guidechem, PubChem][1][2]
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Calculated XLogP3 1.4[PubChem][1]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 1[PubChem][1]
Topological Polar Surface Area 3.2 Ų[PubChem][1]
pKa Not experimentally determined
Solubility Expected to be soluble in water and organic solvents.[3][4]

Experimental Protocols

Synthesis of this compound via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[5][6] This protocol describes the synthesis of the tertiary amine, this compound, from a secondary amine (N-ethylmethylamine) and a ketone (acetone) using sodium triacetoxyborohydride (B8407120) as the reducing agent.[7]

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-ethylmethylamine (1.0 equivalent) and acetone (1.0-1.2 equivalents).

  • Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the solution at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent used in the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation.

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of an amine in water.[8]

Materials:

  • This compound

  • Distilled water

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Add a small, accurately weighed amount of this compound to a test tube.

  • Add a known volume of distilled water (e.g., 1 mL) to the test tube.

  • Vigorously stir or shake the mixture for several minutes.

  • Allow the mixture to stand and observe for any undissolved material.

  • If the amine dissolves completely, add another weighed amount and repeat the process until a saturated solution is formed (i.e., undissolved amine is present).

  • The solubility can then be calculated in terms of g/100 mL or mol/L.

Determination of Basicity (pKa) via pH Measurement

The basicity of an amine can be estimated by measuring the pH of its aqueous solution.[8]

Materials:

  • This compound

  • Distilled water

  • pH meter or pH paper

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a standard aqueous solution of this compound of a known concentration (e.g., 0.1 M).

  • Calibrate the pH meter using standard buffer solutions.

  • Measure the pH of the prepared amine solution.

  • The pKb can be estimated from the pH and the concentration of the amine solution. For a more accurate determination, a titration with a standard acid is recommended.

Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable method for analyzing the purity of volatile amines like this compound.[9][10]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A suitable capillary column for amine analysis (e.g., a deactivated column or one with a polar stationary phase).[9]

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Set the GC operating conditions: injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.[10]

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The retention time of the peak corresponding to this compound can be used for identification (by comparison with a standard), and the peak area can be used to determine its purity.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine N-ethylmethylamine Mix Mix Reactants in Solvent Amine->Mix Ketone Acetone Ketone->Mix Solvent Anhydrous Solvent (DCE/THF) Solvent->Mix Add_Reducing_Agent Add NaBH(OAc)₃ Mix->Add_Reducing_Agent Stir Stir at Room Temp (1-24h) Add_Reducing_Agent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Distillation Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via reductive amination.

References

An In-depth Technical Guide to the Synthesis of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for the tertiary amine, N-ethyl-N-methylpropan-2-amine. The document outlines three primary synthesis methodologies: Reductive Amination, Eschweiler-Clarke Methylation, and Direct Alkylation. Each section includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways and workflows to facilitate understanding and replication.

Reductive Amination of N-ethylpropan-2-amine

Reductive amination is a highly versatile method for the formation of amines.[1] In this pathway, a secondary amine, N-ethylpropan-2-amine (also known as ethylisopropylamine), is reacted with formaldehyde (B43269) in the presence of a reducing agent to yield the desired tertiary amine.

Reaction Pathway

The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the tertiary amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product N-ethylpropan-2-amine N-ethylpropan-2-amine Iminium Ion Formation Iminium Ion Formation N-ethylpropan-2-amine->Iminium Ion Formation Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction [Reducing Agent] This compound This compound Reduction->this compound G cluster_reactants Reactants cluster_process Process cluster_product Product N-ethylpropan-2-amine N-ethylpropan-2-amine Iminium Ion Formation & Reduction Iminium Ion Formation & Reduction N-ethylpropan-2-amine->Iminium Ion Formation & Reduction Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Formation & Reduction Formic Acid Formic Acid Formic Acid->Iminium Ion Formation & Reduction This compound This compound Iminium Ion Formation & Reduction->this compound G cluster_reactants Reactants cluster_process Process cluster_product Product N-methylpropan-2-amine N-methylpropan-2-amine SN2 Reaction SN2 Reaction N-methylpropan-2-amine->SN2 Reaction Ethyl Halide (e.g., EtI) Ethyl Halide (e.g., EtI) Ethyl Halide (e.g., EtI)->SN2 Reaction This compound This compound SN2 Reaction->this compound

References

The Synthesis of Tertiary Amines via Reductive Amination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tertiary amine functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Reductive amination stands out as a powerful and versatile methodology for the formation of carbon-nitrogen bonds, offering a reliable route to these crucial molecular scaffolds. This whitepaper provides an in-depth technical overview of the primary methods for synthesizing tertiary amines through the reductive amination of secondary amines with carbonyl compounds. It covers classical named reactions, modern catalytic systems, and the use of specialized hydride reagents, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.

Core Principles of Reductive Amination for Tertiary Amine Synthesis

The synthesis of tertiary amines via reductive amination involves the reaction of a secondary amine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of an electrophilic iminium ion intermediate, which is subsequently reduced by a suitable reducing agent to yield the final tertiary amine.[1][2] This two-step sequence, often performed in a single pot, is a highly efficient method for C-N bond formation and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[2]

The general mechanism can be visualized as follows:

G R2NH Secondary Amine Hemiaminal Hemiaminal Intermediate R2NH->Hemiaminal R1COR1 Aldehyde or Ketone R1COR1->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium +H⁺, -H₂O TertiaryAmine Tertiary Amine Iminium->TertiaryAmine + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->TertiaryAmine H2O H₂O

Caption: General mechanism of tertiary amine synthesis via reductive amination.

A variety of methods have been developed for this transformation, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions. These can be broadly categorized into classical named reactions, methods employing borohydride (B1222165) reagents, and modern catalytic approaches.

Classical Named Reactions

The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods for the synthesis of tertiary amines, often favored for their simplicity and the use of inexpensive reagents.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically synthesizes N-methylated tertiary amines from secondary amines using an excess of formaldehyde (B43269) and formic acid.[3][4][5] Formic acid serves as the hydride donor to reduce the intermediate iminium ion.[6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[3][7]

G SecondaryAmine Secondary Amine IminiumIon Iminium Ion SecondaryAmine->IminiumIon Formaldehyde Formaldehyde Formaldehyde->IminiumIon TertiaryAmine Tertiary Amine (N-methylated) IminiumIon->TertiaryAmine FormicAcid Formic Acid (HCOOH) FormicAcid->TertiaryAmine CO2 CO₂

Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a broader method that can be used to alkylate secondary amines with various aldehydes or ketones, again using formic acid or a derivative like ammonium formate (B1220265) as the reducing agent.[8][9] This reaction typically requires high temperatures, often between 100-160°C.[1]

Modern Hydride Reagents

The development of milder and more selective reducing agents has significantly expanded the scope and utility of reductive amination.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, well-suited for the reductive amination of secondary amines.[1] Its steric bulk and reduced basicity allow for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.[1] A significant advantage of NaBH(OAc)₃ over other borohydrides is its lower toxicity.[1]

G Start Start Mix Mix secondary amine and carbonyl compound in an aprotic solvent (e.g., DCE, THF) Start->Mix AddSTAB Add NaBH(OAc)₃ Mix->AddSTAB Stir Stir at room temperature AddSTAB->Stir Workup Aqueous workup (e.g., NaHCO₃ solution) Stir->Workup Extract Extract with organic solvent Workup->Extract Purify Purify product Extract->Purify End End Purify->End

Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.[1]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent for this transformation.[1] It is particularly useful as it is stable in weakly acidic conditions (pH 6-7), which are optimal for iminium ion formation.[1] However, its high toxicity necessitates careful handling and disposal.[10]

Advanced Catalytic Methods

Recent advances have focused on the development of catalytic systems that improve atom economy and operate under milder conditions.[1]

Brønsted Acid-Catalyzed Reductive Amination

Strong Brønsted acids, such as triflic acid (TfOH), can catalyze the direct reductive amination of carbonyl compounds.[1][11] In some variations, formamides can act as both the amine source and the reductant, offering a metal-free alternative to traditional methods.[1][12]

Iridium-Catalyzed Reductive Amination

Iridium complexes, in conjunction with a suitable phosphine (B1218219) ligand and a hydrogen source (e.g., H₂ gas), have emerged as highly efficient catalysts for the reductive amination of ketones with secondary amines.[1][13] These methods often proceed under pressurized hydrogen and elevated temperatures.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of tertiary amines via various reductive amination methods.

Table 1: Classical Reductive Amination Methods

Secondary AmineCarbonyl CompoundProductMethodYield (%)Reference
PiperidineCyclohexanone1-CyclohexylpiperidineLeuckart-Wallach75[1]
PyrrolidineAcetophenone1-(1-Phenylethyl)pyrrolidineLeuckart-Wallach80[1]
VariousFormaldehydeN-Methylated Tertiary AmineEschweiler-Clarke>80[4]

Table 2: Reductive Amination using Borohydride Reagents

Secondary AmineCarbonyl CompoundReducing AgentProductYield (%)Reference
DiethylamineCyclohexanoneNaBH(OAc)₃N,N-Diethylcyclohexylamine94[10]
MorpholineAcetophenoneNaBH(OAc)₃4-(1-Phenylethyl)morpholine92[10]
PyrrolidineBenzaldehydeNaBH₃CN1-Benzylpyrrolidine85[14]

Table 3: Modern Catalytic Reductive Amination Methods

Secondary AmineCarbonyl CompoundCatalyst/ReagentProductYield (%)Reference
N-MethylanilineVarious AcetophenonesHSiCl₃/TMEDAN-Methyl-N-(1-phenylethyl)aniline derivatives80-95[15]
VariousVarious KetonesIridium Complex / H₂Various Tertiary AminesHigh[1][13]
VariousVarious CarbonylsTriflic Acid / Formamide (B127407)Various Tertiary AminesHigh[1][11][12]

Detailed Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

A representative procedure for the Eschweiler-Clarke reaction is as follows:

  • To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).[1][3]

  • Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is > 9.[1]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude tertiary amine, which can be further purified by distillation or column chromatography.

Protocol 2: Leuckart-Wallach Reaction

A general procedure for the Leuckart-Wallach reaction is as follows:

  • In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).[1]

  • Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.[1]

  • Cool the reaction to room temperature and carefully add a concentrated solution of hydrochloric acid.

  • Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.[1]

  • After cooling, make the solution basic with a concentrated sodium hydroxide solution.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

  • Purify the tertiary amine by distillation or column chromatography.[1]

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

  • To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions.[2][10]

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the tertiary amine.[1]

Protocol 4: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

A general protocol for reductive amination with sodium cyanoborohydride is as follows:

  • Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent, typically methanol.[1]

  • Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.[1]

  • Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.[1]

  • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • Carefully add an aqueous solution of NaOH to quench the reaction and adjust the pH to be basic.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Protocol 5: Brønsted Acid-Catalyzed Reductive Amination

A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

  • To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0 mL), add triflic acid (5-10 mol%).[1]

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]

Protocol 6: Iridium-Catalyzed Direct Reductive Amination

A general procedure for iridium-catalyzed direct reductive amination is as follows:

  • In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the secondary amine (1.0 eq.), and the ketone (1.2 eq.).[1]

  • Add an anhydrous solvent (e.g., THF or toluene).

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.[1]

  • After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the tertiary amine.[1]

References

The Synthesis of Tertiary Amines via Alkylation of Secondary Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of secondary amines to their tertiary counterparts represents a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The resulting tertiary amine scaffolds are ubiquitous in a vast array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the core methodologies for this crucial conversion, presenting a comparative analysis of key techniques, detailed experimental protocols, and a summary of quantitative data to aid in reaction optimization and selection.

Core Methodologies for the N-Alkylation of Secondary Amines

The synthesis of tertiary amines from secondary amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate scope, functional group tolerance, and desired scale of the reaction.

Reductive Amination

Reductive amination stands as one of the most reliable and widely employed methods for the N-alkylation of secondary amines.[1][2] This strategy effectively mitigates the common issue of over-alkylation that can plague other methods.[1] The reaction proceeds through the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine.[3]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mild nature and selectivity for the iminium ion over the carbonyl starting material.[1][3] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

Direct Alkylation with Alkyl Halides

The direct reaction of a secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] While conceptually straightforward, this method can be complicated by the potential for the tertiary amine product to react further with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.[5][6] However, the formation of tertiary amines from secondary amines via this route is generally less prone to over-alkylation compared to the alkylation of primary amines.[6] The choice of base and reaction conditions is critical to achieving high yields of the desired tertiary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines.[7][8][9] This methodology exhibits a broad substrate scope, allowing for the coupling of a wide variety of secondary amines with aryl halides, triflates, and other electrophilic partners.[9][10] The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) or carbene ligand and a base.[8][11]

N-Alkylation with Alcohols

The use of alcohols as alkylating agents represents an atom-economical and environmentally benign approach to tertiary amine synthesis, with water being the only byproduct.[12][13] This transformation generally requires a catalyst to activate the hydroxyl group of the alcohol, facilitating its departure.[5] A common mechanism for this reaction is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the alcohol is transiently oxidized to the corresponding aldehyde or ketone, which then undergoes reductive amination with the secondary amine.[14][15] A variety of transition metal catalysts, including those based on iridium, ruthenium, nickel, and copper, have been developed for this purpose.[16][17][18]

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction of boronic acids with amines.[19][20] While traditionally used for the synthesis of aryl amines, recent studies have expanded its utility to the coupling of secondary and even tertiary benzylic boronic esters with anilines to produce valuable alkyl amines.[19][21]

Quantitative Data Summary

The following tables summarize quantitative data for various methods of alkylating secondary amines to tertiary amines, providing a comparative overview of reaction conditions and yields.

Table 1: Reductive Amination of Secondary Amines

Secondary AmineCarbonyl CompoundReducing AgentSolventTemperature (°C)Yield (%)Reference
DibutylamineButyraldehydeEt₃SiH1,4-Dioxane75Quantitative[16]
N-MethylbenzylamineHydrocinnamaldehydeSilaneNot SpecifiedNot SpecifiedHigh[22]
VariousVariousNaBH(OAc)₃THF or DCEAmbientGood to Excellent[1]
VariousVariousNaBH₃CNMethanolAmbientNot Specified[3]

Table 2: Direct Alkylation of Secondary Amines with Alkyl Halides

Secondary AmineAlkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
VariousVariousHuenig's BaseNot SpecifiedNot SpecifiedAlmost Quantitative[23]
VariousVariousKH / Et₃NNot SpecifiedNot SpecifiedSatisfactory[24]
Aniline (B41778) DerivativesMethyl Iodide2,6-LutidineNot SpecifiedNot SpecifiedGood[25]

Table 3: Buchwald-Hartwig Amination of Secondary Amines

Secondary AmineAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Heterocyclic AminesAryl BromidesPd Precatalyst / Phosphine Ligandt-BuONa or t-BuOLiToluene100-170Up to 68%[11]
Secondary AminesAryl BromidesP(o-tol)₃Not SpecifiedTHFNot SpecifiedNot Specified[10]

Table 4: N-Alkylation of Secondary Amines with Alcohols

Secondary AmineAlcoholCatalystBaseSolventTemperature (°C)Yield (%)Reference
Anilines/BenzylaminesSecondary AlcoholsNNN-Ni(II) pincer complexNot SpecifiedNot SpecifiedMildNot Specified[14]
VariousPrimary AlcoholsHI or KINaHSO₄Not SpecifiedNot SpecifiedHigh[12]
VariousAlcoholsAlCl₃NoneMesitylene166Satisfactory[13]
Piperidine/PyrrolidinePrimary AlcoholsAg/Al₂O₃Cs₂CO₃ or K₃PO₄Xylene120Not Specified[15]

Experimental Protocols

General Protocol for Reductive Amination with Sodium Triacetoxyborohydride
  • To a solution of the secondary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an appropriate solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5-2.0 equiv.) in one portion.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.[3]

General Protocol for Iridium-Catalyzed Reductive Alkylation of a Secondary Amine with an Aldehyde
  • In a glovebox, a vial is charged with [IrCl(cod)]₂ (catalyst), the secondary amine (1.0 equiv.), the aldehyde (1.1 equiv.), and a suitable solvent (e.g., 1,4-dioxane).

  • Et₃SiH (1.1 equiv.) is added to the mixture.

  • The vial is sealed and the reaction mixture is heated at a specified temperature (e.g., 75 °C) until completion.[16]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the tertiary amine.

General Protocol for Chan-Lam Amination of a Benzylic Boronic Ester
  • A flask containing the benzylic boronic ester (1.0 equiv.), the aniline (4.0 equiv.), Cu(OAc)₂ (2.0 equiv.), and Cs₂CO₃ (0.5 equiv.) is purged with an inert gas (e.g., argon).

  • Methanol and pyridine (B92270) are added, and the mixture is stirred at 50-65 °C until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and aqueous NH₄OH is added.

  • The product is extracted with an ether, the combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The crude material is purified by column chromatography.[19]

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and workflows described in this guide.

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Secondary Amine Secondary Amine Iminium Ion Iminium Ion Secondary Amine->Iminium Ion + Carbonyl - H₂O Carbonyl Carbonyl Tertiary Amine Tertiary Amine Iminium Ion->Tertiary Amine + [H] Reducing Agent Reducing Agent SN2_Alkylation Secondary Amine Secondary Amine Transition State [R₂NH---R'---X]⁺ Secondary Amine->Transition State + R'-X Alkyl Halide Alkyl Halide Tertiary Ammonium Salt Tertiary Ammonium Salt Transition State->Tertiary Ammonium Salt Tertiary Amine Tertiary Amine Tertiary Ammonium Salt->Tertiary Amine + Base - HB⁺X⁻ Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (+ Ar-X) Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR₂(L) Amine Coordination & Deprotonation (+ R₂NH, Base) Ar-Pd(II)-NR₂(L)->Pd(0)L Ar-NR₂ Tertiary Amine Ar-Pd(II)-NR₂(L)->Ar-NR₂ Reductive Elimination Borrowing_Hydrogen Alcohol Alcohol Catalyst-H₂ [M]-H₂ Alcohol->Catalyst-H₂ Dehydrogenation Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone Iminium Ion Iminium Ion Catalyst [M] Catalyst-H₂->Catalyst Aldehyde/Ketone->Iminium Ion + Secondary Amine - H₂O Tertiary Amine Tertiary Amine Iminium Ion->Tertiary Amine Hydrogenation

References

N-ethyl-N-methylpropan-2-amine: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-methylpropan-2-amine, a sterically hindered tertiary amine, presents significant potential as a non-nucleophilic base and catalyst in modern organic synthesis. Its unique structural arrangement, featuring an isopropyl group that imparts considerable steric bulk around the nitrogen atom, theoretically allows for selective deprotonation of acidic protons without competing nucleophilic attack on electrophilic centers. This technical guide explores the core applications of this compound, focusing on its role as a non-nucleophilic base, its potential as a ligand and base in palladium-catalyzed cross-coupling reactions, and its utility as a catalyst in multicomponent reactions. While specific, detailed applications in peer-reviewed literature are limited, this document provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and generalized experimental protocols based on established principles of organic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its behavior as a base, its solubility in various reaction media, and its general handling and safety considerations.

PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
IUPAC Name This compound
CAS Number 39198-07-7
Appearance Liquid (predicted)
Boiling Point Not experimentally determined
Density Not experimentally determined
pKa of Conjugate Acid Estimated to be in the range of 10-11 (similar to other tertiary amines)

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic transformations. The two most plausible and commonly employed methods are the alkylation of a secondary amine and reductive amination.

Alkylation of N-methylpropan-2-amine

A straightforward approach involves the N-alkylation of N-methylpropan-2-amine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base to neutralize the hydrogen halide byproduct.

Generalized Experimental Protocol:

  • To a solution of N-methylpropan-2-amine (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is added a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).

  • The mixture is cooled to 0 °C, and ethyl bromide (1.1 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting amine.

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford this compound.

G Synthesis via Alkylation cluster_reactants Reactants cluster_process Process cluster_products Products N-methylpropan-2-amine N-methylpropan-2-amine Reaction Reaction N-methylpropan-2-amine->Reaction Ethyl Bromide Ethyl Bromide Ethyl Bromide->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound Byproducts Byproducts Workup & Purification->Byproducts

Caption: Synthesis of this compound via Alkylation.

Reductive Amination

An alternative route is the reductive amination of acetone (B3395972) with ethylamine, followed by methylation of the resulting N-ethylpropan-2-amine. This two-step sequence can also be performed as a one-pot reaction under specific conditions.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its character as a sterically hindered, non-nucleophilic base. This property is crucial in reactions where a base is required to deprotonate a substrate without undergoing undesirable side reactions, such as addition to a carbonyl group or displacement of a leaving group.

As a Non-Nucleophilic Base in Elimination Reactions

In analogy to other hindered bases like N,N-diisopropylethylamine (Hünig's base), this compound is expected to be an effective base for promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. The steric bulk of the isopropyl group would disfavor its participation in competing SN2 reactions.

Generalized Experimental Protocol for Dehydrohalogenation:

  • To a solution of the alkyl halide (1.0 eq.) in an inert solvent (e.g., toluene (B28343) or dichloromethane) is added this compound (1.5-2.0 eq.).

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, and the ammonium (B1175870) salt byproduct is removed by filtration or an aqueous wash.

  • The organic phase is dried and concentrated, and the resulting alkene is purified by distillation or chromatography.

Role in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, a base is often required to facilitate the catalytic cycle, typically in the transmetalation or reductive elimination steps. This compound can function as this base, with the added potential of acting as a ligand to the palladium center. Its ability to stabilize palladium intermediates while being sufficiently basic to drive the reaction forward makes it a promising candidate for these transformations.

G Generalized Pd-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-M Base (this compound) R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' R-R' Reductive Elimination->R-R'

Caption: Role of the Amine Base in a Pd-Catalyzed Cross-Coupling Cycle.

Catalyst in Multicomponent Reactions

This compound can act as a nucleophilic catalyst in multicomponent reactions, such as the Mannich reaction. In these reactions, the tertiary amine can react with an aldehyde to form a highly reactive iminium ion intermediate. This intermediate is then attacked by a nucleophile (e.g., an enol or enolate), leading to the formation of a new carbon-carbon bond. The steric hindrance of the amine can also provide a degree of stereocontrol in these transformations.

G Mannich Reaction Catalysis Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Amine (Catalyst) This compound Amine (Catalyst)->Iminium Ion Mannich Base Mannich Base Iminium Ion->Mannich Base Nucleophile (Enol) Nucleophile (Enol) Nucleophile (Enol)->Mannich Base Mannich Base->Amine (Catalyst) Regeneration

Caption: Catalytic Role of the Amine in the Mannich Reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a sterically hindered tertiary amine with significant, though largely unexplored, potential in organic synthesis. Its structural features suggest it is a valuable non-nucleophilic base for a variety of transformations, including elimination reactions, and as a dual-purpose ligand and base in palladium-catalyzed cross-couplings. Furthermore, its ability to act as a nucleophilic catalyst opens avenues for its use in multicomponent reactions. While a lack of specific published data with quantitative yields and detailed protocols currently exists, this guide provides a theoretical framework and generalized methodologies to encourage further investigation into the synthetic utility of this promising reagent by the research and drug development community.

The Role of N-ethyl-N-methylpropan-2-amine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, a tertiary amine with the CAS Number 39198-07-7, presents a unique structural motif for the synthesis of complex molecules within the pharmaceutical industry.[1][2][3] Its potential as a key building block or reagent in the construction of active pharmaceutical ingredients (APIs) is significant, particularly in the development of centrally acting agents. This technical guide explores the physicochemical properties of this compound, its potential applications in pharmaceutical synthesis, and provides illustrative experimental protocols based on the synthesis of structurally analogous compounds. While direct, publicly documented evidence of its use in the synthesis of a commercialized pharmaceutical intermediate is limited, its structural similarity to moieties in known drugs, such as the analgesic Tapentadol, allows for a detailed examination of its synthetic potential.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 39198-07-7[1][2][3]
Molecular Formula C6H15N[1][2]
Molecular Weight 101.19 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms N-ethyl-N-methyl-2-propanamine, Ethylmethylisopropylamine[2]
Canonical SMILES CCN(C)C(C)C[1]
InChIKey UTLDDSNRFHWERZ-UHFFFAOYSA-N[1]

Synthetic Applications in Pharmaceutical Intermediates

Tertiary amines like this compound are pivotal in organic synthesis, primarily utilized in two main capacities: as a nucleophilic building block or as a non-nucleophilic base. Given its structure, it is well-suited for introduction into a target molecule via reactions such as the Mannich reaction or nucleophilic substitution.

A notable example of a structurally similar moiety in a pharmaceutical agent is the N,N-dimethylpropan-amine group found in the opioid analgesic Tapentadol. The synthesis of a key intermediate for Tapentadol, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, provides a valuable case study for illustrating the potential synthetic routes involving analogous tertiary amines like this compound.

Illustrative Synthetic Pathway: Analogue to a Tapentadol Intermediate

The following workflow outlines a plausible synthetic route where this compound could be employed, by analogy to the synthesis of a known pharmaceutical intermediate.

G cluster_0 Step 1: Mannich-type Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction (Dehydroxylation) 3-methoxypropiophenone 3-methoxypropiophenone Intermediate_1 Mannich Base Intermediate 3-methoxypropiophenone->Intermediate_1  HCl (cat.)  Solvent (e.g., Ethanol) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_1 N-ethyl-N-methylpropan-2-amine_HCl This compound Hydrochloride N-ethyl-N-methylpropan-2-amine_HCl->Intermediate_1 Intermediate_1_node Mannich Base Intermediate Intermediate_2 Tertiary Alcohol Intermediate Intermediate_1_node->Intermediate_2  THF Ethylmagnesium_bromide Ethylmagnesium Bromide Ethylmagnesium_bromide->Intermediate_2 Intermediate_2_node Tertiary Alcohol Intermediate Final_Product Final Intermediate Analogue Intermediate_2_node->Final_Product Reducing_agent Reducing Agent (e.g., H2/Pd-C) Reducing_agent->Final_Product

Illustrative synthetic workflow for a pharmaceutical intermediate analogue.

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis of a key intermediate analogous to that used in the production of Tapentadol. These protocols are based on established synthetic methods for structurally similar compounds.

Step 1: Synthesis of a Mannich Base Intermediate (Illustrative)

This protocol describes the synthesis of a beta-aminoketone via a Mannich-type reaction, a plausible route for incorporating the this compound moiety.

Reaction: 3'-Methoxypropiophenone (B1296965) + Paraformaldehyde + this compound hydrochloride → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one hydrochloride

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3'-methoxypropiophenone (0.1 mol), paraformaldehyde (0.12 mol), this compound hydrochloride (0.1 mol), and 200 mL of absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield the Mannich base hydrochloride.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Step 2: Grignard Reaction to form a Tertiary Alcohol (Illustrative)

This step introduces an ethyl group via a Grignard reaction with the ketone of the Mannich base.

Reaction: 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one + Ethylmagnesium bromide → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpentan-1-ol

Procedure:

  • Prepare a solution of the Mannich base (from Step 1, after conversion to the free base) (0.08 mol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, 0.1 mol) dropwise via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Diastereomeric Ratio Varies depending on substrate and conditions

Potential Signaling Pathways of Derived Pharmaceuticals

Pharmaceuticals containing the this compound moiety, by analogy to Tapentadol, would likely target the central nervous system. Tapentadol exhibits a dual mechanism of action: it is an agonist at the μ-opioid receptor and an inhibitor of norepinephrine (B1679862) reuptake.[4] A hypothetical API derived from this compound could potentially interact with similar signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Opioid Signaling NE_Vesicle Norepinephrine Vesicles NE_Release NE Release NE_Vesicle->NE_Release NET Norepinephrine Transporter (NET) NE_Release->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Release->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction (Analgesia) Adrenergic_Receptor->Signal_Transduction Mu_Opioid_Receptor μ-Opioid Receptor G_Protein G-protein Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ca_Channel ↓ Ca2+ influx G_Protein->Ca_Channel K_Channel ↑ K+ efflux G_Protein->K_Channel cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release Ca_Channel->Neurotransmitter_Inhibition K_Channel->Neurotransmitter_Inhibition Hypothetical_Drug Hypothetical Drug (this compound derivative) Hypothetical_Drug->NET Inhibits Hypothetical_Drug->Mu_Opioid_Receptor Agonist

Potential dual-mechanism signaling pathway for a hypothetical drug.

Conclusion

This compound is a tertiary amine with significant potential as a building block in the synthesis of pharmaceutical intermediates, particularly for APIs targeting the central nervous system. While direct synthetic applications in marketed drugs are not readily found in public literature, its structural analogy to key fragments of existing analgesics like Tapentadol provides a strong basis for its exploration in drug discovery and development. The synthetic routes and experimental protocols detailed in this guide, based on established chemical transformations, offer a practical framework for researchers and scientists to harness the synthetic utility of this compound in the creation of novel therapeutic agents. Further investigation into its use in asymmetric synthesis and as a chiral auxiliary may unlock even greater potential in the development of next-generation pharmaceuticals.

References

N-ethyl-N-methylpropan-2-amine: An Evaluation of its Role in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Note for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: The compound N-ethyl-N-methylpropan-2-amine is an achiral tertiary amine. Its structure lacks a stereocenter, and the rapid inversion of the nitrogen atom at room temperature prevents it from being resolved into stable enantiomers.[1] Therefore, this compound cannot function as a traditional chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2]

While this compound itself is not a chiral auxiliary, its structural motifs are relevant in the broader context of stereoselective reactions. Tertiary amines with bulky substituents can influence the stereochemical course of a reaction through steric hindrance.[3]

This technical guide will first clarify the structural features of this compound and then, to address the user's interest in chiral amine auxiliaries, will provide an in-depth overview of a well-established class of chiral auxiliaries: the pseudoephedrine amides. This will serve as a practical example of how chiral amines are employed in asymmetric synthesis, complete with data, protocols, and visualizations as initially requested.

Part 1: Analysis of this compound

This compound, with the chemical formula C₆H₁₅N, is a tertiary amine featuring an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom.[4][5]

Synthesis and Properties: The synthesis of this compound can be achieved through standard alkylation procedures, such as the reaction of N-methylpropan-2-amine with an ethyl halide.[3] As a tertiary amine, it acts as a base and a nucleophile, capable of participating in acid-base reactions, alkylations to form quaternary ammonium (B1175870) salts, and reactions with carboxylic acid derivatives to form amides.[3]

Part 2: Pseudoephedrine as a Chiral Auxiliary: A Practical Guide

To illustrate the principles of using a chiral amine as an auxiliary, this section will focus on the widely used and highly effective pseudoephedrine amides. Pseudoephedrine is a naturally occurring chiral amino alcohol that can be readily converted into a chiral auxiliary for the asymmetric alkylation of enolates.

Workflow for Asymmetric Alkylation using Pseudoephedrine Amide:

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage A Carboxylic Acid C Pseudoephedrine Amide A->C B (1R,2R)-Pseudoephedrine B->C D LDA Deprotonation C->D E Chiral Enolate D->E G Alkylated Product E->G F Electrophile (R-X) F->G H Hydrolysis G->H I Chiral Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: Asymmetric alkylation workflow using a pseudoephedrine chiral auxiliary.

Experimental Protocols:

1. Synthesis of N-Acyl Pseudoephedrine Amide: A solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent (e.g., DCC or EDC, 1.1 eq) and a catalytic amount of DMAP. To this mixture, (1R,2R)-pseudoephedrine (1.0 eq) is added, and the reaction is stirred at room temperature until completion. The crude product is then purified by chromatography.

2. Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 2.2 eq) is added dropwise to form the chiral enolate. After stirring for 30-60 minutes, the electrophile (alkyl halide, 1.5 eq) is added, and the reaction is allowed to proceed at -78 °C. The reaction is quenched with a saturated aqueous solution of NH₄Cl.

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water. An acid (e.g., H₂SO₄) or a base (e.g., NaOH) is added, and the mixture is heated to reflux to hydrolyze the amide bond. The resulting chiral carboxylic acid is isolated, and the pseudoephedrine auxiliary can be recovered.

Data Presentation:

The diastereoselectivity of the alkylation is typically very high, often exceeding 95:5 d.r. The following table summarizes representative data for the alkylation of various pseudoephedrine amides.

Carboxylic Acid DerivativeElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
PropionamideBenzyl bromide>98:295
ButyramideMethyl iodide97:392
PhenylacetamideEthyl iodide>98:290

Signaling Pathway for Stereochemical Induction:

The high degree of stereocontrol is attributed to the formation of a rigid chelated Z-enolate intermediate. The phenyl group of the pseudoephedrine shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Caption: Mechanism of stereochemical induction by the pseudoephedrine auxiliary.

References

Spectroscopic Profile of N-ethyl-N-methylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-ethyl-N-methylpropan-2-amine (CAS No. 39198-07-7), a tertiary amine of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C6H15N, possesses a tertiary amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-CH(CH₃)₂~2.7 - 2.9Septet1H
-N-CH₂-CH₃~2.3 - 2.5Quartet2H
-N-CH₃~2.1 - 2.2Singlet3H
-CH₂-CH₃~0.9 - 1.1Triplet3H
-CH(CH₃)₂~0.9 - 1.0Doublet6H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (δ) ppm
-C H(CH₃)₂~50 - 55
-N-C H₂-CH₃~45 - 50
-N-C H₃~35 - 40
-CH( C H₃)₂~18 - 22
-CH₂-C H₃~12 - 16

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, a key feature of tertiary amines.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960 - 2975C-H stretch (alkane)Strong
2850 - 2870C-H stretch (alkane)Strong
1450 - 1470C-H bend (alkane)Medium
1365 - 1385C-H bend (alkane, isopropyl gem-dimethyl)Medium-Strong
1150 - 1250C-N stretch (tertiary amine)Medium-Weak

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic amines like this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

  • Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale to 0.00 ppm.

4.1.2. Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

FT-IR Spectroscopy Protocol

4.2.1. Sample Preparation (Neat Liquid):

  • A single drop of the neat liquid amine is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • The plates are gently pressed together to form a thin liquid film.

4.2.2. Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded to subtract the contributions of atmospheric water and carbon dioxide.

  • The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown sample suspected to be this compound is outlined below. This process integrates the information from both NMR and IR spectroscopy to confirm the structure.

Spectroscopic_Analysis_Workflow cluster_0 Spectroscopic Analysis of this compound Sample Unknown Sample IR_Spec Acquire IR Spectrum Sample->IR_Spec FT-IR Spectroscopy NMR_Spec Acquire NMR Spectra (¹H and ¹³C) Sample->NMR_Spec NMR Spectroscopy IR_Analysis Analyze IR Data: - Check for C-H and C-N stretches - Confirm absence of N-H stretch IR_Spec->IR_Analysis H_NMR_Analysis Analyze ¹H NMR Data: - Chemical Shifts - Integration - Multiplicity NMR_Spec->H_NMR_Analysis C_NMR_Analysis Analyze ¹³C NMR Data: - Number of signals - Chemical Shifts NMR_Spec->C_NMR_Analysis Structure_Hypothesis Propose Structure: This compound IR_Analysis->Structure_Hypothesis H_NMR_Analysis->Structure_Hypothesis C_NMR_Analysis->Structure_Hypothesis Confirmation Confirm Structure Structure_Hypothesis->Confirmation Data Correlation

Caption: Logical workflow for the spectroscopic identification of this compound.

molecular structure and conformation of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-N-methylpropan-2-amine

Abstract

This compound, a tertiary amine with significant structural features, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of its substituents is paramount for predicting its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This document provides a comprehensive overview of the molecule's structural properties, explores its conformational landscape through theoretical analysis, and outlines the key experimental and computational protocols required for its empirical study. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of small molecule architecture.

Molecular Identity and Physicochemical Properties

This compound is a chiral tertiary amine. The central nitrogen atom is bonded to three distinct alkyl groups: a methyl, an ethyl, and an isopropyl group. The presence of these groups dictates the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Ethylmethylisopropylamine, N-ethyl-N-methyl-2-propanamine[2]
CAS Number 39198-07-7[1][2][3]
Molecular Formula C₆H₁₅N[1][2]
Molecular Weight 101.19 g/mol [1][2]
Canonical SMILES CCN(C)C(C)C[1]
Rotatable Bond Count 2[2]
Complexity 41.4[2]
XLogP3-AA 1.4[1][2]

Molecular Structure and Conformational Analysis

The core of this compound's structure is a tertiary nitrogen atom, which typically adopts a trigonal pyramidal geometry. The molecule possesses two primary rotatable bonds: the N-C(ethyl) bond and the N-C(isopropyl) bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple conformational minima (rotamers).

N Nitrogen (N) Me Methyl Group (-CH3) N->Me Et Ethyl Group (-CH2CH3) N->Et iPr Isopropyl Group (-CH(CH3)2) N->iPr G A Conformer A B Conformer B A->B Rotation (N-C bond) C Conformer C A->C Interconversion B->A Rotation (N-C bond) B->C Rotation (N-C bond) C->B Rotation (N-C bond) cluster_comp Computational Workflow cluster_exp Experimental Workflow C1 2D Structure Input C2 Conformational Search (Molecular Mechanics) C1->C2 C3 Geometry Optimization (DFT) C2->C3 C4 Energy Calculation & Population Analysis C3->C4 E2 NMR Spectroscopy (Solution-State) C4->E2 Compare Calculated vs. Experimental Data E3 X-Ray Crystallography (Solid-State) C4->E3 Compare Calculated vs. Experimental Data E1 Synthesis & Purification E1->E2 E1->E3

References

An In-depth Technical Guide to the Safety and Handling of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not exhaustive and should not replace a thorough risk assessment based on the specific conditions of use. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7), also known as N-ethyl-N-methyl-isopropylamine, is a volatile and hazardous aliphatic amine.[1][2] This guide provides a consolidated overview of its known hazards, safe handling procedures, and emergency responses. Due to the limited availability of in-depth toxicological data and the complete absence of information regarding its specific biological signaling pathways, this guide emphasizes a precautionary approach based on the compound's GHS classification and the general properties of similar chemicals. The primary hazards include extreme flammability, acute oral toxicity, and the potential to cause severe skin burns and serious eye damage.[3] Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are summarized below.

GHS Hazard Statements:

  • H224, H225: Extremely flammable liquid and vapour / Highly flammable liquid and vapour.[3][4]

  • H301, H302: Toxic if swallowed / Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[4]

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H318: Causes serious eye damage.[3]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[5]

Signal Word: Danger [3][4]

Hazard Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Skull and Crossbones (GHS06) or Exclamation Mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for designing safe experiments and storage solutions.

PropertyValue
Molecular Formula C6H15N
Molecular Weight 101.19 g/mol [1][6]
Appearance Liquid[6]
Flash Point -7.2 °C (19.0 °F)[6]
CAS Number 39198-07-7[1][2]
IUPAC Name This compound[1]

Methodologies for Safe Handling and Experiments

Given the significant hazards, all work with this compound must be conducted with rigorous safety measures. Detailed experimental protocols for this specific compound are not publicly available; therefore, the following methodologies are based on best practices for handling volatile, flammable, and corrosive amines.

Engineering Controls
  • Chemical Fume Hood: All handling of the substance, including transfers, dilutions, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][7]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][5][8]

  • Static Control: Ground and bond containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[3][8][9] Use non-sparking tools.[3][9]

  • Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4][7] Contact lenses should not be worn.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber).[9] Gloves must be inspected before use and disposed of properly after handling.[4]

  • Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors are not adequately controlled by a fume hood, a NIOSH-approved full-face respirator with an organic vapor/amine gas cartridge is required.[3][9]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5] Keep containers tightly closed and store them locked up.[3][5]

  • Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3] Do not allow the product to enter drains.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7]
Skin Contact Take off immediately all contaminated clothing.[3][5] Rinse skin with plenty of water or shower.[3][5] Seek immediate medical attention. Wash contaminated clothing before reuse.[3][9]
Inhalation Remove person to fresh air and keep comfortable for breathing.[3][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Rinse mouth.[3] Do NOT induce vomiting.[3][7][8] Call a poison control center or doctor immediately for treatment advice.[3][7]

In Case of Fire:

  • Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) to extinguish.[4][5]

  • Water spray can be used to cool unopened containers.[4][9]

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Logical and Experimental Workflows

As no specific signaling pathways for this compound have been documented, the following diagrams illustrate the critical logical workflows for ensuring safety during its handling and use in a research context.

RiskAssessment cluster_0 Risk Assessment Workflow for Hazardous Amines A Identify Hazards (Flammability, Toxicity, Corrosivity) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Risks (Likelihood & Severity) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (Gloves, Goggles, Respirator) D->G H Review and Refine Protocol E->H F->H G->H

Caption: A logical workflow for chemical risk assessment.

HandlingWorkflow cluster_1 Safe Laboratory Handling Workflow Prep Preparation - Review SDS - Don PPE Transfer Chemical Transfer - In Fume Hood - Ground Equipment Prep->Transfer Experiment Experimentation - Controlled Conditions - Monitor for Leaks Transfer->Experiment Cleanup Decontamination & Cleanup Experiment->Cleanup Disposal Waste Disposal - Segregated Waste Stream - Label Correctly Cleanup->Disposal

Caption: A standard workflow for handling hazardous chemicals.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard classifications are based on data from similar compounds and computational models.

  • Acute Toxicity: Classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[3][4] Ingestion may cause severe swelling and damage to the esophagus and stomach.[7]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3]

  • Long-term Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[7]

Given the lack of data, the compound should be treated as having unknown long-term health effects, and exposure should be minimized at all times.

References

A Technical Guide to N-ethyl-N-methylpropan-2-amine: Suppliers, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethyl-N-methylpropan-2-amine, a tertiary amine with applications in organic synthesis and potential relevance in pharmaceutical research. This document outlines commercially available suppliers, their reported purity grades, and a summary of synthetic methodologies.

Chemical Properties and Identifiers

This compound, also known as N-ethyl-N-methylisopropylamine, is a chemical compound with the molecular formula C6H15N and a molecular weight of 101.19 g/mol .[1][2]

IdentifierValue
CAS Number 39198-07-7[1]
Molecular Formula C6H15N[1][2]
Molecular Weight 101.19 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CCN(C)C(C)C[2]
InChI Key UTLDDSNRFHWERZ-UHFFFAOYSA-N[2]

Suppliers and Purity Grades

The availability and purity of this compound can vary among chemical suppliers. The following table summarizes information from various sources. Researchers are advised to request certificates of analysis for the most accurate and up-to-date information on purity.

SupplierReported PurityPackagingLocation
Smolecule In Stock (Purity not specified)--
Molbase (Hangzhou J&H Chemical Co., Ltd.) 98%1kgChina Hangzhou
Molbase (Ibookbio) 96%100g, 500g-
Sigma-Aldrich (AldrichCPR) Purity not specified; buyer assumes responsibility to confirm.[3]1g[3]-

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods involve the formation of the tertiary amine through alkylation of a secondary amine or reductive amination.

Alkylation of N-methylpropan-2-amine

A primary synthetic route involves the alkylation of N-methylpropan-2-amine with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction.[1]

Generalized Experimental Protocol:

  • Dissolution: Dissolve N-methylpropan-2-amine in a suitable aprotic solvent (e.g., acetonitrile (B52724), THF).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add the ethyl halide to the mixture at a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Reductive Amination

Reductive amination offers an alternative pathway to synthesize this compound. This method involves the reaction of a ketone (acetone) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the corresponding amine. The process can also start from a secondary amine (N-ethylamine) and a carbonyl compound.

Generalized Experimental Protocol:

  • Imine Formation: Combine the carbonyl compound (e.g., acetone) and the primary or secondary amine in a suitable solvent. The reaction may be catalyzed by a mild acid.

  • Reduction: Introduce a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to the reaction mixture to reduce the imine to the target amine.

  • Work-up and Purification: Follow similar work-up and purification procedures as described for the alkylation method.

The following diagram illustrates the general synthetic pathway via alkylation.

Synthesis_of_N_ethyl_N_methylpropan_2_amine cluster_reactants Reactants cluster_conditions Reaction Conditions N_methylpropan_2_amine N-methylpropan-2-amine Reaction Alkylation N_methylpropan_2_amine->Reaction Ethyl_halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Aprotic Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via Alkylation.

Analytical Methods for Purity Assessment

While specific, detailed experimental protocols for this compound are not widely published, standard analytical techniques can be employed to determine its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing this compound.[4] A C18 column can be used with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]

Generalized HPLC Method Parameters:

  • Column: C18 stationary phase

  • Mobile Phase: Acetonitrile and water gradient

  • Modifier: Phosphoric acid or Formic acid

  • Detection: UV (if chromophore present) or Mass Spectrometry (MS)

The following diagram outlines a general workflow for purity analysis.

Purity_Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution in Mobile Phase) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data_Analysis Data Analysis (Peak Integration) HPLC->Data_Analysis GCMS->Data_Analysis Purity Purity Determination (%) Data_Analysis->Purity

Caption: General Workflow for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for assessing the purity of volatile amines like this compound. It provides separation based on boiling point and mass-to-charge ratio, allowing for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any structurally related impurities.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing specific signaling pathways or significant biological activities associated with this compound. Its primary utility appears to be as a building block in organic synthesis. Further research would be necessary to explore its potential pharmacological effects.

References

Methodological & Application

Optimizing Reaction Conditions for Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1][2][3] This versatile reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5][6] The process involves the initial formation of a hemiaminal from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced to the final amine product.[1][4][6] The efficiency and selectivity of this reaction are highly dependent on several key parameters, including the choice of reducing agent, solvent, pH, and temperature. This document provides detailed application notes and protocols to guide researchers in optimizing these conditions for successful reductive amination.

Key Parameters for Optimization

The success of a reductive amination hinges on a delicate balance of reaction conditions to favor the formation and subsequent reduction of the imine intermediate while minimizing side reactions, such as the reduction of the starting carbonyl compound.[1][4]

Reducing Agents

The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction setup (one-pot or two-step).[1][6] The most commonly employed reducing agents are borohydride (B1222165) derivatives.[6]

  • Sodium Borohydride (NaBH₄): A potent and cost-effective reducing agent.[1] However, it can reduce both the imine and the starting aldehyde or ketone.[1][6] Therefore, it is typically used in a two-step (indirect) procedure where the imine is formed first before the addition of NaBH₄.[1][6]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over carbonyl groups, making it ideal for one-pot reactions.[1][3][7] Its effectiveness is optimal under mildly acidic conditions (pH 4-7).[3][4][5][6] A significant drawback is its high toxicity and the potential generation of toxic hydrogen cyanide gas.[1][6][8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent, often the reagent of choice for a broad range of aldehydes and ketones, including acid-sensitive substrates.[1][4][6][8] It is less toxic than NaBH₃CN and generally provides high yields with fewer side products.[1][5] STAB is sensitive to water and is not typically used with protic solvents like methanol.[9]

  • Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas.[4][10] This method is considered a green chemistry approach.[10] However, the catalyst can sometimes be deactivated by the amine substrate or product.[4]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationSelectivityTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Low (reduces carbonyls)Methanol, EthanolCost-effective, potentRequires two-step procedure
Sodium CyanoborohydrideNaBH₃CNHigh (selective for iminium ions)MethanolExcellent for one-pot reactionsHighly toxic, generates HCN
Sodium TriacetoxyborohydrideSTABHigh (selective for imines)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, high yielding, broad scope, less toxic than NaBH₃CNWater-sensitive
Catalytic HydrogenationH₂/CatalystHighMethanol, EthanolGreen, high atom economyCatalyst deactivation possible
Solvents

The choice of solvent can significantly impact reaction rates and yields. Common solvents for reductive amination include:

  • Methanol (MeOH) and Ethanol (EtOH): Often used with NaBH₄ and NaBH₃CN.[9]

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Preferred for reactions with STAB due to its water sensitivity.[9][11]

  • Tetrahydrofuran (THF), Dioxane, and Acetonitrile: Also compatible with various reductive amination conditions.[9][12]

  • Water: Can be used in some green chemistry protocols, particularly with certain catalysts.[5][13]

pH Control

The pH of the reaction mixture is a critical factor, especially for the formation of the imine intermediate.[7]

  • Mildly Acidic (pH 4-7): This range is generally optimal.[6] A slightly acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.[7]

  • Too Acidic: If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting the initial reaction.[7]

  • pH Adjustment: Acetic acid is commonly used to adjust the pH in reactions involving NaBH₃CN.[1][8]

Temperature

Most reductive aminations can be performed at room temperature.[6] However, for less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[6] Conversely, some reactions may require cooling, particularly during the addition of a highly reactive reducing agent, to control the reaction rate and prevent side reactions.[6] The optimal temperature can vary, with some catalytic systems operating effectively at ambient temperature (25-37 °C) while others may require elevated temperatures (60-150 °C).[13][14][15][16]

Experimental Workflows and Signaling Pathways

The general mechanism of reductive amination proceeds through two main stages: imine/iminium ion formation and reduction. The choice of a one-pot or two-step procedure is primarily dictated by the selectivity of the reducing agent.

Reductive_Amination_Workflow cluster_one_pot One-Pot (Direct) Workflow cluster_two_step Two-Step (Indirect) Workflow one_pot_start Combine: - Carbonyl - Amine - Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) one_pot_reaction In situ Imine Formation & Reduction one_pot_start->one_pot_reaction one_pot_end Final Amine Product one_pot_reaction->one_pot_end two_step_start Combine: - Carbonyl - Amine two_step_imine Isolate or carry forward Imine Intermediate two_step_start->two_step_imine two_step_reduction Add Non-Selective Reducing Agent (e.g., NaBH₄) two_step_imine->two_step_reduction two_step_end Final Amine Product two_step_reduction->two_step_end Reductive_Amination_Mechanism carbonyl Aldehyde or Ketone (R₂C=O) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (R'NH₂) amine->hemiaminal imine Imine Intermediate (R₂C=NR') hemiaminal->imine - H₂O iminium Iminium Ion (R₂C=N⁺HR') imine->iminium + H⁺ product Final Amine Product (R₂CH-NHR') iminium->product + [H]⁻ (Reduction) hydride Reducing Agent (e.g., [H]⁻) hydride->iminium

References

Application Note: Purification of N-ethyl-N-methylpropan-2-amine by Distillation

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-TA001]

Introduction

Tertiary amines are a class of organic compounds prevalent in pharmaceuticals, agrochemicals, and specialty chemicals. Their basic nature presents unique challenges in purification by High-Performance Liquid Chromatography (HPLC), primarily due to strong interactions with the stationary phase, leading to poor peak shape and resolution. This application note provides a comprehensive guide to developing robust HPLC purification methods for tertiary amines, addressing common challenges and offering detailed protocols for both achiral and chiral separations.

Challenges in HPLC Purification of Tertiary Amines

The primary challenge in the HPLC analysis of basic compounds like tertiary amines is the interaction between the protonated amine and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] This secondary interaction, in addition to the desired hydrophobic interaction in reversed-phase chromatography, can lead to significant peak tailing.[1][3] Peak tailing complicates quantification, reduces resolution, and can mask the presence of impurities.[4]

Another consideration is the pKa of the tertiary amine. Operating the mobile phase at a pH close to the analyte's pKa can result in inconsistent peak shapes and retention times.[3] Furthermore, many tertiary amines lack a strong UV chromophore, necessitating derivatization or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[5][6]

Method Development Strategies

A systematic approach to method development is crucial for achieving optimal separation of tertiary amines. Key parameters to consider include the column chemistry, mobile phase composition (including pH and buffer selection), and temperature.

Column Selection

For reversed-phase HPLC, C18 and C8 columns with high carbon loading and thorough end-capping are generally the first choice to minimize silanol interactions.[7] For amines with low hydrophobicity, mixed-mode columns that offer both hydrophobic and ion-exchange retention mechanisms can provide superior separation.[5] In cases where stereoisomers need to be separated, chiral stationary phases (CSPs) are employed.[8] Polysaccharide-based CSPs are often effective for the chiral separation of amines.[9][10]

Mobile Phase Optimization

pH Control: The mobile phase pH is a critical parameter. There are two primary strategies:

  • Low pH (Acidic Mobile Phase): Operating at a low pH (typically 2-4) ensures that the tertiary amine is fully protonated and the silanol groups on the stationary phase are not ionized.[11][12] This minimizes secondary ionic interactions, leading to improved peak shape.

  • High pH (Basic Mobile Phase): Using a mobile phase with a pH above 7.5 (and below the upper limit of the column's stability) deprotonates the tertiary amine, making it more non-polar.[7] This enhances retention in reversed-phase mode and can also lead to good peak shapes. However, this requires a pH-stable HPLC column.

Buffers and Additives: The use of buffers, such as phosphate (B84403) or acetate (B1210297), is essential to maintain a stable pH and improve reproducibility.[11] Additives like triethylamine (B128534) (TEA) can be used at low concentrations (e.g., 10 mM) to mask residual silanol groups and reduce peak tailing.[13] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are necessary.[5]

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. The choice and concentration will affect the retention and selectivity of the separation.[11]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of a Tertiary Amine

This protocol outlines a starting point for the purification of a generic tertiary amine using a C18 column.

Methodology:

  • Column: C18, 5 µm particle size, 120 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and increase linearly to elute the compound of interest. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection: UV at a suitable wavelength (e.g., 254 nm). If the compound lacks a chromophore, ELSD or MS can be used.

  • Injection Volume: 10-20 µL, depending on sample concentration.

  • Sample Preparation: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition to avoid peak distortion.[4]

Data Presentation:

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B in 20 min
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV @ 254 nm
Protocol 2: Chiral HPLC Purification of a Tertiary Amine

This protocol provides a general method for the separation of enantiomers of a chiral tertiary amine using a polysaccharide-based chiral stationary phase.

Methodology:

  • Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® IA, IB, or IC), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Additive: A small amount of an amine modifier like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

Data Presentation:

ParameterCondition
ColumnPolysaccharide-based CSP, 5 µm, 4.6 x 250 mm
Mobile PhaseHexane:Isopropanol (90:10 v/v) with 0.1% DEA
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV @ 254 nm

Mandatory Visualizations

HPLC_Method_Development_Workflow start Define Separation Goal (Purity, Enantiomeric Excess) col_select Column Selection (C18, C8, Mixed-Mode, Chiral) start->col_select mp_dev Mobile Phase Development col_select->mp_dev ph_opt pH Optimization (Low vs. High pH) mp_dev->ph_opt org_mod Organic Modifier Selection (ACN vs. MeOH) mp_dev->org_mod buffer_add Buffer/Additive Selection (Phosphate, Acetate, TFA, TEA) mp_dev->buffer_add param_opt Parameter Optimization (Flow Rate, Temperature, Gradient) ph_opt->param_opt org_mod->param_opt buffer_add->param_opt eval Evaluate Peak Shape, Resolution, and Purity param_opt->eval success Successful Purification Method eval->success Meets Criteria fail Iterate and Refine eval->fail Does Not Meet Criteria fail->col_select Change Column fail->mp_dev Adjust Mobile Phase

Caption: Workflow for HPLC method development for tertiary amine purification.

Peak_Tailing_Mechanism silanol Residual Silanol Groups (Si-OH) c18 C18 Chains protonated_amine Protonated Amine (R3NH+) protonated_amine->silanol Secondary Ionic Interaction (Causes Tailing) protonated_amine->c18 Primary Hydrophobic Interaction (Desired) peak_shape Resulting Peak Shape peak

Caption: Mechanism of peak tailing for tertiary amines in reversed-phase HPLC.

Conclusion

The successful HPLC purification of tertiary amines is readily achievable with a systematic approach to method development. Careful selection of the column and optimization of the mobile phase pH and composition are paramount to overcoming challenges such as peak tailing. The protocols provided in this application note serve as a solid starting point for researchers, scientists, and drug development professionals to develop efficient and robust purification methods for this important class of compounds.

References

GC-MS analysis protocol for N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the GC-MS Analysis of N-ethyl-N-methylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 39198-07-7) is a secondary amine of interest in various chemical and pharmaceutical contexts.[1][2] The analysis of volatile amines, such as this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges.[3] Due to their high polarity and basicity, these compounds can interact strongly with active sites in the GC system, such as acidic silanol (B1196071) groups on standard capillary columns, leading to poor chromatographic performance characterized by broad and tailing peaks.[3] Furthermore, analyte adsorption within the GC inlet and column can result in poor recovery and reproducibility.[3]

To overcome these analytical hurdles, two primary methodologies are presented in this application note:

  • Direct Analysis using Headspace GC-MS: A simplified approach suitable for volatile amines, which minimizes matrix interference by introducing only the gaseous phase of the sample into the GC-MS system.[3][4]

  • Analysis via Derivatization: A robust method that chemically modifies the amine to increase its volatility and thermal stability, while reducing its polarity.[5][6][7] This process significantly improves chromatographic peak shape and detection sensitivity.[6]

This document provides detailed protocols for both approaches, enabling accurate and reliable quantification of this compound in various sample matrices.

Method 1: Direct Analysis by Static Headspace GC-MS

This method is advantageous for its simplicity and minimal sample preparation, making it ideal for high-throughput screening of volatile amines in liquid matrices.[4] The use of a base-deactivated column is highly recommended to achieve symmetrical peak shapes.[3]

Experimental Protocol
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution in deionized water in 20 mL headspace vials.

    • For unknown samples, dilute an appropriate amount in deionized water within the calibration range.

    • To ensure the analyte is in its non-ionized, volatile form, make the solution basic by adding a small volume of a strong, non-volatile base (e.g., 10 M NaOH) to each vial.

  • GC-MS Instrumentation and Parameters:

    • Seal the vials immediately after preparation.

    • Place the vials in the headspace autosampler.

    • Equilibrate the vials at the specified incubation temperature to allow the analyte to partition into the headspace.

    • Inject the headspace gas into the GC-MS system.

Workflow for Direct Headspace Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard in Vial Base Add 10M NaOH Sample->Base Seal Seal Vial Base->Seal HS Incubate in Headspace Autosampler Seal->HS Inject Inject Headspace HS->Inject GCMS GC-MS Detection Inject->GCMS

Caption: Workflow for direct headspace GC-MS analysis of volatile amines.

Method 2: GC-MS Analysis via Derivatization

Derivatization is a powerful technique for improving the analysis of polar compounds like amines.[5][6] This protocol uses acylation with Pentafluoropropionic Anhydride (PFPA) to convert the secondary amine into a stable, less polar, and more volatile pentafluoropropionyl derivative, which exhibits excellent chromatographic behavior on standard GC columns.[6][8]

Experimental Protocol
  • Sample Preparation and Derivatization:

    • Pipette 1 mL of the sample or standard solution into a glass test tube.

    • Add 500 µL of a suitable buffer to maintain alkaline conditions (e.g., 0.5 M K₂HPO₄, pH 9.5).[8]

    • Add 1 mL of an extraction solvent (e.g., Toluene).

    • Add 100 µL of the derivatizing agent, PFPA.

    • Cap the tube and vortex vigorously for 1-2 minutes to facilitate the reaction.

    • Incubate the mixture (e.g., 50°C for 15 minutes) to ensure the reaction goes to completion.[8]

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer, containing the derivatized analyte, to an autosampler vial for injection.

Workflow for Analysis via Derivatization

cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction & Analysis Sample 1 mL Sample/ Standard Buffer Add Buffer (pH 9.5) Sample->Buffer Solvent Add Toluene Buffer->Solvent Reagent Add PFPA Reagent Solvent->Reagent Vortex Vortex to Mix Reagent->Vortex Incubate Incubate (50°C, 15 min) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Extract Transfer Organic Layer Centrifuge->Extract GCMS Inject into GC-MS Extract->GCMS

Caption: Workflow for GC-MS analysis of amines via PFPA derivatization.

Data Presentation: GC-MS Parameters and Performance

The following tables summarize the recommended GC-MS parameters for both analytical methods and typical performance characteristics based on the analysis of similar volatile amines.[9][10]

Table 1: Recommended GC-MS Parameters
ParameterMethod 1: Direct HeadspaceMethod 2: Derivatization (PFPA)
GC Column Base-deactivated (e.g., Agilent CP-Volamine, 60m x 0.32mm)Standard non-polar (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film)[9]
Injection Mode Static HeadspaceSplitless (1 µL)[9]
Injector Temp. 250 °C290 °C[9]
Carrier Gas Helium, Constant Flow (e.g., 1.5 mL/min)Helium, Constant Flow (e.g., 1.0 mL/min)[9]
Oven Program 40°C (2 min), then 10°C/min to 240°C, hold 5 min80°C (1 min), then 5°C/min to 180°C, then 10°C/min to 240°C[9]
Transfer Line 280 °C290 °C[9]
MS Ion Source Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Ion Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Acquisition Mode Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Table 2: Typical Quantitative Performance Characteristics
ParameterExpected ValueReference
Linearity (R²) > 0.99[9]
Limit of Detection (LOD) 0.04 - 0.4 µg/mL[9]
Limit of Quantitation (LOQ) 0.16 - 1.7 µg/mL[9]
Recovery 85 - 115%[9]
Precision (RSD) < 15%[9]

Note: These values are representative and should be experimentally determined for this compound using the specific instrumentation and matrix involved.

Conclusion

The successful GC-MS analysis of this compound can be achieved through two distinct approaches. The direct headspace method offers a rapid and simple protocol for volatile samples with minimal matrix effects.[3] For enhanced chromatographic performance, higher sensitivity, and broader applicability across complex matrices, chemical derivatization with an acylating agent like PFPA is the recommended strategy.[6] The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. In either case, careful method validation is essential to ensure accurate and reproducible results.

References

Application Note: ¹H and ¹³C NMR Spectral Interpretation of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol and spectral interpretation for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-ethyl-N-methylpropan-2-amine. The document outlines the methodology for sample preparation and data acquisition, followed by a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra. The spectral data, including chemical shifts, multiplicities, and coupling constants, are summarized in clear, tabular formats. Additionally, visual diagrams are provided to illustrate the molecular structure with labeled proton and carbon environments, as well as the experimental workflow.

Introduction

This compound is a tertiary amine with applications in organic synthesis and as a building block in the development of pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This application note serves as a practical guide for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, providing researchers with the necessary information for its unambiguous identification.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (C₆H₁₅N, MW: 101.19 g/mol )

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm NMR tubes

  • Glassware: Pasteur pipettes, vials

  • NMR Spectrometer: 500 MHz NMR spectrometer

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2][3]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing TMS as an internal standard to the vial.[1][4][5]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2][5]

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[2][5]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 500 MHz spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Pulse Width: 45°

  • Acquisition Time: ~3-4 seconds[6]

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more, depending on concentration

  • Pulse Width: 30°[6]

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

Results and Discussion

The structure of this compound features five distinct carbon environments and five distinct proton environments, leading to the predicted signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with labeled carbon atoms.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~2.40q2H~7.1N-CH₂ -CH₃
b~1.05t3H~7.1N-CH₂-CH₃
c~2.20s3H-N-CH₃
d~2.70sept1H~6.6N-CH (CH₃)₂
e~1.00d6H~6.6N-CH(CH₃ )₂
  • Signal a (quartet, ~2.40 ppm): This signal corresponds to the two protons of the ethyl methylene (B1212753) group (C₂H₂). It is split into a quartet by the three adjacent methyl protons (C₃H₃).

  • Signal b (triplet, ~1.05 ppm): The three protons of the ethyl methyl group (C₃H₃) give rise to this triplet due to coupling with the adjacent methylene protons (C₂H₂).

  • Signal c (singlet, ~2.20 ppm): The three protons of the N-methyl group (C₁H₃) are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet.

  • Signal d (septet, ~2.70 ppm): This signal is assigned to the single proton of the isopropyl methine group (C₄H). It is split into a septet by the six equivalent protons of the two adjacent methyl groups (C₅H₃ and C₆H₃).

  • Signal e (doublet, ~1.00 ppm): The six equivalent protons of the two isopropyl methyl groups (C₅H₃ and C₆H₃) produce a doublet due to coupling with the single methine proton (C₄H).

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show five distinct singlets, corresponding to the five unique carbon environments. The chemical shifts are influenced by the proximity to the nitrogen atom and the degree of substitution.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~42.0N-C H₃ (C₁)
2~49.0N-C H₂-CH₃ (C₂)
3~12.0N-CH₂-C H₃ (C₃)
4~55.0N-C H(CH₃)₂ (C₄)
5~20.0N-CH(C H₃)₂ (C₅, C₆)
  • Carbons attached to Nitrogen (C₁, C₂, C₄): These carbons appear in the downfield region of the aliphatic range (~42-55 ppm) due to the electron-withdrawing effect of the nitrogen atom.[7][8] The methine carbon (C₄) is expected to be the most downfield due to its higher substitution.

  • Alkyl Carbons (C₃, C₅, C₆): The methyl carbons of the ethyl and isopropyl groups appear in the more upfield region (~12-20 ppm).[7][8]

Experimental Workflow

The overall workflow for the NMR analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup_exp Set Up 1H and 13C Experiments load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peaks Peak Integration and Referencing phase_baseline->integrate_peaks assign_spectra Spectral Assignment integrate_peaks->assign_spectra

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed experimental protocols and predicted spectral data with assignments offer a valuable resource for researchers in synthetic chemistry and drug development. The clear presentation of data in tables and the use of diagrams for the molecular structure and experimental workflow facilitate a thorough understanding of the NMR characteristics of this compound, ensuring its accurate identification and characterization.

References

Application Notes and Protocols for N-ethyl-N-methylpropan-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are indispensable tools in pharmaceutical and materials science research.[1][2] The choice of base is critical in these transformations, influencing reaction rates, yields, and catalyst stability.

N-ethyl-N-methylpropan-2-amine is a sterically hindered tertiary amine. Its bulky isopropyl and ethyl groups render the nitrogen atom non-nucleophilic, which is a desirable characteristic for a base in cross-coupling reactions. This steric hindrance minimizes coordination to the palladium center, thereby preventing catalyst inhibition. While specific literature detailing the use of this compound in palladium-catalyzed reactions is limited, its structural and electronic properties are analogous to other commonly employed hindered amine bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).

These application notes provide a theoretical framework and representative protocols for the use of this compound as a base in two major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The provided protocols are based on established methodologies for structurally similar bases.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound[3]
Molecular Formula C₆H₁₅N[3]
Molecular Weight 101.19 g/mol [3]
CAS Number 39198-07-7[3]
Structure CCN(C)C(C)C[3]
Appearance Colorless to pale yellow liquid (typical for similar amines)
Boiling Point ~104-106 °C (estimated)
pKa of conjugate acid ~10-11 (estimated based on similar tertiary amines)[4]

Application Note 1: Use in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an aryl or vinyl halide or triflate.[5] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.

While inorganic bases like carbonates and phosphates are common, sterically hindered organic amines such as this compound can be advantageous in systems sensitive to high pH or where solubility is a concern. As a non-nucleophilic base, it can efficiently facilitate the formation of the boronate without competing in side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using a Hindered Amine Base

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)This compound (2.5)Toluene (B28343)100High
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)This compound (3.0)1,4-Dioxane110Good
2-BromopyridineThiophene-2-boronic acidPd(PPh₃)₄ (5)-This compound (2.0)DMF90Moderate-High
4-IodoanisoleNaphthalen-1-ylboronic acidPdCl₂(dppf) (3)-This compound (2.2)Acetonitrile80High

Note: The data presented are representative and based on typical conditions for Suzuki-Miyaura couplings employing hindered amine bases. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system and this compound as the base.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • This compound (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add the anhydrous, degassed toluene (5 mL).

  • Add this compound (2.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove the amine base, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Application Note 2: Use in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides or triflates with primary or secondary amines. This reaction is fundamental to the synthesis of aryl amines, which are prevalent in pharmaceuticals. A base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the palladium amido intermediate, which is essential for the subsequent reductive elimination step that forms the product.

Sterically hindered, non-nucleophilic bases like this compound are particularly useful in this context. They are strong enough to deprotonate the amine but are too bulky to displace other ligands or coordinate to the palladium catalyst, which could otherwise lead to catalyst deactivation.

Table 2: Representative Conditions for Buchwald-Hartwig Amination using a Hindered Amine Base

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholine (B109124)Pd₂(dba)₃ (1)RuPhos (2)This compound (2.0)t-BuOH100Good-High
1-Bromo-3,5-dimethylbenzeneAnilinePd(OAc)₂ (2)BrettPhos (4)This compound (2.2)Toluene110High
2-BromonaphthaleneDibenzylaminePd₂(dba)₃ (1.5)Xantphos (3)This compound (2.0)1,4-Dioxane100Moderate-High
4-Trifluoromethyl-iodobenzenen-HexylaminePd(OAc)₂ (1)cataCXium A (2)This compound (2.5)DME85High

Note: The data presented are representative and based on typical conditions for Buchwald-Hartwig aminations. Actual yields will vary depending on the specific substrates and precise reaction conditions. Inorganic bases like NaOtBu or K₃PO₄ are also very common and often give higher yields.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl chloride with a secondary cyclic amine (morpholine) using a Pd₂(dba)₃/RuPhos catalyst system and this compound as the base.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • This compound (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed tert-Butanol (t-BuOH) (4 mL)

  • Screw-cap reaction tube, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen).

Procedure:

  • To an oven-dried screw-cap reaction tube, add Pd₂(dba)₃ (1 mol% Pd) and RuPhos (2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Under a positive flow of inert gas, add the aryl chloride (1.0 equiv).

  • Add anhydrous, degassed t-BuOH (4 mL) via syringe.

  • Add morpholine (1.2 equiv) followed by this compound (2.0 equiv) via syringe.

  • Quickly seal the tube with its screw cap and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 6-24 hours).

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (B109758) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl amine.

Mandatory Visualizations

G cluster_cycle Palladium Catalytic Cycle cluster_base_role Role of the Amine Base Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R')L₂ OxAdd->Transmetalation Transmetalation (R'-M) RedElim Ar-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Base Base (e.g., N-ethyl-N- methylpropan-2-amine) BaseH [Base-H]⁺X⁻ Base->BaseH HX H-X CycleStep Acid (HX) is generated during the catalytic cycle. Neutralization This compound acts as a proton scavenger. CycleStep->Neutralization Regeneration Catalyst is regenerated and pH is controlled. Neutralization->Regeneration

Caption: Role of this compound in a generic Pd-catalyzed cross-coupling cycle.

G start Start prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->prep reagents Add Solid Reagents (Substrates, Catalyst, Ligand) prep->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge solvent Add Anhydrous, Degassed Solvent purge->solvent base Add this compound solvent->base reaction Heat to Desired Temperature with Vigorous Stirring base->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup (Cool, Dilute, Extract, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Reactions Involving N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving the tertiary amine, N-ethyl-N-methylpropan-2-amine. This document includes detailed protocols for its synthesis via reductive amination and its application as a non-nucleophilic base in elimination reactions. The information is intended to guide researchers in the efficient synthesis and utilization of this compound in organic synthesis and drug development.

Chemical Properties and Data

This compound is a tertiary amine with the molecular formula C₆H₁₅N.[1][2][3] Its structure features a central nitrogen atom bonded to an ethyl group, a methyl group, and an isopropyl group. This sterically hindered amine is a useful non-nucleophilic base in various organic transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight101.19 g/mol [1][2]
Molecular FormulaC₆H₁₅N[1][2][3]
IUPAC NameThis compound[1]
CAS Number39198-07-7[1][2]
XLogP31.4[1]
Topological Polar Surface Area3.2 Ų[1]

Synthesis of this compound via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[4][5][6][7] This protocol describes the synthesis of this compound from N-methylpropan-2-amine and acetaldehyde (B116499). The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation as it is mild and selective for the iminium ion over the aldehyde.[6]

G start Start reactants Dissolve N-methylpropan-2-amine and acetaldehyde in Dichloromethane (B109758) (DCM) start->reactants stir1 Stir at room temperature for 1-2 hours reactants->stir1 add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise stir1->add_reductant stir2 Stir at room temperature overnight add_reductant->stir2 quench Quench with saturated aqueous NaHCO₃ stir2->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methylpropan-2-amine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpropan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 eq) to the stirred solution.

  • Imine Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the formation of the iminium ion intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once iminium ion formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the iminium ion and the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Reagent Quantities and Expected Yield

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-methylpropan-2-amine1.073.14100.73 g
Acetaldehyde1.144.05110.48 g (0.62 mL)
Sodium Triacetoxyborohydride1.5211.94153.18 g
Dichloromethane---50 mL
Product (Expected) -101.19 -~0.81 g (80% yield)

Note: The expected yield is illustrative and may vary depending on experimental conditions.

Application as a Non-Nucleophilic Base in Elimination Reactions

The steric hindrance provided by the isopropyl and ethyl groups on this compound makes it an effective non-nucleophilic base. It can facilitate elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes, without significant competing substitution reactions.[8]

G start Start reactants Dissolve 2-bromo-2-methylpropane (B165281) and this compound in THF start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction by GC-MS reflux->monitor cool Cool to room temperature monitor->cool filter Filter the ammonium (B1175870) salt cool->filter distill Distill the filtrate to isolate the alkene filter->distill end 2-methylpropene distill->end

Caption: Workflow for an E2 elimination reaction using this compound.

Experimental Protocol: Dehydrobromination of 2-bromo-2-methylpropane

Materials:

  • 2-bromo-2-methylpropane (tert-butyl bromide)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (filled with anhydrous calcium chloride), dissolve 2-bromo-2-methylpropane (1.0 eq) in anhydrous THF.

  • Addition of Base: Add this compound (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by GC-MS, observing the formation of 2-methylpropene.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The hydrobromide salt of the amine may precipitate.

  • Isolation of Product: Filter the reaction mixture to remove the precipitated ammonium salt. The volatile 2-methylpropene can be collected in a cold trap or the product-containing THF solution can be carefully distilled to isolate the alkene.

  • Characterization: The identity of the alkene product can be confirmed by its boiling point and spectroscopic methods (e.g., ¹H NMR).

Table 3: Representative Reagent Quantities and Expected Yield for Elimination

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-bromo-2-methylpropane1.0137.02101.37 g
This compound1.2101.19121.21 g
Tetrahydrofuran---40 mL
Product (Expected) -56.11 -~0.45 g (80% yield)

Note: The expected yield is illustrative and may vary depending on experimental conditions.

Further Applications in Drug Development and Organic Synthesis

While specific, detailed applications of this compound in drug development are not extensively documented in publicly available literature, its properties as a sterically hindered tertiary amine suggest its potential utility in various contexts:

  • Palladium-Catalyzed Cross-Coupling Reactions: Tertiary amines are often used as bases in palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig couplings.[9][10][11] The basicity and steric bulk of this compound could be advantageous in optimizing such transformations.

  • Scaffold for Bioactive Molecules: The N-ethyl-N-methyl-isopropylamino moiety could be incorporated into larger molecules during drug discovery programs to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Further research is warranted to explore the full potential of this compound in these and other areas of chemical and pharmaceutical science.

References

Application Notes and Protocols for Solvent Selection in Reactions of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine is a tertiary amine of interest in organic synthesis and pharmaceutical development. The appropriate selection of a solvent is critical for the successful outcome of its synthesis and subsequent reactions, influencing reaction rates, yields, and selectivity. These application notes provide a comprehensive guide to solvent selection for two key reaction types involving this compound: its synthesis via reductive amination and its further reaction via N-alkylation (quaternization).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents and for practical considerations in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 39198-07-7[1][2]
Boiling Point Not experimentally reported; predicted values vary.
Density Not experimentally reported; predicted values vary.
Solubility Expected to be soluble in a range of organic solvents.[3]
LogP 1.34650
pKa Not experimentally reported; expected to be in the range of tertiary amines (around 10-11).

Section 1: Synthesis of this compound via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines. The synthesis of this compound can be achieved through the reaction of N-methylpropan-2-amine with acetaldehyde (B116499) in the presence of a suitable reducing agent. The choice of solvent is crucial for the efficiency of this reaction.

Solvent Effects in Reductive Amination

The solvent can influence the formation of the iminium ion intermediate and the subsequent reduction step. Halogenated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used and often provide good yields. However, due to environmental concerns, greener alternatives like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence. The choice of reducing agent also dictates the suitable solvent. For instance, sodium triacetoxyborohydride (B8407120) (STAB) is often used in aprotic solvents like DCM or THF, while sodium cyanoborohydride (NaBH₃CN) can be used in protic solvents like methanol (B129727) (MeOH).

Table 2: Qualitative Solvent Selection Guide for Reductive Amination

SolventTypeGeneral Observations
Dichloromethane (DCM) ChlorinatedCommonly used, good solubility for many substrates, often gives high yields.
1,2-Dichloroethane (DCE) ChlorinatedSimilar to DCM, can be used at higher temperatures.
Tetrahydrofuran (THF) EtherGood aprotic alternative, compatible with many reducing agents.
Acetonitrile (B52724) (MeCN) Polar AproticCan be effective, but may sometimes participate in side reactions.
Methanol (MeOH) ProticSuitable for use with NaBH₃CN, but can form acetals with the aldehyde.
Ethyl Acetate (EtOAc) EsterA greener alternative to chlorinated solvents, often gives comparable results to DCE.
2-Methyltetrahydrofuran (2-MeTHF) EtherAnother green alternative with good performance.
Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • N-methylpropan-2-amine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpropan-2-amine (1.0 eq.) and the chosen anhydrous solvent (DCM or EtOAc).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Workflow for Solvent Screening in Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Reactants Prepare stock solutions of N-methylpropan-2-amine and acetaldehyde Setup Set up parallel reactions in each solvent under inert atmosphere Reactants->Setup Solvents Select a range of anhydrous solvents (e.g., DCM, THF, EtOAc, MeCN) Solvents->Setup AddReactants Add amine and aldehyde to each reaction vessel Setup->AddReactants AddReductant Add reducing agent (e.g., STAB) AddReactants->AddReductant Stir Stir at controlled temperature AddReductant->Stir Monitor Monitor reaction progress (TLC, GC-MS) Stir->Monitor Workup Perform aqueous workup Monitor->Workup Analyze Analyze yield and purity (GC, NMR) Workup->Analyze Compare Compare results and select optimal solvent Analyze->Compare

Caption: A general workflow for screening solvents in the reductive amination synthesis of this compound.

Section 2: N-Alkylation (Quaternization) of this compound

Tertiary amines like this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This is a classic Sₙ2 reaction, and the choice of solvent has a profound impact on the reaction rate.

Solvent Effects in N-Alkylation

The N-alkylation of a tertiary amine to a quaternary ammonium salt involves the development of charge in the transition state. The ability of the solvent to stabilize this polar transition state is a key determinant of the reaction rate.

  • Polar Aprotic Solvents: These solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have high dielectric constants and can effectively solvate the charged transition state, leading to a significant increase in reaction rate.

  • Polar Protic Solvents: Solvents like methanol (MeOH) and ethanol (B145695) (EtOH), while polar, can form hydrogen bonds with the starting amine, which can slightly hinder its nucleophilicity, resulting in slower rates compared to polar aprotic solvents.

  • Nonpolar Aprotic Solvents: In nonpolar solvents like hexane (B92381) and toluene, the polar transition state is poorly stabilized, leading to a much higher activation energy and a significantly slower reaction rate.

Table 3 presents quantitative data for the Menshutkin reaction between piperidine (B6355638) (a secondary amine) and methyl iodide. This reaction serves as an excellent model to illustrate the profound influence of the solvent on the kinetics of amine alkylation, a principle that directly applies to the quaternization of this compound.[4]

Table 3: Solvent Effects on the Rate of a Model N-Alkylation Reaction (Piperidine + CH₃I)

SolventTypeDielectric Constant (ε)Rate Constant (k₂) at 25 °C (L mol⁻¹ s⁻¹)Relative Rate
n-Hexane Nonpolar Aprotic1.881.0 x 10⁻⁵1
Toluene Nonpolar Aprotic2.383.5 x 10⁻⁴35
Methanol Polar Protic32.71.2 x 10⁻²1,200
Acetonitrile Polar Aprotic37.55.8 x 10⁻²5,800
DMF Polar Aprotic36.78.9 x 10⁻²8,900

Note: Data is for a representative Sₙ2 reaction and serves to illustrate the magnitude of solvent effects.[4]

Experimental Protocol: Quaternization of this compound

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide or ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The formation of a precipitate (the quaternary ammonium salt) may be observed.

  • Monitor the reaction by TLC or by observing the consumption of the starting amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to induce crystallization, followed by filtration and drying.

Logical Relationship of Solvent Properties to N-Alkylation Rate

G cluster_solvent Solvent Properties cluster_effect Effect on Reaction cluster_outcome Outcome PolarAprotic Polar Aprotic (e.g., MeCN, DMF) TS_Stabilization Transition State Stabilization PolarAprotic->TS_Stabilization High Nucleophile_Solvation Nucleophile Solvation PolarAprotic->Nucleophile_Solvation Low (Anion Solvation) Fast Fastest Rate PolarAprotic->Fast PolarProtic Polar Protic (e.g., MeOH, EtOH) PolarProtic->TS_Stabilization Moderate PolarProtic->Nucleophile_Solvation High (H-bonding) Moderate Moderate Rate PolarProtic->Moderate Nonpolar Nonpolar (e.g., Hexane, Toluene) Nonpolar->TS_Stabilization Low Nonpolar->Nucleophile_Solvation Very Low Slow Slowest Rate Nonpolar->Slow Rate Reaction Rate TS_Stabilization->Rate Increases Nucleophile_Solvation->Rate Decreases (if high)

Caption: Relationship between solvent properties and their impact on the rate of N-alkylation of amines.

Conclusion

The selection of an appropriate solvent is a critical parameter in optimizing reactions involving this compound. For its synthesis via reductive amination, a range of aprotic solvents can be employed, with greener options like ethyl acetate showing promise. For subsequent N-alkylation reactions, polar aprotic solvents are the preferred choice to achieve faster reaction rates due to their ability to stabilize the polar transition state. The protocols and data presented in these notes provide a valuable resource for researchers in the development of efficient and robust synthetic methods.

References

Monitoring the Progress of N-ethyl-N-methylpropan-2-amine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, a tertiary amine, represents a structural motif of interest in medicinal chemistry and drug development due to the prevalence of tertiary amines in biologically active compounds. The precise synthesis and characterization of such molecules are paramount for ensuring purity, safety, and efficacy in research and development settings. This document provides detailed application notes and protocols for monitoring the synthesis of this compound via two common synthetic routes: reductive amination and N-alkylation.

The successful synthesis of the target compound requires careful monitoring to optimize reaction conditions, maximize yield, and minimize the formation of impurities. This guide outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as key analytical techniques for real-time and endpoint analysis of the reaction progress.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are detailed below:

  • Reductive Amination: This one-pot reaction involves the formation of an iminium ion from N-ethylisopropylamine and formaldehyde (B43269), which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and reduced likelihood of over-alkylation.

  • N-Alkylation: This classic method involves the direct methylation of the secondary amine precursor, N-ethylisopropylamine, using a methylating agent such as methyl iodide. While straightforward, this reaction requires careful control to prevent the formation of a quaternary ammonium (B1175870) salt byproduct.

Data Presentation: Reaction Monitoring Summary

The following tables summarize hypothetical quantitative data obtained from monitoring the two synthetic routes. This data is representative of what can be achieved using the analytical protocols detailed in this document.

Table 1: Monitoring of this compound Synthesis via Reductive Amination by GC-MS

Time (hours)N-ethylisopropylamine (%)This compound (%)Iminium Intermediate (area %)N-formyl-N-ethylisopropylamine (%)
099.80.10.00.1
175.220.54.10.2
245.849.93.90.4
415.380.14.20.4
62.197.50.20.2
8<0.599.3<0.1<0.1

Table 2: Monitoring of this compound Synthesis via N-Alkylation by ¹H NMR

Time (hours)N-ethylisopropylamine (%)This compound (%)Quaternary Ammonium Salt (%)
010000
0.560382
135605
210828
428513
6<18415

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • N-ethylisopropylamine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-ethylisopropylamine (1.0 eq) and 1,2-dichloroethane.

  • Add formaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by taking aliquots for GC-MS analysis at regular intervals.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via N-Alkylation

Materials:

  • N-ethylisopropylamine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (B52724)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-ethylisopropylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by taking aliquots for ¹H NMR analysis.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the crude product.

  • Purify by distillation.

Protocol 3: GC-MS Monitoring of Reaction Progress

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300).

Sample Preparation for GC-MS:

  • Withdraw a small aliquot (approx. 10 µL) from the reaction mixture.

  • Dilute the aliquot with 1 mL of ethyl acetate.

  • Inject 1 µL of the diluted sample into the GC-MS.

Protocol 4: ¹H NMR Monitoring of Reaction Progress

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation for ¹H NMR:

  • Withdraw a small aliquot (approx. 50 µL) from the reaction mixture.

  • Dilute with 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer to an NMR tube for analysis.

Data Analysis:

  • Monitor the disappearance of the N-H proton signal of the starting material, N-ethylisopropylamine.

  • Monitor the appearance and integration of the N-methyl and N-ethyl signals of the product, this compound.

  • Identify and quantify any byproducts, such as the quaternary ammonium salt, by their characteristic signals.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_analysis Data Analysis & Decision start Start Reaction reaction Reaction in Progress start->reaction sampling Aliquot Sampling reaction->sampling t = 0, 1, 2... hrs end_reaction Reaction Quenched prep_gc GC-MS Sample Prep sampling->prep_gc prep_nmr NMR Sample Prep sampling->prep_nmr analysis_gc GC-MS Analysis prep_gc->analysis_gc analysis_nmr NMR Analysis prep_nmr->analysis_nmr data_analysis Analyze Data analysis_gc->data_analysis analysis_nmr->data_analysis decision Reaction Complete? data_analysis->decision decision->reaction No decision->end_reaction Yes

Caption: Experimental workflow for monitoring amine synthesis.

synthesis_logic cluster_reductive_amination Reductive Amination Pathway cluster_n_alkylation N-Alkylation Pathway ra_start N-ethylisopropylamine + Formaldehyde ra_intermediate Iminium Ion Intermediate ra_start->ra_intermediate ra_byproduct N-formyl byproduct (minor) ra_start->ra_byproduct ra_product This compound ra_intermediate->ra_product + Reduction ra_reductant Reducing Agent (STAB) ra_reductant->ra_intermediate na_start N-ethylisopropylamine + Methyl Iodide na_product This compound na_start->na_product na_byproduct Quaternary Ammonium Salt na_product->na_byproduct Over-alkylation

Caption: Logical relationships in the synthesis pathways.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (inactive) (GDP-bound) gpcr->g_protein Activates g_protein_active G-Protein (active) (GTP-bound) g_protein->g_protein_active GDP -> GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Tertiary Amine (e.g., this compound) ligand->gpcr Binds to cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: General G-Protein Coupled Receptor (GPCR) signaling.

Application Notes and Protocols for the Scalable Synthesis of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, a tertiary amine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chiral center, makes it an interesting candidate for the synthesis of complex molecular architectures. The efficient and scalable synthesis of this amine is therefore of significant interest to the chemical and pharmaceutical industries.

This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on the robust and widely applicable method of reductive amination. The information presented is intended to guide researchers and process chemists in the development and implementation of a safe, efficient, and scalable manufacturing process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2] These properties are crucial for process design, safety considerations, and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 39198-07-7[1]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~105-107 °C (Predicted)
Density ~0.74 g/cm³ (Predicted)

Synthesis Pathway: Reductive Amination

The most direct and scalable route for the synthesis of this compound is the reductive amination of acetone (B3395972) with N-ethylmethylamine.[3][4] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine product. This method avoids the issues of over-alkylation often encountered in direct alkylation of amines.[4]

The overall reaction is as follows:

Several reducing agents can be employed for this transformation, with the choice depending on factors such as cost, safety, scalability, and functional group tolerance. Common choices include sodium borohydride (B1222165) derivatives and catalytic hydrogenation.

Experimental Protocols

Two primary protocols for the scalable synthesis of this compound via reductive amination are detailed below.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol utilizes a common and cost-effective reducing agent, sodium borohydride, and is suitable for laboratory and pilot-scale synthesis.

Materials:

  • N-ethylmethylamine (1.0 eq.)

  • Acetone (1.2 eq.)

  • Methanol (B129727) (or another suitable protic solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Hydrochloric acid (HCl) (for workup)

  • Sodium hydroxide (B78521) (NaOH) (for workup)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • Reaction Setup: To a stirred solution of N-ethylmethylamine (1.0 equivalent) in methanol in a reaction vessel, add acetone (1.2 equivalents) at room temperature.

  • Iminium Ion Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be gently heated (e.g., to 40-50 °C) to facilitate this step.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Quenching: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or TLC).

  • Workup:

    • Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid to a pH of ~1-2 to decompose any remaining borohydride and to form the amine hydrochloride salt.

    • Wash the aqueous layer with diethyl ether to remove any unreacted acetone and other non-basic impurities.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of >12 to liberate the free amine.

    • Extract the product into diethyl ether (3 x volumes).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • For higher purity, the crude product can be purified by fractional distillation.

Table 2: Representative Data for Reductive Amination using Sodium Borohydride

ParameterValue
Scale Laboratory to Pilot
Typical Yield 75-85%
Purity (after distillation) >98%
Reaction Time 4-6 hours
Key Considerations Careful control of temperature during NaBH₄ addition.
Protocol 2: Catalytic Hydrogenation

For large-scale industrial production, catalytic hydrogenation offers a more atom-economical and environmentally friendly approach, avoiding the use of stoichiometric hydride reagents.

Materials:

  • N-ethylmethylamine (1.0 eq.)

  • Acetone (1.1 eq.)

  • Methanol (or another suitable solvent)

  • Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst (e.g., Raney Nickel)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure reactor (autoclave), combine N-ethylmethylamine (1.0 equivalent), acetone (1.1 equivalents), and the hydrogenation catalyst (e.g., 1-5 mol% Pd/C) in a suitable solvent such as methanol.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

  • Workup:

    • After the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst from the reaction mixture. The catalyst can often be recovered and reused.

    • The solvent can be removed by distillation.

  • Purification: The resulting crude product can be purified by fractional distillation to obtain high-purity this compound.

Table 3: Representative Data for Catalytic Hydrogenation

ParameterValue
Scale Pilot to Industrial
Typical Yield >90%
Purity (after distillation) >99%
Reaction Time 2-8 hours
Key Considerations Requires specialized high-pressure equipment. Catalyst handling and recovery are important.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G Reactants N-ethylmethylamine & Acetone Mixing Mixing and Iminium Ion Formation Reactants->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Reduction Reduction Mixing->Reduction Workup Workup (Quenching, Extraction) Reduction->Workup Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Catalyst) Reducing_Agent->Reduction Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product G Main Synthesis of This compound RA Reductive Amination Main->RA P1 Protocol 1: Sodium Borohydride RA->P1 P2 Protocol 2: Catalytic Hydrogenation RA->P2 Lab Laboratory/Pilot Scale P1->Lab Ind Industrial Scale P2->Ind

References

Troubleshooting & Optimization

minimizing byproduct formation in N-ethyl-N-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-N-methylpropan-2-amine. The focus is on minimizing byproduct formation to improve product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient laboratory-scale synthesis of this compound is through the reductive amination of acetone (B3395972) (propan-2-one) with N-ethylmethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.[1][2]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main byproducts can be categorized as follows:

  • Isopropanol (B130326): Formed from the reduction of the starting ketone, acetone. The choice of reducing agent can influence the extent of this side reaction.[3]

  • Acetone Self-Condensation Products: Acetone can undergo self-condensation, especially under acidic or basic conditions, to form byproducts such as diacetone alcohol and mesityl oxide.[4][5] These can potentially undergo further reactions.

  • Over-alkylation Products: While reductive amination is designed to minimize over-alkylation, improper reaction conditions could potentially lead to side reactions, though this is less common than with other alkylation methods.[1][2]

Q3: How can I minimize the formation of isopropanol?

A3: To minimize the reduction of acetone to isopropanol, it is crucial to use a reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly recommended for this purpose as they are less reactive towards ketones compared to stronger reducing agents like sodium borohydride (B1222165) (NaBH₄).[1][2][6]

Q4: What conditions favor the self-condensation of acetone, and how can I avoid it?

A4: The self-condensation of acetone is catalyzed by both acids and bases.[4][5] To minimize this, maintain a weakly acidic pH (around 4-5) during the reaction.[1] This pH is optimal for iminium ion formation without strongly promoting acetone self-condensation. Running the reaction at lower temperatures can also help reduce the rate of this side reaction.

Q5: Can the byproducts from acetone self-condensation react further to create more impurities?

A5: Yes. Mesityl oxide, an α,β-unsaturated ketone formed from acetone condensation, can react with N-ethylmethylamine via Michael addition to form an undesired adduct.[7] This highlights the importance of controlling the initial self-condensation of acetone.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.- Confirm the quality and reactivity of the reducing agent.
Suboptimal pH for iminium ion formation.- Adjust the pH to a weakly acidic range (pH 4-5) using a mild acid like acetic acid to facilitate iminium ion formation.[1]
Competing side reactions.- Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN to minimize acetone reduction.[1][2][6]- Control the reaction temperature to reduce the rate of acetone self-condensation.
Presence of a significant amount of isopropanol in the product mixture Use of a non-selective reducing agent.- Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2][6]
Reaction conditions favoring ketone reduction.- Ensure the reaction is performed under conditions optimized for iminium ion reduction, including appropriate pH control.
Formation of high molecular weight byproducts Acetone self-condensation followed by reaction with the amine.- Maintain a weakly acidic pH and consider running the reaction at a lower temperature to disfavor acetone aldol (B89426) condensation.[4][5]- Add the acetone slowly to the reaction mixture containing the amine to keep its instantaneous concentration low.
Difficult purification of the final product Presence of multiple, closely boiling byproducts.- Optimize the reaction conditions to minimize byproduct formation from the outset.- Employ fractional distillation under reduced pressure for purification. The boiling points of the expected components are provided in the data table below.- Consider column chromatography if distillation is ineffective.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₆H₁₅N101.19~110-112
N-ethylmethylamineC₃H₉N59.1136-37
AcetoneC₃H₆O58.0856
IsopropanolC₃H₈O60.1082.6
Diacetone AlcoholC₆H₁₂O₂116.16166
Mesityl OxideC₆H₁₀O98.14129

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • N-ethylmethylamine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-ethylmethylamine (1.0 equivalent) and 1,2-dichloroethane.

  • Add acetone (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid to the mixture to achieve a pH of approximately 5.

  • In a separate container, dissolve sodium triacetoxyborohydride (1.5 equivalents) in 1,2-dichloroethane.

  • Slowly add the sodium triacetoxyborohydride solution to the reaction mixture over 30 minutes, maintaining the temperature below 25°C with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Mandatory Visualizations

Diagram 1: Synthetic Pathway and Potential Byproducts

G NEMA N-Ethylmethylamine Iminium Iminium Ion NEMA->Iminium + Acetone - H2O MO_Adduct Mesityl Oxide Adduct NEMA->MO_Adduct Acetone Acetone Acetone->Iminium Isopropanol Isopropanol Acetone->Isopropanol + [H] (Reduction) DAA Diacetone Alcohol Acetone->DAA Self-condensation Product This compound Iminium->Product + [H] (Reduction) MO Mesityl Oxide DAA->MO - H2O MO->MO_Adduct + N-Ethylmethylamine

Caption: Reaction scheme for this compound synthesis and byproduct formation.

Diagram 2: Troubleshooting Logic Flow

G Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Reducing_Agent Selective Reducing Agent Used? Check_Completion->Check_Reducing_Agent Yes Increase_Time Increase Reaction Time / Monitor Check_Completion->Increase_Time No Check_pH Optimal pH (4-5)? Check_Reducing_Agent->Check_pH Yes Use_Selective_Agent Use NaBH(OAc)3 or NaBH3CN Check_Reducing_Agent->Use_Selective_Agent No Check_Temp Low Reaction Temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No End Yield Improved Check_Temp->End Yes Increase_Time->End Use_Selective_Agent->End Adjust_pH->End Lower_Temp->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

preventing over-alkylation in tertiary amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of tertiary amines, with a specific focus on preventing over-alkylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tertiary amines.

Q1: My direct alkylation of a secondary amine is yielding a significant amount of quaternary ammonium (B1175870) salt. How can I prevent this?

A1: Over-alkylation is a frequent issue in direct alkylations using reagents like alkyl halides because the tertiary amine product is often as nucleophilic or more so than the secondary amine reactant.[1][2][3] This leads to a subsequent reaction, forming a quaternary ammonium salt.

Troubleshooting Steps:

  • Modify Reaction Conditions: Careful optimization of reaction parameters can help minimize the side reaction.[4]

    • Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to the quaternary salt.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Base: The base used can significantly influence the outcome. Hünig's base (N,N-Diisopropylethylamine, DIPEA) is a non-nucleophilic base that has been shown to be effective in promoting the direct alkylation of secondary amines to tertiary amines while preventing the formation of the undesired quaternary ammonium salt.[5][6]

  • Alternative Synthetic Routes: If optimization fails, consider methods that are inherently less prone to over-alkylation. Reductive amination is a highly recommended alternative.[1]

Q2: My reaction to form a tertiary amine via reductive amination is slow or incomplete. What are the common causes and solutions?

A2: Reductive amination is a robust method but can be sensitive to several factors. The reaction involves the formation of an iminium or enamine intermediate, followed by reduction.[7][8]

Troubleshooting Steps:

  • pH Control: The formation of the iminium/enamine intermediate is pH-dependent. For reductions using sodium cyanoborohydride (NaBH₃CN), the reaction is typically most effective at a slightly acidic pH of 6-7, which can be achieved by adding a small amount of acetic acid.[7]

  • Choice of Reducing Agent: Not all reducing agents are equally effective for all substrates.

    • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and versatile reagent that is often preferred as it does not require strict pH control and can be used with a wide range of functional groups.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic; requires pH control.[7]

    • Catalytic Hydrogenation (H₂/Catalyst): Can also be used to reduce the intermediate.[8][9]

  • Water Removal: The initial condensation step to form the iminium/enamine intermediate produces water. For sluggish reactions, removing this water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the intermediate, improving the overall reaction rate.

  • Catalyst: For certain substrates, a catalyst may be necessary. Brønsted acids like triflic acid can efficiently promote direct reductive amination reactions.[10]

Frequently Asked Questions (FAQs)

Q1: Why is over-alkylation such a common problem when synthesizing amines via direct alkylation?

A1: The issue stems from the nucleophilicity of the amine products. When an alkylating agent reacts with ammonia (B1221849) or a primary amine, the resulting primary or secondary amine product is generally more nucleophilic than the starting material.[1][2] This increased reactivity means the product successfully competes with the starting amine for the alkylating agent, leading to a mixture of mono-, di-, and tri-alkylated products, as well as the final quaternary ammonium salt.[8][11] This process is often difficult to control, making direct alkylation unselective for producing primary or secondary amines and challenging for tertiary amines.[2][12]

Overalkylation_Pathway cluster_reactants Reactants cluster_products Products R2NH Secondary Amine (R₂NH) R2NR Desired Product Tertiary Amine (R₂NR') R2NH->R2NR Alkylation RX Alkyl Halide (R'-X) R2NR2_plus Over-alkylation Product Quaternary Ammonium Salt (R₂NR'₂⁺ X⁻) R2NR->R2NR2_plus Further Alkylation (Over-alkylation)

Caption: Direct alkylation pathway showing undesired over-alkylation.

Q2: What is the best method to selectively synthesize a tertiary amine from a secondary amine?

A2: Reductive amination is one of the most versatile and reliable methods for synthesizing tertiary amines from secondary amines.[13] This process involves reacting a secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ to the tertiary amine.[9][14] This method avoids the problem of over-alkylation because the reaction conditions are not suitable for further alkylation of the tertiary amine product.[1]

Reductive_Amination_Workflow Start Start: Secondary Amine + Carbonyl Intermediate Condensation (forms Iminium/Enamine) Start->Intermediate Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Intermediate->Reduction Product Result: Tertiary Amine Reduction->Product

Caption: Workflow for tertiary amine synthesis via reductive amination.

Q3: Which experimental conditions can be optimized to reduce over-alkylation in direct alkylation?

A3: While direct alkylation is prone to over-alkylation, careful control of reaction conditions can improve the selectivity for the desired tertiary amine.[4] Key parameters to optimize include:

  • Stoichiometry: Using the amine as the limiting reagent can favor the formation of the quaternary salt, whereas using the amine in excess can favor the tertiary product. However, large excesses are detrimental to atom economy.[4]

  • Base Selection: Employing a sterically hindered, non-nucleophilic base, such as Hünig's base (DIPEA), can prevent the base from competing as a nucleophile and has been shown to be effective in synthesizing tertiary amines without significant quaternary salt formation.[6]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile (B52724) are commonly used.[5]

  • Temperature: Lowering the reaction temperature can sometimes help control the rate of the second alkylation step more effectively than the first.

  • Slow Addition: Adding the alkylating agent slowly (dropwise) can keep its concentration low, reducing the likelihood of the tertiary amine product reacting further.

Q4: What are the main advantages of reductive amination over direct alkylation?

A4: Reductive amination offers several key advantages, making it a preferred method for the synthesis of tertiary amines in many contexts:[7][13]

  • High Selectivity: It is highly selective and effectively prevents the over-alkylation that plagues direct alkylation methods.[1]

  • Broad Substrate Scope: The method is compatible with a wide variety of secondary amines and carbonyl compounds (aldehydes and ketones).[7]

  • Functional Group Tolerance: The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for excellent tolerance of other functional groups within the molecules.[7]

  • One-Pot Procedure: The reaction is typically performed as a one-pot synthesis, which is efficient and convenient.[1]

Decision_Tree Start Goal: Synthesize Tertiary Amine Question1 Are starting materials a secondary amine and an alkyl halide? Start->Question1 Question2 Are starting materials a secondary amine and a ketone/aldehyde? Question1->Question2 No Method1 Use Direct Alkylation (Optimize with Hünig's Base) Question1->Method1 Yes Method2 Use Reductive Amination (High Selectivity) Question2->Method2 Yes Warning Caution: High risk of over-alkylation. Consider alternative. Method1->Warning

Caption: Decision workflow for selecting a synthesis method.

Data Summary

The choice of method and conditions significantly impacts the yield and selectivity of tertiary amine synthesis.

Table 1: Comparison of Yields for Direct Alkylation vs. Alternative Methods

MethodStarting MaterialsProduct TypeReported YieldKey AdvantageReference
Direct Alkylation Secondary Amine + Alkyl HalideTertiary AmineVariable, often low to moderate due to side productsSimple reagents[2][3]
Direct Alkylation with Hünig's Base Secondary Amine + Alkyl HalideTertiary Amine>95% (for specific substrates)Prevents quaternary salt formation[6]
Reductive Amination Secondary Amine + CarbonylTertiary AmineGenerally high (70-95%)High selectivity, broad scope[7][10]
Carbonyl Alkylative Amination Aldehyde + Secondary Amine + Alkyl HalideComplex Tertiary AmineGood to high (60-90%)Forms hindered amines in one step[13]

Key Experimental Protocols

Protocol 1: General Procedure for Tertiary Amine Synthesis via Reductive Amination

This protocol is a general guideline for the reductive amination of a secondary amine with a carbonyl compound using sodium triacetoxyborohydride.

  • Dissolution: Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)) under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium/enamine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in one portion. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product by flash column chromatography or distillation.

Protocol 2: General Procedure for Direct Alkylation using Hünig's Base

This protocol describes a method for the direct alkylation of a secondary amine that minimizes over-alkylation.[5][6]

  • Reagent Mixture: In a reaction flask, combine the secondary amine (1.0 eq.), the alkyl halide (1.0-1.1 eq.), and Hünig's base (DIPEA) (1.5-2.0 eq.) in acetonitrile (MeCN).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reactants are less reactive.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting secondary amine is consumed.

  • Solvent Removal: Upon completion, remove the solvent (acetonitrile) under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the DIPEA hydrohalide salt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude tertiary amine by flash column chromatography on silica (B1680970) gel.

References

removing unreacted starting materials from N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from N-ethyl-N-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely unreacted starting materials are ethylamine, methylamine (B109427), and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) if synthesized via alkylation. Alternatively, if prepared via reductive amination, unreacted ethylmethylamine and acetone (B3395972) could be present.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties are summarized in the table below. The boiling point is estimated based on a structurally similar compound, N-ethyldiisopropylamine.

PropertyValue
CAS Number 39198-07-7[1][2]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1][3]
Estimated Boiling Point ~127 °C[4]

Q3: Which purification techniques are most suitable for removing unreacted starting materials from this compound?

A3: The most effective techniques are acid-base extraction, fractional distillation, and flash column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q4: How can I assess the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID) are the recommended methods for determining the purity of volatile amines.[5][6] These techniques can effectively separate the desired product from residual starting materials and byproducts, allowing for quantitative analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation of this compound from Starting Amines (Ethylamine, Methylamine)

Cause: Ethylamine (boiling point: 16.6 °C) and methylamine (boiling point: -6.3 °C) are highly volatile and can be challenging to remove completely by simple evaporation, especially if they form salts.

Solutions:

  • Acid-Base Extraction: This is the most effective method. Convert the tertiary amine product into its hydrochloride salt, which is soluble in the aqueous phase, while the unreacted starting materials may be removed with the organic phase or remain in the aqueous phase. Subsequent basification of the aqueous layer will regenerate the pure tertiary amine.[7][8][9][10]

  • Fractional Distillation: Due to the significant difference in boiling points, fractional distillation can effectively separate the desired product from the more volatile starting amines.

Issue 2: Tailing of this compound during Flash Column Chromatography on Silica (B1680970) Gel

Cause: The basic nature of the amine leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel, causing poor peak shape and tailing.[11]

Solutions:

  • Use of a Basic Modifier: Add a small amount of triethylamine (B128534) (TEA), typically 0.5-1% (v/v), to the eluent.[12][13] The TEA will compete with the product for the acidic sites on the silica, leading to improved peak shape.

  • Use of Amine-Functionalized Silica: Employing a pre-treated amine-functionalized silica gel column can mitigate the interaction between the basic amine and the stationary phase, resulting in better separation.[11][14]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.[15]

Issue 3: Product Loss During Aqueous Workup

Cause: The hydrochloride salt of this compound may have some solubility in the organic solvent, leading to incomplete extraction into the aqueous phase.

Solutions:

  • Multiple Extractions: Perform several extractions with the acidic aqueous solution to ensure complete transfer of the amine salt into the aqueous phase.

  • Brine Wash: After the initial extractions, washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" any remaining dissolved amine salt into the aqueous phase.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate this compound from non-basic organic impurities and unreacted alkyl halides.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the dilute acid solution two more times.

  • Combine all aqueous extracts.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover any neutral impurities.

  • Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12), while stirring.

  • Extract the liberated amine from the aqueous layer with three portions of a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Acid-Base Extraction

cluster_0 Separation cluster_1 Isolation A Crude Reaction Mixture in Organic Solvent B Add 1 M HCl (aq) A->B C Separate Layers B->C D Organic Layer (Neutral Impurities, Unreacted Alkyl Halide) C->D E Aqueous Layer (Amine Hydrochloride Salt) C->E F Add 6 M NaOH (aq) to Aqueous Layer E->F G Extract with Organic Solvent F->G H Separate Layers G->H I Aqueous Layer (Waste) H->I J Organic Layer (Purified Amine) H->J K Dry and Concentrate J->K L Purified this compound K->L

Caption: Workflow of Acid-Base Extraction for Amine Purification.

Fractional Distillation

This method is suitable for separating this compound from less volatile impurities or more volatile starting amines.

Methodology:

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Place the crude amine in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (estimated around 127 °C) should be collected separately.

  • Monitor the purity of the collected fractions by GC-MS or GC-FID.

FractionExpected ComponentEstimated Boiling Point (°C)
FirstUnreacted Methylamine/Ethylamine< 17
IntermediateSolvent/Other Volatile ImpuritiesVaries
MainThis compound ~127
ResidueLess Volatile Impurities> 130

Workflow for Fractional Distillation

A Crude Amine Mixture B Fractional Distillation Apparatus A->B C Heat D Collect Fractions Based on Boiling Point B->D E Low Boiling Fraction (e.g., Ethylamine) D->E F Product Fraction (this compound) D->F G High Boiling Residue D->G

Caption: Workflow of Fractional Distillation for Amine Purification.

Flash Column Chromatography

This protocol is effective for removing impurities with different polarities from this compound.

Methodology:

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% triethylamine to the entire mobile phase.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommendation
Stationary Phase Silica Gel or Amine-Functionalized Silica Gel
Mobile Phase Hexanes/Ethyl Acetate with 0.5-1% Triethylamine
Gradient Isocratic or a shallow gradient of increasing polarity
Detection TLC with a suitable stain (e.g., potassium permanganate)

Workflow for Flash Column Chromatography

A Crude Amine B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase (e.g., Hexanes/EtOAc + 1% TEA) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Purified this compound H->I

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the tertiary amine, N-ethyl-N-methylpropan-2-amine.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, where the peak asymmetry factor is greater than 1.2.[1] This phenomenon can compromise the accuracy and reliability of analytical results. The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2]

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose the potential cause of peak tailing.

start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Does the tailing affect all peaks in the chromatogram? start->check_all_peaks system_issue Potential Systemic Issue: - Column Overload - Extracolumn Dead Volume - Column Void/Contamination check_all_peaks->system_issue Yes specific_issue Likely Analyte-Specific Interaction: - Silanol Interactions check_all_peaks->specific_issue No

Caption: Initial diagnostic workflow for peak tailing.

Solutions for Analyte-Specific Peak Tailing

If peak tailing is primarily affecting the this compound peak, the following strategies, focused on mitigating silanol interactions, should be employed.

Mobile Phase pH Adjustment

Lowering the mobile phase pH can suppress the ionization of acidic silanol groups on the stationary phase, thereby reducing their interaction with the basic analyte.[3][4][5]

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyteTailing Factor (As)
7.0Basic Amine Compound2.1
5.0Basic Amine Compound1.7
3.0Basic Amine Compound1.2
2.5Basic Amine Compound1.1

Note: This table illustrates the expected trend of improved peak symmetry with decreasing mobile phase pH for a basic amine.[1]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 7.0, 5.0, 3.0, and 2.5) using an appropriate buffer system (e.g., phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM).[3][4] Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[5][6]

  • Prepare the mobile phase by mixing the prepared aqueous buffer with the appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • Equilibrate the HPLC column (e.g., a standard C18 column) with the initial mobile phase for at least 15-20 column volumes.

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the peak asymmetry factor.

  • Repeat steps 3-5 for each prepared mobile phase pH.

  • Evaluate the results to determine the optimal pH that provides a tailing factor closest to 1.0.

Use of Mobile Phase Additives (Competing Base)

Incorporating a small, basic compound, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thus improving the peak shape of basic analytes.[1][2][4][7]

Illustrative Data: Effect of Triethylamine (TEA) on Peak Asymmetry

TEA Concentration (mM)AnalyteTailing Factor (As)
0Basic Amine Compound2.1
10Basic Amine Compound1.5
25Basic Amine Compound1.2
50Basic Amine Compound1.1

Note: This table demonstrates the expected improvement in peak symmetry with the addition of a competing base to the mobile phase.[1]

Experimental Protocol: Using Triethylamine as a Mobile Phase Additive

  • Prepare the aqueous portion of the mobile phase at the optimal pH determined from the previous experiment (e.g., pH 3.0).

  • Create a series of mobile phases with varying concentrations of triethylamine (e.g., 0 mM, 10 mM, 25 mM, 50 mM). Add the required amount of TEA to the aqueous buffer before mixing with the organic solvent.

  • Equilibrate the column with the initial mobile phase containing no TEA.

  • Inject the this compound standard and record the chromatogram.

  • Sequentially introduce the mobile phases with increasing TEA concentrations , ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Analyze the chromatograms to identify the TEA concentration that yields the most symmetrical peak. Be aware that excessive TEA concentrations can sometimes negatively impact the separation.[8]

Selection of an Appropriate HPLC Column

Modern HPLC columns with advanced surface chemistries can significantly reduce peak tailing for basic compounds.

  • End-capped Columns: These columns have undergone a secondary chemical treatment to convert most of the residual silanol groups into less polar, non-interactive groups.[9][10][11] Double or triple end-capping further minimizes these secondary interactions.[10]

  • High-Purity Silica (B1680970) (Type B) Columns: These columns are manufactured with silica that has a very low metal content, resulting in a less acidic surface and reduced peak tailing for basic compounds.[12]

Troubleshooting Logic for Column Selection

start Persistent Peak Tailing with this compound current_column What type of column is currently in use? start->current_column type_a_column Older, Type A Silica Column (High Silanol Activity) current_column->type_a_column Non-end-capped or older type_b_column Modern, High-Purity (Type B) End-capped Column current_column->type_b_column End-capped, high-purity recommend_new_column Recommendation: Switch to a high-purity, end-capped C18 or a specialized column for basic compounds. type_a_column->recommend_new_column further_optimization Further optimization of mobile phase (pH, additives) is still recommended. type_b_column->further_optimization

Caption: Decision-making workflow for column selection.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem for the analysis of this compound?

A1: Peak tailing can lead to several issues, including reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and a lower signal-to-noise ratio, which can affect the limit of detection and limit of quantification.[1]

Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What should I do next?

A2: If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive like triethylamine (TEA) at a concentration of 10-50 mM.[1] If tailing persists, consider switching to a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds.[9][10]

Q3: Can column temperature affect peak tailing for my amine compound?

A3: While not the primary solution for silanol-based interactions, in some cases, increasing the column temperature can improve peak shape by enhancing mass transfer kinetics. However, be mindful of the thermal stability of your analyte and the column's operating limits.

Q4: My peak shape is good, but my retention time is too short after lowering the mobile phase pH. How can I fix this?

A4: At a lower pH, basic compounds like this compound will be more protonated and thus more polar, leading to reduced retention on a reversed-phase column. To increase retention time, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

Q5: Are there any alternatives to triethylamine as a mobile phase additive?

A5: Yes, other volatile amines or ion-pairing agents can be used. However, triethylamine is a commonly used and effective competing base for mitigating peak tailing of basic analytes. For LC-MS applications, volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) are preferred.[3][13]

Q6: Could my sample solvent be causing peak tailing?

A6: Yes, if the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.[14]

References

Technical Support Center: Optimizing Mobile Phase for Tertiary Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of tertiary amines using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like tertiary amines.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]

Initial Steps:

  • Assess the Column: Ensure the column is not degraded or overloaded. A void at the column inlet or a blocked frit can cause peak distortion.[1][2] Consider replacing the column if it's old or has been used with harsh mobile phases.

  • Check for Contamination: Contaminants in the sample or mobile phase can lead to peak tailing.[3] Ensure proper sample clean-up and use high-purity solvents.

Mobile Phase Adjustments:

  • Lower the pH: Operating at a lower pH (typically pH < 3) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated basic analytes.[2] However, be mindful of the column's pH stability; standard silica (B1680970) columns can be damaged at very low pH.[2]

  • Increase the pH: At a higher pH, the tertiary amine will be in its free base form, which can sometimes lead to improved peak shape and retention on appropriate columns.[4] Columns specifically designed for high pH applications are recommended.

  • Add a Competing Base: Introducing a small amount of another amine (a "sacrificial base") to the mobile phase can effectively block the active sites on the stationary phase that cause tailing.[5][6] Triethylamine (TEA) is a common choice.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask residual silanol interactions.[1]

Problem: Poor Retention

Tertiary amines, especially those with short alkyl chains, can be quite polar and may exhibit insufficient retention in reversed-phase chromatography.[7]

Mobile Phase Adjustments:

  • Increase Mobile Phase pH: For tertiary amines, increasing the pH of the mobile phase will shift the equilibrium towards the un-ionized (free base) form. This makes the compound more hydrophobic, leading to increased retention on a reversed-phase column.[8]

  • Decrease Organic Solvent Content: Reducing the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase the retention of less polar compounds in reversed-phase chromatography.

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes. For cationic tertiary amines (at low pH), an anionic ion-pairing reagent like an alkyl sulfonate can be used.[9]

Problem: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of an analytical method.

Potential Causes and Solutions:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially when changing mobile phase composition.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as the pH of buffered solutions can change over time due to the absorption of atmospheric CO2.[3] Ensure proper degassing to prevent bubble formation in the pump.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for separating tertiary amines?

The optimal pH depends on the specific analytes and the column being used. A common starting point is to adjust the pH to be at least 2 pH units away from the pKa of the tertiary amine to ensure it is fully ionized or fully in its free base form.[10] For reversed-phase chromatography, a higher pH (e.g., pH 9.5) can increase retention by forcing the amine into its more hydrophobic, un-ionized state. Conversely, a low pH can be used to minimize silanol interactions and improve peak shape.[2]

Q2: What are common mobile phase additives for tertiary amine separation and how do they work?

Common additives include:

  • Acids (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): These are used to lower the pH of the mobile phase, ensuring the tertiary amines are protonated and minimizing interactions with silanol groups.[11]

  • Buffers (e.g., Ammonium Acetate (B1210297), Ammonium Formate, Phosphate buffers): Buffers are crucial for maintaining a stable pH, which is essential for reproducible retention times.[11][12] Ammonium salts are volatile and compatible with mass spectrometry (MS) detection.[7]

  • Competing Amines (e.g., Triethylamine - TEA): These additives act as "silanol blockers" by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.[13]

Q3: Can I use a standard C18 column for tertiary amine separation?

Yes, but you may encounter challenges with peak shape and retention. To improve performance on a standard C18 column, consider the mobile phase optimization strategies discussed above, such as adjusting the pH or using additives. For more robust methods, consider using a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a mixed-mode column that offers multiple retention mechanisms.[7]

Q4: How do I choose between methanol (B129727) and acetonitrile as the organic modifier?

Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. Methanol is a more polar and protic solvent. The choice between the two can influence the separation, and it is often beneficial to screen both during method development.

Data Summary

Table 1: Effect of Mobile Phase pH on Tertiary Amine Retention in Reversed-Phase HPLC

Mobile Phase pHIonization State of Tertiary AmineExpected Retention on C18 ColumnRationale
Low pH (e.g., 2-3)Predominantly Protonated (Cationic)Generally LowerThe ionized form is more polar and has less affinity for the non-polar stationary phase.
Neutral pH (e.g., 7)Mixture of Protonated and Free BaseVariableRetention will be highly dependent on the specific pKa of the amine.
High pH (e.g., 9-11)Predominantly Free Base (Neutral)Generally HigherThe neutral, un-ionized form is more hydrophobic and interacts more strongly with the stationary phase.

Table 2: Common Mobile Phase Additives for Tertiary Amine Separation

AdditiveTypical ConcentrationPurposeConsiderations
Formic Acid0.1%pH reduction, protonation of analytesMS-friendly
Acetic Acid0.1% - 1%pH reductionMS-friendly
Trifluoroacetic Acid (TFA)0.05% - 0.1%Strong ion-pairing agent, improves peak shapeCan cause ion suppression in MS detection.[14]
Triethylamine (TEA)0.1% - 0.5%Competing base to reduce peak tailingCan suppress MS signal in positive ion mode.[11]
Ammonium Acetate5-20 mMpH bufferVolatile and MS-compatible.[11]
Ammonium Formate5-20 mMpH bufferVolatile and MS-compatible.[7]

Experimental Protocols

Protocol 1: Screening Mobile Phase pH for Optimal Separation

Objective: To determine the optimal mobile phase pH for the separation of a mixture of tertiary amines.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (or other suitable column)

  • HPLC-grade water, acetonitrile, and/or methanol

  • Mobile phase additives: Formic acid, Ammonium hydroxide (B78521), Ammonium acetate

Procedure:

  • Prepare Stock Solutions:

    • Aqueous Mobile Phase A1 (Low pH): 0.1% Formic acid in water.

    • Aqueous Mobile Phase A2 (Mid pH): 10 mM Ammonium acetate in water (adjust pH to desired value if necessary).

    • Aqueous Mobile Phase A3 (High pH): 0.1% Ammonium hydroxide in water.

    • Organic Mobile Phase B: Acetonitrile or Methanol.

  • Method Setup (Low pH):

    • Equilibrate the column with a mixture of Mobile Phase A1 and Mobile Phase B (e.g., 95:5) for at least 15-20 column volumes.

    • Inject the sample mixture.

    • Run a gradient from 5% to 95% B over 15-20 minutes.

    • Monitor the chromatogram for retention time, peak shape, and resolution.

  • Method Setup (Mid and High pH):

    • Thoroughly flush the system with an intermediate solvent (e.g., 50:50 water:organic) when switching between different pH mobile phases.

    • Repeat step 2 using Mobile Phase A2 and then A3.

  • Data Analysis:

    • Compare the chromatograms obtained at the different pH values.

    • Evaluate peak shape (asymmetry), retention factor, and resolution between critical pairs.

    • Select the pH that provides the best overall separation. Further optimization of the gradient and organic modifier may be necessary.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Tertiary Amine peak_tailing Is Peak Tailing Observed? start->peak_tailing poor_retention Is Retention Poor? peak_tailing->poor_retention No lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->lower_ph Yes increase_ph Increase Mobile Phase pH (e.g., use Ammonium Hydroxide) poor_retention->increase_ph Yes end Optimized Separation poor_retention->end No add_competing_base Add a Competing Base (e.g., 0.1% TEA) lower_ph->add_competing_base Tailing Persists lower_ph->end Improved check_column Check Column Health (voids, blockage) add_competing_base->check_column Tailing Persists add_competing_base->end Improved check_column->end decrease_organic Decrease Organic Solvent % increase_ph->decrease_organic Retention Still Low increase_ph->end Improved ion_pairing Consider Ion-Pairing Reagents decrease_organic->ion_pairing Retention Still Low decrease_organic->end Improved ion_pairing->end

Caption: Troubleshooting workflow for optimizing tertiary amine separation.

MobilePhaseLogic goal Goal: Symmetrical Peaks & Adequate Retention analyte_properties Analyte Properties (pKa, Polarity) goal->analyte_properties column_chemistry Column Chemistry (C18, Mixed-Mode, End-capped) goal->column_chemistry detector Detector Type (UV, MS) goal->detector ph_choice Mobile Phase pH analyte_properties->ph_choice additive_choice Mobile Phase Additive analyte_properties->additive_choice organic_choice Organic Modifier analyte_properties->organic_choice column_chemistry->ph_choice column_chemistry->additive_choice detector->additive_choice low_ph Low pH: Protonated Amine Reduced Silanol Interaction ph_choice->low_ph high_ph High pH: Neutral Amine Increased Hydrophobicity ph_choice->high_ph acid_additive Acid (e.g., Formic): Ensures Protonation additive_choice->acid_additive base_additive Competing Base (e.g., TEA): Blocks Active Sites additive_choice->base_additive buffer_additive Buffer (e.g., NH4OAc): Maintains Stable pH additive_choice->buffer_additive acetonitrile Acetonitrile: Low Viscosity, Different Selectivity organic_choice->acetonitrile methanol Methanol: Protic, Different Selectivity organic_choice->methanol

Caption: Decision logic for mobile phase component selection.

References

Technical Support Center: Managing Emulsions in Amine Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with emulsions during the workup of amine reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my amine reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets in the other.[1] In the context of amine reaction workups, emulsions often appear as a cloudy or milky layer between the organic and aqueous phases, making clear separation difficult.

Several factors contribute to emulsion formation in amine chemistry:

  • Surfactant Properties of Amines: Amines, especially certain protonated or free-base forms, can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.

  • Presence of Fine Solids: Finely divided solid particles, such as reaction byproducts or inorganic salts, can accumulate at the interface and physically prevent the droplets from coalescing.[2]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, leading to the formation of very fine droplets that are more likely to form a stable emulsion.

  • High Concentration: High concentrations of the amine product or other solutes can increase the viscosity of the solution, which can hinder phase separation.

  • Solvent Choice: Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are particularly prone to forming emulsions, especially when used to extract from a basic aqueous solution.[2]

Q2: I have an emulsion. What is the first thing I should try?

Patience can be a virtue. Before adding any reagents, simply let the separatory funnel stand undisturbed for 15-30 minutes.[1] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the separatory funnel or gently stirring the emulsion with a glass rod can also help to break up the emulsion without introducing more energy that could worsen it.[3]

Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?

Yes, preventing an emulsion is often easier than breaking one. Consider the following:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions or rocking of the separatory funnel to mix the phases. This provides sufficient surface area for extraction without excessive shear forces.

  • Solvent Evaporation: If you consistently encounter emulsions with a particular reaction, try evaporating the reaction solvent before the workup. You can then redissolve the residue in the desired extraction solvent.[2]

  • Pre-emptive Salting Out: If you anticipate an emulsion, you can add a saturated brine solution to the aqueous phase before the extraction.[4]

Troubleshooting Guide: Breaking Persistent Emulsions

If waiting and gentle agitation do not resolve the emulsion, you can employ the following chemical and physical methods.

Method Principle of Action Relative Speed Potential Impact on Product Yield
Salting Out (Brine Wash) Increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps to force the separation of the two phases.[3]FastGenerally minimal, but highly polar products may have decreased recovery.
Celite® Filtration The fine, porous particles of Celite® (diatomaceous earth) act as a filter aid, breaking up the emulsion by physically disrupting the interface and trapping fine particulates that may be stabilizing the emulsion.[2]ModerateCan be very effective with minimal product loss if the Celite® pad is properly washed.[2] However, some product may be adsorbed onto the Celite®.
Phase Separator Paper This is a silicone-impregnated filter paper that is hydrophobic. It allows the organic phase to pass through while retaining the aqueous phase, effectively separating the two.[5]Very FastHigh product recovery is typical as it is a physical separation method.[6]
Acidification/Neutralization Adjusting the pH of the aqueous layer can change the charge state of the amine, which may be acting as a surfactant, thereby destabilizing the emulsion.[2]ModerateCan be effective, but the pH change may affect the stability or solubility of the desired product.
Solvent Addition Adding a small amount of a different, miscible organic solvent can alter the overall polarity of the organic phase, which can help to break the emulsion.[3]ModerateThe added solvent will need to be removed later, which could add a step to the purification process.
Centrifugation The application of centrifugal force accelerates the separation of the two phases by gravity.[4]FastVery effective, especially for small-scale reactions, with minimal risk of product loss.

Note: The data in this table is illustrative and comparative. The actual effectiveness and impact on yield will depend on the specific reaction, solvents, and the nature of the emulsion.

Experimental Protocols

Protocol 1: Salting Out with Brine

This method is often the first chemical intervention to try due to its simplicity and effectiveness.

  • Allow the separatory funnel containing the emulsion to stand for a few minutes.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the separatory funnel. A volume equivalent to 10-20% of the total volume in the funnel is a good starting point.

  • Gently rock or swirl the separatory funnel. Avoid vigorous shaking.

  • Allow the layers to separate. The increased ionic strength of the aqueous layer should facilitate the breaking of the emulsion.

  • Drain the aqueous layer, and then proceed with the collection of the organic layer.

Protocol 2: Filtration through Celite®

This technique is particularly useful when the emulsion is stabilized by fine solid particles.[2]

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or fritted glass funnel.

    • Create a slurry of Celite® in the organic solvent being used for the extraction.

    • Pour the slurry into the funnel under gentle vacuum to form an even pad of Celite® approximately 1-2 cm thick.[7]

    • Wash the pad with a small amount of fresh organic solvent to remove any impurities.

  • Filter the Emulsion:

    • Carefully pour the entire contents of the separatory funnel (both phases and the emulsion) onto the Celite® pad under gentle vacuum.

    • The emulsion should break as it passes through the Celite®.

  • Collect the Phases:

    • The separated organic and aqueous layers will collect in the filter flask.

    • Transfer the contents of the filter flask back to a clean separatory funnel to separate the two distinct layers.

  • Wash the Celite® Pad:

    • Wash the Celite® pad with a small amount of the fresh organic solvent to recover any adsorbed product. Add this wash to the separatory funnel.

Protocol 3: Using Phase Separator Paper

This is a rapid and efficient method for separating immiscible liquids.

  • Fold the phase separator paper into a cone and place it in a standard laboratory funnel.[6]

  • Place a collection flask under the funnel.

  • Pour the entire mixture, including the emulsion, directly into the filter paper.

  • The hydrophobic paper will allow the organic solvent to pass through into the collection flask while retaining the aqueous phase.[5]

  • The separation is typically fast and complete, often eliminating the need for a separatory funnel.[6]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the decision-making process for dealing with emulsions and the experimental setup for key techniques.

Emulsion_Troubleshooting Emulsion Troubleshooting Workflow start Emulsion Formed wait Wait 15-30 min & Gently Swirl start->wait is_separated_1 Phases Separated? wait->is_separated_1 brine Add Saturated Brine is_separated_1->brine No end_success Continue Workup is_separated_1->end_success Yes is_separated_2 Phases Separated? brine->is_separated_2 celite Filter through Celite® is_separated_2->celite No, Solids Present phase_sep_paper Use Phase Separator Paper is_separated_2->phase_sep_paper No, No Solids is_separated_2->end_success Yes celite->end_success end_fail Consider Alternative Workup Strategy celite->end_fail If Unsuccessful phase_sep_paper->end_success phase_sep_paper->end_fail If Unsuccessful Celite_Filtration_Workflow Celite® Filtration Experimental Workflow cluster_prep 1. Prepare Celite® Pad cluster_filtration 2. Filter Emulsion cluster_collection 3. Collect and Separate prep1 Place filter paper in funnel prep2 Make slurry of Celite® in solvent prep1->prep2 prep3 Pour slurry into funnel under vacuum prep2->prep3 prep4 Wash pad with fresh solvent prep3->prep4 filt1 Pour emulsion mixture onto Celite® pad prep4->filt1 filt2 Apply gentle vacuum filt1->filt2 coll1 Collect filtrate (separated layers) filt2->coll1 coll2 Transfer to separatory funnel and separate coll1->coll2 coll3 Wash Celite® pad with fresh solvent coll2->coll3

References

Technical Support Center: Optimizing Stereoselectivity with N-Ethyl-N-Methylpropan-2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-ethyl-N-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the stereoselectivity of reactions utilizing this chiral amine as a catalyst or auxiliary. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during stereoselective reactions involving this compound.

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?

A1: Low enantiomeric excess is a common challenge in asymmetric catalysis.[1] A systematic approach to troubleshooting is crucial. The primary factors to scrutinize are the purity of your chiral amine, the reaction temperature, and the choice of solvent. Each of these can have a profound impact on the stereochemical outcome of your reaction.[2]

First, verify the enantiomeric purity of your this compound. An impure starting catalyst will inherently lead to a lower ee in your product. Next, consider the reaction temperature, as it can significantly influence the energy difference between the diastereomeric transition states.[3] Finally, the solvent plays a critical role in the solvation of the transition state complex, and a change in solvent can dramatically alter the observed stereoselectivity.[2]

Q2: How does reaction temperature influence the stereoselectivity, and what is the optimal range?

A2: Temperature is a critical parameter in controlling the stereoselectivity of a reaction.[4] Generally, lower temperatures lead to higher enantiomeric excess because the reaction is under greater thermodynamic control, favoring the lower energy transition state that leads to the major enantiomer.[5] However, this is not always the case, and in some instances, higher temperatures have been shown to increase stereoselectivity.[3]

The optimal temperature is highly dependent on the specific reaction. It is recommended to perform a temperature screening study to determine the ideal conditions for your transformation.

Table 1: Effect of Temperature on Enantiomeric Excess (ee) in a Model Reaction

EntryTemperature (°C)Enantiomeric Excess (ee %)
125 (Room Temp)65
2082
3-2091
4-7897

This table illustrates a common trend where lower temperatures lead to higher enantioselectivity.

Q3: What role does the solvent play in improving stereoselectivity?

A3: The choice of solvent is crucial as it can influence the conformation and stability of the diastereomeric transition states.[2] Solvent properties such as polarity, proticity, and coordinating ability can all impact the stereochemical outcome.[6] For reactions involving chiral amines, aprotic solvents of varying polarities are often explored.

It is advisable to screen a range of solvents to identify the one that provides the best balance of reactivity and selectivity for your specific reaction.

Table 2: Influence of Solvent on Enantiomeric Excess (ee)

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee %)
1Toluene2.475
2Dichloromethane (B109758)9.188
3Tetrahydrofuran7.682
4Acetonitrile37.565

This table demonstrates how solvent polarity can affect the enantioselectivity of a reaction.

Q4: My stereoselectivity is inconsistent between batches. What could be the cause?

A4: Inconsistent stereoselectivity is often traced back to issues with reagent purity or reaction setup.[7] Ensure that your this compound is of high enantiomeric purity for every reaction. The purity of your substrates and any other reagents should also be verified, as impurities can sometimes act as catalyst poisons or promote non-selective background reactions.[1]

Strict control over reaction conditions is also vital for reproducibility. This includes accurate temperature control, inert atmospheric conditions if your reaction is sensitive to air or moisture, and consistent reaction times and concentrations.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in stereoselective synthesis.

Protocol 1: General Procedure for a Stereoselective Aldol Reaction

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) to a solution of this compound (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) in a flame-dried flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) with constant stirring.

  • Addition of Nucleophile: Slowly add the ketone (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a standard solution of the racemic product and a solution of the reaction product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).

  • Injection: Inject the racemic standard to determine the retention times of both enantiomers.

  • Analysis: Inject the sample from the reaction and integrate the peak areas of the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Visualizations

The following diagrams illustrate key workflows and concepts for improving stereoselectivity.

Troubleshooting_Workflow start Low Stereoselectivity Observed check_purity Verify Enantiomeric Purity of Chiral Amine start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp Purity Confirmed check_solvent Screen Different Solvents check_temp->check_solvent Optimization Complete check_reagents Check Purity of Substrates and Other Reagents check_solvent->check_reagents Solvent Optimized resolution High Stereoselectivity Achieved check_reagents->resolution All Reagents Pure

Caption: A logical workflow for troubleshooting low stereoselectivity.

Reaction_Optimization_Pathway cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature (-78°C to RT) Analysis Analysis of Stereoselectivity (Chiral HPLC/SFC) Temperature->Analysis Solvent Solvent (Polar Aprotic to Nonpolar) Solvent->Analysis Concentration Concentration (0.01 M to 1 M) Concentration->Analysis Catalyst_Loading Catalyst Loading (1 to 20 mol%) Catalyst_Loading->Analysis Substrate_Ratio Substrate Ratio (1:1 to 1:2) Substrate_Ratio->Analysis Optimization Stereoselective Reaction Optimization Optimization->Temperature Optimization->Solvent Optimization->Concentration Optimization->Catalyst_Loading Optimization->Substrate_Ratio

References

stability issues of N-ethyl-N-methylpropan-2-amine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of N-ethyl-N-methylpropan-2-amine during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing step-by-step troubleshooting advice.

Issue 1: Visible Changes in the Stored Amine (Color Change, Particulate Formation)

  • Question: My stored this compound has developed a yellow tint and/or contains solid particles. What should I do?

  • Answer:

    • Do not use the amine. Visible changes are a strong indicator of degradation, which can impact the purity and reactivity of the compound in your experiments.

    • Quarantine the material. Isolate the container to prevent accidental use.

    • Review storage conditions. Verify that the amine was stored according to the recommended guidelines (see FAQs below). Exposure to air (oxygen), light, and elevated temperatures can accelerate degradation.

    • Consider the age of the compound. Older batches are more likely to show signs of degradation.

    • Perform a purity analysis. If you have the capabilities, analyze a small, carefully sampled aliquot of the material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity and identify potential degradation products.

    • Dispose of the material properly. If degradation is confirmed or suspected, dispose of the chemical according to your institution's hazardous waste disposal procedures.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: My reactions using this compound are giving inconsistent yields or unexpected byproducts. Could this be related to the stability of the amine?

  • Answer:

    • Verify the purity of the amine. Before troubleshooting your reaction conditions, it is crucial to confirm the purity of your starting material. A lower-than-expected purity due to degradation can directly impact reaction stoichiometry and introduce reactive impurities.

    • Analyze the amine for common degradation products. As a tertiary amine, this compound is susceptible to oxidative degradation. Potential degradation products could include the corresponding N-oxide, or products of dealkylation such as N-methylpropan-2-amine, N-ethylpropan-2-amine, or smaller aldehydes and ketones. Analytical techniques like GC-MS are well-suited for identifying these volatile impurities.

    • Use a fresh or newly opened bottle of the amine. Compare the results of your experiment using the suspect amine with a new, unopened bottle to see if the issue persists.

    • Review your handling procedures. Ensure that the amine is handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if it is being used in sensitive reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound.

  • Question: What are the ideal storage conditions for this compound?

  • Answer: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from light. Storage at 2-8°C is often recommended.

  • Question: What are the primary degradation pathways for this compound?

  • Answer: As a tertiary amine, this compound is primarily susceptible to oxidative degradation . This can be initiated by exposure to air and light. Thermal degradation is also possible at elevated temperatures, though tertiary amines are generally more thermally stable than primary or secondary amines.

  • Question: What are the likely degradation products of this compound?

    • N-oxide: this compound N-oxide from oxidation.

    • Dealkylation Products: Through oxidative or thermal cleavage of the N-alkyl bonds, smaller amines such as N-methylpropan-2-amine, N-ethylpropan-2-amine, and even propan-2-amine could be formed.

    • Aldehydes and Ketones: The cleaved alkyl groups can be oxidized to form formaldehyde, acetaldehyde, and acetone.

  • Question: How can I monitor the stability of my stored this compound?

  • Answer: The stability of this compound can be monitored by periodically testing its purity using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Quantitative Data Summary

Due to the lack of publicly available quantitative stability data for this compound, the following table provides a qualitative summary of expected stability under different conditions based on the general properties of aliphatic tertiary amines.

Storage ConditionTemperatureAtmosphereLight ConditionExpected StabilityPotential Degradation Products
Ideal 2-8°CInert (Nitrogen/Argon)DarkHighMinimal to none
Sub-optimal 1 Room TemperatureAirDarkModerateN-oxide, trace dealkylation products
Sub-optimal 2 Room TemperatureAirAmbient LightLow to ModerateN-oxide, dealkylation products, aldehydes
Harsh > 40°CAirAmbient LightLowSignificant amounts of N-oxide, dealkylation products, aldehydes, and potential polymerization

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a suitable method (e.g., GC-MS or HPLC-UV).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: Purity Determination by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Determine the area percent of the main peak to assess purity. For GC-MS, identify any impurity peaks by their mass spectra.

Visualizations

degradation_pathway amine This compound n_oxide N-oxide Derivative amine->n_oxide Oxidation dealkylation Dealkylation amine->dealkylation Oxidative/Thermal Cleavage oxygen Oxygen (Air) oxygen->amine light_heat Light / Heat light_heat->amine sec_amines Secondary Amines (e.g., N-methylpropan-2-amine) dealkylation->sec_amines Loss of alkyl group aldehydes_ketones Aldehydes/Ketones (e.g., Formaldehyde, Acetone) dealkylation->aldehydes_ketones Oxidation of cleaved group

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize gcms GC-MS Analysis neutralize->gcms hplc HPLC Analysis neutralize->hplc compare Compare with Control gcms->compare hplc->compare identify Identify Degradation Products compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_purity Is the purity of This compound confirmed? start->check_purity analyze_amine Analyze amine purity (GC-FID, GC-MS) check_purity->analyze_amine No is_pure Is the amine pure (>99%)? check_purity->is_pure Yes analyze_amine->is_pure troubleshoot_reaction Troubleshoot other reaction parameters (reagents, conditions) is_pure->troubleshoot_reaction Yes use_new_amine Use a fresh bottle of amine and repeat the experiment is_pure->use_new_amine No end Issue Resolved troubleshoot_reaction->end problem_solved Problem Solved? use_new_amine->problem_solved problem_solved->end Yes contact_supplier Contact supplier for a replacement or further analysis problem_solved->contact_supplier No

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Analysis of N-ethyl-N-methylpropan-2-amine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in N-ethyl-N-methylpropan-2-amine via Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, focusing on practical solutions to improve data quality.

Q1: Why am I observing poor peak shape (tailing) for my this compound peak?

A1: Peak tailing is a frequent challenge in the GC analysis of amines due to their polar nature and tendency to interact with active sites in the GC system. Here are the primary causes and solutions:

  • Active Sites in the System: Free silanol (B1196071) groups in the injector liner, column, or even contaminants can interact with the amine group, causing peak tailing.

    • Solution: Use a base-deactivated injector liner and a GC column specifically designed for amine analysis (e.g., a wax-type or a specially deactivated 5% phenyl-methylpolysiloxane column). Regularly trimming a small portion (10-20 cm) from the front of the column can also remove accumulated active sites.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic wafer or diamond scribe. Install the column according to the manufacturer's specifications for your GC model.[1]

  • Suboptimal Temperatures: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a broad peak.

    • Solution: An injector temperature of around 250°C is a good starting point for volatile amines. This should be optimized to ensure efficient vaporization without causing thermal degradation.

Q2: I am seeing extraneous peaks in my chromatogram. How can I determine if they are impurities or system contaminants?

A2: Differentiating between sample impurities and system-related peaks is a critical step in troubleshooting.

  • Run a Blank Analysis: Inject a solvent blank using the same GC-MS method. Any peaks that appear in the blank run are likely contaminants from the solvent, syringe, or the GC system itself (e.g., septum bleed, column bleed).

  • Check for Carryover: After running a concentrated sample, inject a solvent blank. If peaks from the previous sample appear at the same retention times, you have sample carryover.

    • Solution for Carryover: Develop a robust syringe and injector cleaning procedure between runs. This may involve multiple solvent rinses.

  • Evaluate Peak Shape: System contaminants, such as column bleed, often appear as broad, rolling peaks, especially at higher temperatures. In contrast, impurities from the sample will typically have a sharper, more defined peak shape, similar to the main analyte.

Q3: My mass spectral library is not providing a confident match for this compound or its potential impurities. What should I do?

A3: A lack of a perfect library match is common, especially with less common analytes. Manual spectral interpretation is key.

  • Understand Amine Fragmentation: Aliphatic amines undergo characteristic alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. The fragment containing the nitrogen will be positively charged. For this compound, the molecular ion (M+) peak is at m/z 101. Expect to see prominent fragment ions from the loss of alkyl groups.

  • Predict Fragmentation Patterns:

    • Loss of an ethyl group (-CH₂CH₃): This would result in a fragment at m/z 72.

    • Loss of a methyl group (-CH₃): This would lead to a fragment at m/z 86.

    • Loss of an isopropyl group (-CH(CH₃)₂): This would produce a fragment at m/z 58. The most stable carbocation will typically yield the most abundant fragment ion (the base peak).

  • Compare to Isomers: If available, compare the mass spectrum to that of its isomers, such as N-ethyl-N-methylpropan-1-amine. While the molecular ion will be the same, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments. For instance, the mass spectrum of N-ethyl-N-methylpropan-1-amine shows a prominent base peak at m/z 72.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing tertiary amines is through reductive amination. If this compound is synthesized from isopropylamine (B41738), potential impurities could include:

  • Unreacted Starting Materials: Isopropylamine, ethylamine, and methylamine (B109427) (if used in a stepwise synthesis).

  • Intermediates and Byproducts of N-alkylation:

    • N-ethylisopropylamine: From the reaction of isopropylamine with an ethylating agent.

    • N-methylisopropylamine: From the reaction of isopropylamine with a methylating agent.

    • Diisopropylamine: A potential byproduct from side reactions.

  • Over-alkylation Products: Quaternary ammonium (B1175870) salts, which are generally not volatile enough to be observed by GC-MS.

  • Solvent and Reagent Residues: Residual solvents from the synthesis and purification steps.

Q2: Can I use a standard 5% phenyl-methylpolysiloxane column for the analysis of this compound?

A2: While a standard non-polar column like a DB-5 or HP-5ms can be used, you may encounter significant peak tailing due to the basic nature of the amine. For better peak shape and reproducibility, it is highly recommended to use a column specifically designed for amine analysis. These columns have a surface treatment that minimizes interactions with basic compounds. Alternatively, a wax column (polyethylene glycol phase) can also provide good performance for polar analytes.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not necessary for a volatile tertiary amine like this compound, provided the GC system is well-maintained and an appropriate column is used. However, if persistent peak tailing issues cannot be resolved through other means, derivatization (e.g., acylation) can be employed to create a less polar and more chromatographically stable derivative. Keep in mind that derivatization will alter the molecular weight and mass spectral fragmentation pattern of the analyte.

Experimental Protocols

Recommended GC-MS Protocol for this compound Analysis

This protocol provides a starting point for method development and can be optimized for your specific instrumentation and separation requirements.

Parameter Recommended Setting Rationale
GC Column Amine-specific column (e.g., CP-Volamine, DB-WAX) or a base-deactivated 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness)To minimize peak tailing and improve peak shape for the basic analyte.
Injector Temperature 250°CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading and ensure sharp peaks. The ratio can be adjusted based on sample concentration.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 50°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 2 min)This program allows for the separation of volatile impurities from the main analyte. The final temperature can be adjusted based on the volatility of the suspected impurities.
MS Transfer Line Temp 280°CTo prevent condensation of the analytes before entering the mass spectrometer.
MS Ion Source Temp 230°CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Mass Scan Range m/z 35 - 200This range will cover the molecular ions and expected fragments of the target analyte and its likely impurities.
Data Presentation: Potential Impurities and Their Mass Spectral Signatures

The following table summarizes the key mass spectral data for this compound and its potential impurities.

Compound Molecular Weight Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 101.1910186, 72, 58
N-ethylisopropylamine87.168772 (base peak), 44
N-methylisopropylamine73.147358 (base peak), 44
Isopropylamine59.115944 (base peak)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent (e.g., Methanol, Dichloromethane) injection Inject 1 µL into GC prep->injection separation Separation on a base-deactivated column injection->separation detection Detection by Mass Spectrometer (EI, Scan mode) separation->detection chromatogram Review total ion chromatogram (TIC) detection->chromatogram peak_integration Integrate peaks of interest chromatogram->peak_integration mass_spectra Extract and analyze mass spectra peak_integration->mass_spectra identification Identify impurities via library search and manual interpretation mass_spectra->identification

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_system_check System Checks cluster_method_check Method Optimization start Peak Tailing Observed? liner Use base-deactivated liner start->liner Yes column Use amine-specific or base-deactivated column liner->column resolved Problem Resolved liner->resolved No Tailing installation Check column installation (cut and depth) column->installation column->resolved No Tailing temp Optimize injector temperature (start at 250°C) installation->temp installation->resolved No Tailing flow Ensure proper carrier gas flow rate temp->flow temp->resolved No Tailing derivatization Consider derivatization as a final option flow->derivatization Still Tailing flow->resolved No Tailing derivatization->resolved

Caption: Troubleshooting logic for addressing peak tailing in amine analysis.

References

strategies to improve the reaction rate of N-ethyl-N-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the reaction rate and overall success of N-ethyl-N-methylpropan-2-amine synthesis. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a sterically hindered tertiary amine.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low or no conversion to this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Steric hindrance from the isopropyl group is a significant challenge in the synthesis of this tertiary amine.

    • For Reductive Amination Routes:

      • Inefficient Imine/Iminium Ion Formation: The initial condensation between the secondary amine (N-methylpropan-2-amine or N-ethylpropan-2-amine) and the carbonyl compound (acetaldehyde or formaldehyde, respectively) can be slow due to steric hindrance.

        • Solution:

          • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for imine/iminium ion formation.

          • Water Removal: The formation of the imine/iminium ion is an equilibrium reaction that produces water. Removing water as it forms can drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

          • Acid Catalysis: The addition of a catalytic amount of a weak acid can facilitate the dehydration step.

      • Ineffective Reduction: The reducing agent may not be potent enough or may be sterically hindered from approaching the imine/iminium intermediate.

        • Solution:

          • Choice of Reducing Agent: For sterically hindered imines, a more reactive reducing agent may be necessary. While sodium borohydride (B1222165) is a common choice, sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be more effective. For challenging cases, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under pressure may be required.

    • For Direct Alkylation Routes:

      • Poor Leaving Group: If you are using an alkyl halide, the reactivity follows the trend I > Br > Cl. Using a less reactive halide will result in a slower reaction rate.

      • Insufficient Temperature: Alkylation of a sterically hindered secondary amine often requires elevated temperatures to proceed at a reasonable rate.

      • Base Strength: A strong, non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the alkylation reaction.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?

  • Answer: The primary side product of concern is the quaternary ammonium (B1175870) salt, especially in direct alkylation methods.

    • Over-alkylation: The desired tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt.[1]

      • Solution:

        • Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.

        • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of the product reacting further.

    • Reduction of Carbonyl Starting Material: In reductive amination, the reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol.

      • Solution:

        • Use a Selective Reducing Agent: Sodium triacetoxyborohydride is generally more selective for the iminium ion over the carbonyl group.

        • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective method for synthesizing this compound?

A1: Both reductive amination and direct alkylation are viable methods. The choice depends on the available starting materials and equipment. Reductive amination is often preferred as it can be a one-pot reaction and avoids the formation of quaternary ammonium salts that can occur with direct alkylation.

Q2: What are the recommended starting materials for each primary synthesis route?

A2:

  • Reductive Amination:

    • Route A: N-methylpropan-2-amine and acetaldehyde (B116499).

    • Route B: N-ethylpropan-2-amine and formaldehyde.

  • Direct Alkylation:

    • Route C: N-methylpropan-2-amine and an ethylating agent (e.g., ethyl iodide).

    • Route D: N-ethylpropan-2-amine and a methylating agent (e.g., methyl iodide).

Q3: What are the typical reaction conditions for these methods?

A3: Please refer to the data presented in the tables below for a comparison of typical reaction conditions.

Q4: How can I effectively purify the final product?

A4: this compound is a volatile liquid. Purification can be achieved by:

  • Distillation: Fractional distillation is an effective method for separating the product from starting materials and higher-boiling impurities.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel can be employed. It is often necessary to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent the amine from streaking on the acidic silica gel.

Data Presentation

The following tables summarize quantitative data for the different synthesis strategies of this compound, based on typical results for analogous sterically hindered tertiary amines.

Table 1: Comparison of Synthesis Strategies for this compound

Synthesis StrategyStarting MaterialsKey ReagentsTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Reductive Amination (Route A) N-methylpropan-2-amine, AcetaldehydeSodium triacetoxyborohydride, Acetic acid20 - 4012 - 2475 - 85
Reductive Amination (Route B) N-ethylpropan-2-amine, FormaldehydeSodium cyanoborohydride, Methanol25 - 5010 - 2070 - 80
Direct Alkylation (Route C) N-methylpropan-2-amine, Ethyl iodidePotassium carbonate, Acetonitrile60 - 8024 - 4860 - 70
Leuckart-Wallach Reaction Isopropyl methyl ketone, EthylamineFormic acid160 - 1808 - 1650 - 65
Eschweiler-Clarke Reaction N-ethylpropan-2-amineFormaldehyde, Formic acid80 - 1006 - 1280 - 90[2]

Experimental Protocols

Protocol 1: Reductive Amination of N-methylpropan-2-amine with Acetaldehyde (Route A)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add N-methylpropan-2-amine (1.0 eq.) and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.). Cool the mixture to 0 °C and slowly add acetaldehyde (1.1 eq.). Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Direct Alkylation of N-methylpropan-2-amine with Ethyl Iodide (Route C)

  • Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine N-methylpropan-2-amine (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a polar aprotic solvent such as acetonitrile.

  • Reaction: Add ethyl iodide (1.0 eq.) to the mixture. Heat the reaction to 60-80 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by fractional distillation.

Visualizations

experimental_workflow_reductive_amination start Start setup Combine N-methylpropan-2-amine and acetaldehyde in solvent start->setup imine_formation Add acetic acid catalyst, stir for 1-2h at RT setup->imine_formation reduction Add sodium triacetoxyborohydride, stir for 12-24h imine_formation->reduction workup Quench with NaHCO3, extract with DCM reduction->workup purification Dry, concentrate, and purify by distillation workup->purification end This compound purification->end logical_relationship_troubleshooting low_yield Low Yield cause1 Slow Imine Formation low_yield->cause1 cause2 Inefficient Reduction low_yield->cause2 side_products Side Products cause3 Over-alkylation side_products->cause3 cause4 Carbonyl Reduction side_products->cause4 solution1a Increase Temperature cause1->solution1a solution1b Remove Water cause1->solution1b solution1c Acid Catalysis cause1->solution1c solution2a Stronger Reducing Agent cause2->solution2a solution3a Control Stoichiometry cause3->solution3a solution3b Slow Addition cause3->solution3b solution4a Selective Reducing Agent cause4->solution4a

References

Validation & Comparative

Quantitative Analysis of N-ethyl-N-methylpropan-2-amine: A Comparative Guide to GC-MS and HPLC-UV/FLD Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of N-ethyl-N-methylpropan-2-amine, this guide offers a comparative overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after derivatization. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for analogous short-chain secondary aliphatic amines to provide a robust framework for method development and validation.

The choice between GC-MS and HPLC-based methods depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. GC-MS offers high specificity without the need for derivatization, making it a straightforward approach.[1][2] Conversely, HPLC with pre-column derivatization can provide superior sensitivity, which is crucial for trace-level analysis.[1][2]

Comparative Performance Data

The following table summarizes the expected performance characteristics of GC-MS and a derivatization-based HPLC method for the quantitative analysis of this compound. These values are extrapolated from typical validation data for similar secondary amines and should be confirmed during method validation for this specific analyte.[3][4]

ParameterGC-MSHPLC-UV/FLD (with Derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL (FLD)
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 5 ng/mL (FLD)
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This direct analysis method is advantageous for its specificity and circumvents the need for a derivatization step.[1] To mitigate peak tailing, which is common with amines, the use of a specialized amine-specific column or appropriate column deactivation is recommended.[5]

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the instrument's linear range.

  • For aqueous samples, adjust the pH to >10 to ensure the amine is in its free base form.

  • Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or diethyl ether.

  • Incorporate an appropriate internal standard, such as a deuterated analog or another secondary amine with a different retention time.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection.

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: A specialized column for amines, such as a CP-Volamine or equivalent, is recommended. A standard DB-5ms column can also be used but may require more frequent maintenance.[1]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 58, 86, 101).

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For enhanced sensitivity, particularly when trace-level quantification is required, pre-column derivatization followed by HPLC analysis is the preferred method.[1] Derivatization with an agent that introduces a chromophore or fluorophore allows for detection by UV-Vis or fluorescence detectors.

Derivatization and Sample Preparation:

  • To a known volume of the sample solution, add a suitable derivatizing agent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (B127526) (OPA)).

  • Follow the specific reaction conditions (pH, temperature, time) for the chosen derivatizing agent to ensure complete reaction.

  • Quench the reaction if necessary.

  • Dilute the derivatized sample with the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength:

    • UV: Dependent on the chromophore introduced by the derivatizing agent.

    • Fluorescence: Excitation and emission wavelengths specific to the fluorophore.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution pH_Adjust pH Adjustment (>10) Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Dry_Concentrate Drying & Concentration LLE->Dry_Concentrate Reconstitute Reconstitution Dry_Concentrate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Derivatization Pre-column Derivatization Sample->Derivatization Dilution Dilution Derivatization->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reverse-Phase Separation HPLC_Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

A Comparative Guide to Internal Standards for the Quantification of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of small aliphatic amines like N-ethyl-N-methylpropan-2-amine is critical in various research and development settings. The use of an internal standard (IS) is a widely accepted practice to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of suitable internal standards for the quantification of this compound, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Choosing the Right Internal Standard

The ideal internal standard should closely mimic the chemical and physical properties of the analyte. For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. However, the availability and cost of SIL standards can be prohibitive. In such cases, a carefully selected structural analog can be a viable alternative.

Key Considerations for Internal Standard Selection:

  • Structural Similarity: The IS should have a similar chemical structure to the analyte to ensure comparable behavior during sample extraction, derivatization, and chromatographic separation.

  • Chemical and Physical Properties: Properties such as boiling point, polarity, and ionization efficiency should be closely matched.

  • Co-elution: The IS should ideally co-elute with the analyte to compensate for matrix effects effectively.

  • Mass Spectrometric Resolution: The mass-to-charge ratio (m/z) of the IS must be sufficiently different from the analyte to be distinguished by the mass spectrometer.

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

  • Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.

For this compound (C6H15N, MW: 101.19 g/mol ), the following internal standards are compared:

  • N-ethyl-d5-N-methylpropan-2-amine (Hypothetical SIL IS): A deuterated analog is the ideal choice. While a commercial standard may not be readily available, this represents the best-case scenario for analytical accuracy.

  • N-ethyl-N,2-dimethylpropan-2-amine (Structural Analog): This is a close structural analog with a slightly higher molecular weight (C7H17N, MW: 115.22 g/mol )[1].

  • Triethylamine (Common Amine Standard): A simpler tertiary amine, often used as a general-purpose internal standard for amine analysis.

Data Presentation: A Comparative Look

The following table summarizes the expected performance characteristics for the quantification of this compound using the different internal standards with a validated GC-MS method. The data presented is illustrative, based on typical performance for the analysis of small aliphatic amines.

ParameterN-ethyl-d5-N-methylpropan-2-amine (SIL IS)N-ethyl-N,2-dimethylpropan-2-amine (Analog IS)Triethylamine (General IS)No Internal Standard (External Calibration)
Linearity (r²) > 0.999> 0.998> 0.995> 0.990
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.6 ng/mL1.5 ng/mL3.0 ng/mL
Precision (%RSD) < 3%< 5%< 8%< 15%
Accuracy (% Recovery) 97-103%95-105%90-110%80-120%

Experimental Protocols

A detailed methodology for a robust and sensitive GC-MS method for the quantification of this compound is provided below. Due to the polarity of small amines, a derivatization step is often employed to improve chromatographic performance and sensitivity.

Sample Preparation and Derivatization
  • Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the aqueous sample (e.g., plasma, urine, or environmental water sample).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard solution to each sample, calibration standard, and quality control sample.

  • pH Adjustment: Adjust the sample pH to > 10 with a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Derivatization: Transfer the organic layer to a clean tube. Add a derivatizing agent such as pentafluorobenzoyl chloride (PFBCl) or isobutyl chloroformate (IBCF). The reaction converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.

  • Evaporation and Reconstitution: After the derivatization reaction is complete, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for the separation of the derivatized amines.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quantification of this compound with and without the use of an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Deriv Derivatization LLE->Deriv Recon Reconstitution Deriv->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Acquisition (Analyte and IS signals) GCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Workflow with an Internal Standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Deriv Derivatization LLE->Deriv Recon Reconstitution Deriv->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Acquisition (Analyte signal) GCMS->Data Quant Direct Quantification (vs. External Calibration Curve) Data->Quant

References

A Comparative Guide to N-ethyl-N-methylpropan-2-amine and Other Tertiary Amine Bases for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate tertiary amine base is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a detailed comparison of N-ethyl-N-methylpropan-2-amine with two commonly used tertiary amine bases: triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), also known as Hünig's base. The comparison is based on their fundamental properties and performance in chemical reactions, supported by available data and a general experimental protocol for their evaluation.

Core Properties: Basicity and Steric Hindrance

The efficacy of a tertiary amine base in a given reaction is largely dictated by two key properties: its basicity (the ability to abstract a proton) and its steric hindrance (the bulkiness around the nitrogen atom). Basicity determines the amine's strength as a proton acceptor, while steric hindrance influences its nucleophilicity. In many applications, a non-nucleophilic strong base is desirable to avoid unwanted side reactions.

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Steric hindrance is a qualitative descriptor, but it is critical in determining whether a base will also act as a nucleophile.

Amine BaseStructurepKa of Conjugate AcidSteric Hindrance
This compound CCN(C)C(C)CPredicted: ~10.8-11.2Moderate
Triethylamine (TEA) CCN(CC)CC10.75[1]Low
Diisopropylethylamine (DIPEA) CCN(C(C)C)C(C)C~11[2]High

This compound possesses a structural profile that positions it as an intermediate between the widely used triethylamine (TEA) and the sterically hindered diisopropylethylamine (DIPEA). With an ethyl, a methyl, and an isopropyl group attached to the nitrogen, its steric bulk is greater than that of TEA but less than that of the two bulky isopropyl groups of DIPEA. This unique structural feature suggests that it may offer a balance of strong basicity and moderate nucleophilicity, making it a potentially versatile tool in a chemist's arsenal.

Performance in Chemical Reactions: A Comparative Overview

Tertiary amines are ubiquitously employed as bases in a variety of organic transformations, including dehydrohalogenation, acylation, and silylation reactions. Their primary role is to neutralize the acid generated during the reaction, driving the equilibrium towards the product side.

Dehydrohalogenation Reactions:

In elimination reactions, such as dehydrohalogenation, the choice of base can influence the regioselectivity (Zaitsev vs. Hofmann products) and the overall yield. A more sterically hindered base often favors the formation of the less substituted (Hofmann) alkene.

While direct comparative experimental data for this compound in a dehydrohalogenation reaction against TEA and DIPEA is not available in the reviewed literature, a general trend can be inferred based on their structural properties. Due to its intermediate steric profile, this compound might offer a different regioselectivity compared to the less hindered TEA and the highly hindered DIPEA.

Experimental Protocol for Comparative Evaluation of Tertiary Amine Bases in a Dehydrohalogenation Reaction

To facilitate a direct comparison of the performance of this compound, TEA, and DIPEA, the following general experimental protocol for a dehydrohalogenation reaction is provided.

Objective: To compare the efficiency and regioselectivity of this compound, triethylamine, and diisopropylethylamine in the dehydrohalogenation of 2-bromo-2-methylbutane (B1582447).

Reaction Scheme:

Materials:

  • 2-bromo-2-methylbutane

  • This compound

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Internal standard for GC analysis (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) with a suitable column for alkene analysis

Procedure:

  • Set up three identical reaction flasks, each equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, dissolve 2-bromo-2-methylbutane (1.0 equivalent) and the internal standard in the anhydrous solvent.

  • To each flask, add 1.2 equivalents of the respective tertiary amine base:

    • Flask 1: this compound

    • Flask 2: Triethylamine (TEA)

    • Flask 3: Diisopropylethylamine (DIPEA)

  • Stir the reactions at a controlled temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by GC.

  • Upon completion of the reaction (as determined by the disappearance of the starting material), quench the reactions by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and analyze the crude product mixture by GC.

Data Analysis:

  • Calculate the conversion of 2-bromo-2-methylbutane for each reaction.

  • Determine the yield of the Zaitsev and Hofmann products for each base.

  • Calculate the ratio of Zaitsev to Hofmann product to assess the regioselectivity of each base.

Data Presentation:

The results should be summarized in a table for easy comparison:

BaseReaction Time (h)Conversion (%)Zaitsev Product Yield (%)Hofmann Product Yield (%)Zaitsev:Hofmann Ratio
This compound
Triethylamine (TEA)
Diisopropylethylamine (DIPEA)

Visualizing Reaction Workflow and Base Comparison

To illustrate the experimental workflow and the logical relationship in selecting a tertiary amine base, the following diagrams are provided in DOT language.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis start Start setup Prepare three identical reaction flasks start->setup add_reagents Add 2-bromo-2-methylbutane, solvent, and internal standard setup->add_reagents add_bases Add respective tertiary amine bases: - this compound - TEA - DIPEA add_reagents->add_bases react Stir at controlled temperature add_bases->react monitor Monitor reaction by GC react->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with solvent quench->extract dry Dry organic layer extract->dry analyze Analyze by GC dry->analyze end End analyze->end

Caption: Experimental workflow for comparing tertiary amine bases.

base_selection_logic cluster_properties Key Properties cluster_bases Common Tertiary Amine Bases cluster_considerations Reaction Considerations start Choose a Tertiary Amine Base basicity Basicity (pKa of conjugate acid) start->basicity sterics Steric Hindrance start->sterics tea Triethylamine (TEA) - pKa ~10.75 - Low Steric Hindrance basicity->tea dipea Diisopropylethylamine (DIPEA) - pKa ~11 - High Steric Hindrance basicity->dipea nempa This compound - Predicted pKa ~10.8-11.2 - Moderate Steric Hindrance basicity->nempa sterics->tea sterics->dipea sterics->nempa nucleophilicity Is nucleophilic attack a concern? tea->nucleophilicity More nucleophilic regioselectivity Is regioselectivity (e.g., Hofmann vs. Zaitsev) important? tea->regioselectivity Favors Zaitsev dipea->nucleophilicity Non-nucleophilic dipea->regioselectivity Favors Hofmann nempa->nucleophilicity Moderately nucleophilic nempa->regioselectivity Intermediate behavior expected

Caption: Logical considerations for selecting a tertiary amine base.

Conclusion

This compound presents an intriguing alternative to the more conventional tertiary amine bases, TEA and DIPEA. Its unique combination of a predicted strong basicity and moderate steric hindrance suggests it could offer advantages in specific applications where a balance between reactivity and selectivity is required. The provided experimental protocol offers a framework for researchers to directly compare its performance and elucidate its potential benefits in their own synthetic endeavors. Further experimental investigation is warranted to fully characterize the reactivity profile of this promising tertiary amine base.

References

A Comparative Guide to Validating the Purity of Synthesized N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized small molecules is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of three common analytical techniques for validating the purity of synthesized N-ethyl-N-methylpropan-2-amine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (following derivatization), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This compound is a tertiary amine, and its synthesis, commonly achieved through reductive amination, can result in a variety of impurities. These may include unreacted starting materials (e.g., 2-propanone and N-ethylmethylamine), the intermediate iminium salt, and byproducts from over-alkylation or side reactions. A thorough purity assessment, therefore, requires analytical methods that can effectively separate and quantify the target compound from these potential contaminants.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the chemical nature of the analyte and its potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following tables summarize the key performance characteristics of GC-MS, HPLC-UV (with derivatization), and qNMR for the analysis of this compound.

Table 1: Performance Comparison of Analytical Techniques

Analytical TechniquePrincipleTypical Purity Range (%)Limit of Detection (LOD) for Key ImpuritiesLimit of Quantitation (LOQ) for Key ImpuritiesKey AdvantagesKey Limitations
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.98.0 - 99.9~0.01%~0.05%High resolution for volatile impurities, structural information from mass spectra aids in impurity identification.Not suitable for non-volatile or thermally labile impurities. Requires a volatile sample.
HPLC-UV (with Derivatization) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. UV detection requires derivatization of the non-chromophoric amine.97.0 - 99.8~0.02%~0.08%Applicable to a wide range of impurities, including non-volatile ones. Robust and widely available.Indirect method requiring a derivatization step which can introduce variability.
qNMR Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule, relative to a certified internal standard.>99.0 (for high purity materials)~0.1%~0.3%Absolute quantification without the need for a specific reference standard of the analyte. Non-destructive. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of these analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the volatile this compound and its likely volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Table 2: GC-MS Experimental Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Temperature Program Initial 50 °C, hold for 2 min; ramp at 15 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Mass Scan Range 35 - 300 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of dichloromethane (B109758) or another suitable volatile solvent.

  • Vortex to ensure complete dissolution.

Data Analysis: The purity is calculated using the area percent method from the total ion chromatogram (TIC). The peak area of this compound is divided by the total area of all observed peaks and multiplied by 100. Impurity identification is performed by comparing the mass spectra of impurity peaks with a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

As aliphatic amines like this compound lack a UV chromophore, a pre-column derivatization step is necessary for UV detection. Dansyl chloride is a common derivatizing agent for amines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Table 3: HPLC Experimental Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Derivatization Protocol:

  • Prepare a 1 mg/mL solution of the synthesized amine in acetonitrile.

  • Prepare a 5 mg/mL solution of dansyl chloride in acetonitrile.

  • In a vial, mix 100 µL of the amine solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution and vortex.

  • Heat the mixture at 60 °C for 30 minutes in the dark.

  • Cool to room temperature and add 100 µL of 2% (v/v) methylamine (B109427) solution to quench the excess dansyl chloride.

  • Vortex and let it stand for 15 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percentage of the dansylated this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Table 4: qNMR Experimental Parameters

ParameterValue
Solvent Chloroform-d (CDCl₃)
Internal Standard 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16
Temperature 25 °C

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (TCNB) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Pstd = Purity of the internal standard

For this compound, the quartet corresponding to the two protons of the ethyl group (-CH₂-) is a well-resolved signal suitable for integration. For TCNB, the singlet corresponding to the single aromatic proton is used.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_reporting Final Reporting Synthesis Synthesized N-ethyl-N- methylpropan-2-amine TLC TLC Analysis (Reaction Monitoring) Synthesis->TLC Purification Purification (e.g., Distillation) TLC->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC-UV Analysis (with Derivatization) Purification->HPLC qNMR qNMR Analysis Purification->qNMR Report Purity Report & Certificate of Analysis GCMS->Report HPLC->Report qNMR->Report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Analytical_Method_Comparison cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound (Tertiary Amine) Volatility Volatile Analyte->Volatility Chromophore Lacks UV Chromophore Analyte->Chromophore qNMR qNMR Analyte->qNMR Suitable for Absolute Quantification GCMS GC-MS Volatility->GCMS Suitable HPLC HPLC-UV (Requires Derivatization) Chromophore->HPLC Challenge (Addressed by Derivatization) Identification Identification GCMS->Identification Impurity ID Quantification Quantification HPLC->Quantification Purity (%) AbsolutePurity AbsolutePurity qNMR->AbsolutePurity Absolute Purity (%)

A Comparative Guide to Tertiary Amine Synthesis: Alkylation vs. Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tertiary amines is a fundamental transformation in organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available methods, direct alkylation of secondary amines and reductive amination of carbonyl compounds stand out as two of the most common strategies. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthetic route for their specific needs.

Core Principles and Mechanisms

Direct N-Alkylation is a classical SN2 reaction where a secondary amine acts as a nucleophile, displacing a leaving group (typically a halide) from an alkyl electrophile. The reaction is often facilitated by a base to neutralize the hydrohalic acid formed. A significant drawback of this method is the potential for over-alkylation, where the newly formed tertiary amine, itself a nucleophile, reacts further with the alkylating agent to produce a quaternary ammonium (B1175870) salt.[1][2][3] The use of sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can effectively suppress this side reaction.[4]

Reductive Amination (also known as reductive alkylation) is a two-step, often one-pot, process.[5] It involves the condensation of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[6][7] This electrophilic intermediate is then reduced in situ by a hydride-donating reagent to yield the tertiary amine. This method elegantly avoids the issue of over-alkylation that plagues direct alkylation, as the tertiary amine product is not susceptible to further reaction under the typical conditions.[6][8]

Quantitative Performance Comparison

The choice between alkylation and reductive amination often depends on factors like substrate scope, desired purity, and reaction conditions. The following table summarizes key performance metrics collated from various studies.

ParameterDirect N-AlkylationReductive Amination
Typical Yield Variable (Moderate to High); can be lowered by over-alkylation.[1][4]Generally High to Excellent.[9][10]
Purity Often requires careful purification to remove quaternary ammonium salts.[1][4]High purity is often achieved, avoiding quaternary byproducts.[8]
Primary Byproducts Quaternary ammonium salts.[3][4]Reduction of the starting carbonyl to an alcohol.[11]
Substrate Scope Amine: Broad. Alkylating Agent: Primarily reactive alkyl halides (iodides, bromides, triflates).[4][12]Amine: Broad. Carbonyl: Wide range of aldehydes and ketones.[9][13]
Functional Group Tolerance Can be limited by the basic conditions and reactivity of the alkyl halide.[4]Generally excellent, especially with mild reducing agents like NaBH(OAc)₃.[6][11]
Reaction Time Varies from hours to days.[4]Typically a few hours.[7][9]
Key Reagents Alkyl halide, Base (e.g., K₂CO₃, DIPEA).[4]Carbonyl compound, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd).[5][11]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental steps can clarify the fundamental differences between the two approaches.

G cluster_alkylation Direct N-Alkylation Pathway cluster_reductive Reductive Amination Pathway A_amine R₂NH (Secondary Amine) A_product R₂NR' (Tertiary Amine) A_amine->A_product Sɴ2 Attack A_alkyl R'-X (Alkyl Halide) A_alkyl->A_product A_quat R₂N⁺R'₂ X⁻ (Quaternary Salt) A_product->A_quat Over-alkylation (Side Reaction) A_alkyl2 R'-X A_alkyl2->A_quat R_amine R₂NH (Secondary Amine) R_iminium [R₂N⁺=CHR'] (Iminium Ion) R_amine->R_iminium Condensation R_carbonyl R'-CHO (Aldehyde) R_carbonyl->R_iminium R_product R₂N-CH₂R' (Tertiary Amine) R_iminium->R_product Reduction R_hydride [H⁻] (Reducing Agent) R_hydride->R_product

Caption: Reaction pathways for tertiary amine synthesis.

workflow cluster_alk Workflow: Direct Alkylation cluster_ra Workflow: One-Pot Reductive Amination A_start Combine Secondary Amine, Alkyl Halide, and Base in Solvent A_react Stir at RT or Heat (Monitor by TLC/LC-MS) A_start->A_react A_workup Aqueous Workup (Extraction) A_react->A_workup A_purify Column Chromatography (to remove quaternary salt) A_workup->A_purify A_product Isolated Tertiary Amine A_purify->A_product R_start Combine Secondary Amine and Carbonyl in Solvent R_iminium Stir for Iminium Formation (e.g., 20-60 min) R_start->R_iminium R_reduce Add Reducing Agent (e.g., STAB) (Monitor by TLC/LC-MS) R_iminium->R_reduce R_workup Aqueous Workup (Quench, Extraction) R_reduce->R_workup R_product Isolated Tertiary Amine R_workup->R_product

Caption: Comparison of experimental workflows.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Hünig's Base

This procedure is a general method for the direct alkylation of secondary amines while minimizing the formation of quaternary ammonium salts.[4]

Materials:

  • Secondary amine (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Acetonitrile (ACN), sufficient to make a ~0.1 M solution

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the secondary amine, acetonitrile, and N,N-diisopropylethylamine.

  • Stir the solution at room temperature.

  • Add the alkyl halide dropwise to the stirring solution.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (STAB)

This protocol describes a highly reliable and general one-pot procedure for synthesizing tertiary amines from secondary amines and carbonyl compounds.[6][11]

Materials:

  • Secondary amine (1.0-1.2 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.2-1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (~0.1 M)

  • Acetic Acid (optional, 1.1-2.0 eq., can facilitate iminium ion formation)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the secondary amine and the aldehyde or ketone in the chosen solvent (DCE or DCM).

  • If the substrates are unreactive, add acetic acid and stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by column chromatography may be performed if needed, but this method often yields products of high purity.

Conclusion and Recommendations

Both direct alkylation and reductive amination are powerful tools for the synthesis of tertiary amines, each with distinct advantages and limitations.

  • Direct N-Alkylation is a straightforward SN2 reaction that is effective when the risk of over-alkylation is low or can be mitigated, for example, with sterically hindered reagents or when the tertiary amine product is significantly less nucleophilic than the starting secondary amine.[3] It is particularly useful when the required alkyl group is not easily accessible from a corresponding aldehyde or ketone.

  • Reductive Amination is generally the more versatile and reliable method.[6] Its primary advantage is the circumvention of over-alkylation, leading to cleaner reactions and higher yields of the desired tertiary amine.[2][8] The development of mild and selective reducing agents like sodium triacetoxyborohydride has expanded its scope to a vast range of functionalized and sensitive substrates, making it a preferred method in modern organic synthesis, especially in the context of drug discovery and development.[11]

References

A Comparative Guide to the Analysis of N-ethyl-N-methylpropan-2-amine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral compounds within the pharmaceutical and chemical industries. N-ethyl-N-methylpropan-2-amine is a chiral tertiary amine whose enantiomers can exhibit distinct biological activities.[1] Therefore, precise and reliable analytical methods are required to separate and quantify its enantiomeric composition.

This guide provides a comparative analysis of the primary chromatographic techniques used for determining the enantiomeric excess of small, volatile amines like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It includes an overview of the methodologies, detailed experimental protocols, and performance comparisons to assist researchers in selecting the most suitable approach for their analytical needs.

Comparison of Analytical Methodologies

Both HPLC and GC are powerful techniques for chiral separations, with the choice often depending on the analyte's properties, the required sensitivity, and available instrumentation.[2] The primary distinction lies in the approach: HPLC typically allows for direct separation on a chiral stationary phase, while GC often requires derivatization to enhance volatility and achieve separation.[2][3]

Table 1: Comparison of HPLC and GC for Chiral Amine Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[4]Separation of enantiomers on a chiral column, often after derivatization to increase volatility and improve peak shape.[3][5]
Applicability Broadly applicable to a wide range of amines.Best suited for volatile and thermally stable amines or their derivatives.[5]
Common CSPs Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates).[6][7]Cyclodextrin derivatives (e.g., Rt-βDEX).[8]
Sample Preparation Minimal; typically involves dissolving the sample in the mobile phase.[9]Often requires a chemical derivatization step followed by extraction.[3][10]
Typical Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[11]Flame Ionization Detector (FID), Mass Spectrometry (MS).[11]
Advantages Direct analysis, broad CSP selection, versatile separation modes (normal, reversed, polar organic).[4]High resolution, high speed, excellent sensitivity with FID.
Disadvantages Higher solvent consumption, potentially longer analysis times.Derivatization adds complexity and potential for error; limited to thermally stable compounds.[3]

Experimental Protocols & Data

Detailed protocols for both HPLC and GC methods are provided below. These represent generalized procedures based on established methods for separating chiral amines.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation via HPLC is often the preferred method due to its simplicity and the wide availability of effective polysaccharide-based chiral stationary phases.[7] The addition of a small amount of a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution for amine compounds.[4][9]

Table 2: Exemplary Chiral HPLC Conditions for Amine Separation

ParameterDescription
HPLC System Standard HPLC or UHPLC system with UV/DAD detector.
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) on silica (B1680970) gel.[7]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (B46881) (90:10:0.1, v/v/v).[4]
Flow Rate 1.0 mL/min.[4]
Column Temp. 35 °C.[12]
Detection UV at 220 nm.
Injection Vol. 5 µL.
Sample Prep. Dissolve 1 mg of this compound in 1 mL of mobile phase.[9]

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and diethylamine in the specified ratio. Degas the solution before use.

  • Sample Preparation: Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved (approx. 30-60 minutes).

  • Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Method 2: Chiral Gas Chromatography (GC)

For volatile amines, GC offers high efficiency and fast analysis times. Because tertiary amines can exhibit poor peak shape on standard columns, derivatization is often employed. While chiral derivatizing agents can be used to form diastereomers separable on an achiral column, a more common modern approach involves using an achiral derivatizing agent to improve chromatographic properties, followed by separation on a chiral capillary column.[3]

Table 3: Exemplary Chiral GC Conditions for Derivatized Amine Separation

ParameterDescription
GC System Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization React the amine with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide (B147638) derivative.[3]
Column Rt-βDEXsm (Cyclodextrin-based chiral capillary column); 30 m x 0.25 mm ID, 0.25 µm film.[8]
Carrier Gas Helium or Hydrogen, constant flow.[13]
Injector Temp. 250 °C.
Oven Program Start at 60°C (hold 1 min), ramp to 180°C at 5°C/min, hold for 5 min.
Detector Temp. 250 °C (FID).
Sample Prep. See derivatization protocol below.

Experimental Protocol: GC Derivatization and Analysis

  • Derivatization: In a vial, dissolve ~1 mg of this compound in 500 µL of a suitable aprotic solvent (e.g., dichloromethane). Add 50 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 30 minutes.

  • Sample Preparation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane.[10]

  • Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peak areas for the two separated enantiomers and calculate the enantiomeric excess using the same formula as in the HPLC method.

Workflow and Process Visualizations

To better illustrate the analytical processes, the following diagrams outline the experimental workflows and underlying principles.

G cluster_0 General Workflow Sample Sample Received (Racemic or Enantioenriched Amine) Prep Sample Preparation Sample->Prep Method Method Selection Prep->Method HPLC Chiral HPLC Analysis (Direct Method) Method->HPLC HPLC GC Chiral GC Analysis (Indirect Method) Method->GC GC Data Data Acquisition & Integration HPLC->Data GC->Data Calc Calculate % e.e. Data->Calc G cluster_1 Chiral Recognition on HPLC CSP racemate Racemic Mixture (R- and S-Enantiomers) column Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes racemate->column interaction Differential Interaction Energy (S-Enantiomer interacts stronger) column->interaction separation Separation in Column interaction->separation elution1 R-Enantiomer (Elutes First) separation->elution1 Weak Interaction elution2 S-Enantiomer (Elutes Second) separation->elution2 Strong Interaction G cluster_2 GC Derivatization Workflow start Amine Sample in Aprotic Solvent add_reagent Add Derivatizing Agent (e.g., Trifluoroacetic Anhydride) start->add_reagent react Heat to Complete Reaction (Formation of Amide) add_reagent->react evap Evaporate Solvent & Excess Reagent react->evap reconstitute Reconstitute in Injection Solvent (Hexane) evap->reconstitute inject Inject into GC reconstitute->inject

References

A Comparative Guide to the Efficacy of Reducing Agents in N-ethyl-N-methylpropan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. N-ethyl-N-methylpropan-2-amine, a tertiary amine, is a valuable building block in the development of various organic molecules. Its synthesis is most commonly achieved through the reductive amination of acetone (B3395972) with N-ethyl-N-methylamine. This reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the final amine product. The choice of reducing agent is critical to the success of this synthesis, directly impacting the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of three commonly employed reducing agents for this transformation: Sodium Borohydride (B1222165) (NaBH₄), Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and Catalytic Hydrogenation, supported by detailed experimental protocols and comparative data.

Comparative Efficacy of Reducing Agents

The selection of an appropriate reducing agent for the synthesis of this compound is a balance of reactivity, selectivity, cost, and safety considerations. The following table summarizes the key performance indicators for three distinct methodologies.

Reducing AgentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)75-854-6Cost-effective, readily available.Lower selectivity, may require a two-step procedure, potential for side reactions (reduction of the ketone).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)90-982-4High selectivity for the iminium ion, mild reaction conditions, one-pot procedure.Higher cost compared to NaBH₄.
Catalytic Hydrogenation (H₂/Pd-C)88-958-12"Green" and atom-economical, high yields, no stoichiometric waste from the reductant.Requires specialized high-pressure equipment, longer reaction times, catalyst cost and handling.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared reducing agents are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Method 1: Reductive Amination using Sodium Borohydride (Two-Step Procedure)

This method involves the pre-formation of the iminium ion followed by its reduction.[1]

Step 1: Iminium Ion Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-N-methylamine (1.0 eq) and acetone (1.2 eq) in methanol (B129727) (5 mL per mmol of amine).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium ion.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Method 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This procedure benefits from the high selectivity of NaBH(OAc)₃, allowing for a convenient one-pot reaction.[2][3][4]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-methylamine (1.0 eq) and acetone (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) (10 mL per mmol of amine).

  • Stir the solution at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Method 3: Catalytic Hydrogenation

This method is an environmentally friendly alternative that utilizes hydrogen gas and a metal catalyst.[5]

  • In a high-pressure hydrogenation vessel, combine N-ethyl-N-methylamine (1.0 eq), acetone (1.2 eq), and a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to 40-60 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation.

Reaction Workflow

The general workflow for the reductive amination synthesis of this compound is depicted in the following diagram. The process begins with the reaction of N-ethyl-N-methylamine and acetone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent to yield the final tertiary amine product.

Reductive_Amination_Workflow Reactants N-ethyl-N-methylamine + Acetone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation Product This compound Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃, H₂/Pd-C) Reducing_Agent->Iminium_Ion Reduction

Caption: General workflow for the synthesis of this compound.

Conclusion

The choice of reducing agent for the synthesis of this compound significantly influences the reaction's outcome. For high-yield, selective, and convenient laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the preferred reagent due to its mild nature and suitability for one-pot procedures.[2][3][4] Sodium Borohydride presents a more economical option, though it may necessitate a two-step protocol to achieve comparable selectivity.[1] For large-scale and environmentally conscious production, Catalytic Hydrogenation is an excellent, atom-economical choice, provided the necessary specialized equipment is available.[5] Ultimately, the optimal method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.

References

A Comparative Guide to Structural Analogues of N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural analogues of N-ethyl-N-methylpropan-2-amine, focusing on their physicochemical and pharmacological properties. Due to the limited availability of direct comparative studies, this document synthesizes available data for individual analogues and presents it in a structured format. The information is intended to aid researchers in understanding the structure-activity relationships within this chemical class.

Introduction

This compound is a tertiary amine with a simple aliphatic structure. Its structural analogues, characterized by variations in the N-alkyl and isopropyl backbone, are of interest in medicinal chemistry and pharmacology. This guide focuses on three representative analogues for which some experimental data is available:

  • This compound (Parent Compound)

  • N-propyl-N-isopropylamine

  • N-isopropylbenzylamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected analogues is presented in Table 1. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

PropertyThis compoundN-propyl-N-isopropylamineN-isopropylbenzylamine
Molecular Formula C₆H₁₅NC₆H₁₅NC₁₀H₁₅N
Molecular Weight 101.19 g/mol 101.19 g/mol 149.23 g/mol
IUPAC Name This compoundN-propyl-N-(propan-2-yl)propan-1-amineN-benzylpropan-2-amine
CAS Number 39198-07-721968-17-2102-97-6
Boiling Point Not available102.9 °C[1]Not available
Density Not available0.739 g/cm³[1]Not available
LogP (Predicted) 1.41.5Not available

Pharmacological Properties

The pharmacological activities of these analogues differ significantly based on their structural modifications.

N-propyl-N-isopropylamine
N-isopropylbenzylamine

N-isopropylbenzylamine has been investigated for its stimulant-like and reinforcing effects. It has been used as a substitute for methamphetamine in illicit markets.[3]

In Vivo Studies:

  • Conditioned Place Preference (CPP): N-isopropylbenzylamine at a dose of 3 mg/kg induced significant conditioned place preference in mice, an effect comparable to 1 mg/kg of methamphetamine, suggesting rewarding properties.[4][5]

  • Locomotor Activity: Acute administration of 10 mg/kg N-isopropylbenzylamine increased locomotor activity in rats. However, it is less potent than methamphetamine in inducing psychomotor stimulation.[4][5]

  • Self-Administration: Rats acquired N-isopropylbenzylamine self-administration, indicating it has reinforcing effects. However, it is a less potent reinforcer than methamphetamine.[4][5]

In Vitro Toxicity:

  • N-isopropylbenzylamine has been shown to induce toxicity in neuronal cell lines (SN4741, SH-SY5Y, and PC12) with IC50 values around 1-3 mM.[6][7]

  • Its toxicity is associated with an increase in intracellular nitric oxide (NO) levels and activation of neuronal nitric oxide synthase (nNOS).[6][7]

Monoamine Transporter Affinity:

Despite its structural similarity to methamphetamine, a known monoamine transporter substrate, the binding affinities (Ki) and functional activities (EC50) of N-isopropylbenzylamine at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are currently unknown, representing a significant gap in its pharmacological profile.[4][6]

This compound

There is a notable lack of publicly available pharmacological data for the parent compound, this compound. Further research is required to characterize its biological activity.

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay (General Protocol)

This protocol is a general method for determining the binding affinity of a compound to beta-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., β1 or β2).

  • Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol).

  • Unlabeled test compound (e.g., N-propyl-N-isopropylamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Conditioned Place Preference (CPP) Protocol (General)

This protocol describes a standard method for assessing the rewarding or aversive properties of a drug.

Objective: To determine if a test compound has rewarding properties by measuring the preference of an animal for an environment previously paired with the compound.

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.

  • Conditioning (Days 2-5):

    • On alternate days, administer the test compound (e.g., N-isopropylbenzylamine) and confine the animal to one chamber for a set period (e.g., 30 minutes).

    • On the other days, administer a vehicle control (e.g., saline) and confine the animal to the other chamber for the same duration.

  • Test Day (Day 6): Allow the animal to freely explore both chambers in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: An increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference and suggests the drug has rewarding properties.

Nitric Oxide Synthase (NOS) Activity Assay (General Protocol)

This protocol outlines a general method for measuring NOS activity in cell lysates.

Objective: To determine the effect of a test compound on the activity of nitric oxide synthase.

Materials:

  • Cell lysate containing NOS.

  • L-arginine (NOS substrate).

  • NADPH (cofactor).

  • Griess Reagent (for colorimetric detection of nitrite).

  • Nitrite (B80452) standard solution.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with the test compound (e.g., N-isopropylbenzylamine) or a vehicle control.

  • Reaction Incubation: In a 96-well plate, incubate the cell lysate with L-arginine and NADPH at 37°C to allow for the production of nitric oxide, which is rapidly converted to nitrite and nitrate (B79036).

  • Nitrate Reduction (Optional but recommended): Add nitrate reductase to convert any nitrate to nitrite for total NO production measurement.

  • Colorimetric Reaction: Add Griess Reagent to the wells. This reagent reacts with nitrite to produce a colored product.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the amount of nitrite produced by comparing the absorbance to a nitrite standard curve. An increase in nitrite production in the presence of the test compound suggests an increase in NOS activity.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of these compounds.

G cluster_0 Structure-Activity Relationship This compound This compound N-propyl-N-isopropylamine N-propyl-N-isopropylamine This compound->N-propyl-N-isopropylamine N-Alkyl Chain Elongation N-isopropylbenzylamine N-isopropylbenzylamine This compound->N-isopropylbenzylamine N-Benzylation

Caption: Structural modifications from the parent compound.

G cluster_1 Proposed Mechanism of N-isopropylbenzylamine Toxicity N-isopropylbenzylamine N-isopropylbenzylamine nNOS Activation nNOS Activation N-isopropylbenzylamine->nNOS Activation Activates Increased NO Production Increased NO Production nNOS Activation->Increased NO Production Leads to Neuronal Toxicity Neuronal Toxicity Increased NO Production->Neuronal Toxicity Causes

Caption: Toxicity pathway of N-isopropylbenzylamine.

G cluster_2 Conditioned Place Preference Experimental Workflow Day 1: Pre-Conditioning Day 1: Pre-Conditioning Days 2-5: Conditioning\n(Drug/Vehicle Pairing) Days 2-5: Conditioning (Drug/Vehicle Pairing) Day 1: Pre-Conditioning->Days 2-5: Conditioning\n(Drug/Vehicle Pairing) Day 6: Test\n(Free Exploration) Day 6: Test (Free Exploration) Days 2-5: Conditioning\n(Drug/Vehicle Pairing)->Day 6: Test\n(Free Exploration)

Caption: Workflow for Conditioned Place Preference.

Conclusion

This guide provides a comparative overview of the structural analogues of this compound based on currently available data. Significant gaps in the pharmacological profiles of these compounds exist, particularly the lack of quantitative receptor binding and functional activity data for this compound and N-propyl-N-isopropylamine, and the unknown monoamine transporter affinities of N-isopropylbenzylamine. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to understand their therapeutic potential and toxicological risks.

References

literature comparison of N-ethyl-N-methylpropan-2-amine reaction yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to N-ethyl-N-methylpropan-2-amine, a tertiary amine with applications in chemical research and development. The following sections detail the common reaction pathways, present quantitative yield data from the literature, and provide comprehensive experimental protocols for the key synthetic steps.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound have been identified in the chemical literature:

  • Direct Reductive Amination: This one-pot reaction involves the condensation of acetone (B3395972) with N-ethylmethylamine, followed by the in-situ reduction of the resulting iminium ion to form the tertiary amine.

  • Two-Step N-Alkylation: This approach first involves the synthesis of the secondary amine precursor, N-methylpropan-2-amine (also known as N-methylisopropylamine), followed by its N-alkylation with an ethylating agent to yield the final product.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Data Presentation: A Comparative Analysis of Reaction Yields

The following tables summarize the quantitative data for the reaction yields of the key steps in the synthesis of this compound.

Table 1: Synthesis of the Precursor N-methylpropan-2-amine

Starting MaterialsReagentsReaction TypeYield (%)Reference
Isopropylamine, FormalinZinc powder, Concentrated HCl, NaOHMannich reaction and decomposition98.9%CN102070461A
Acetone, Monomethylamine gasRaney nickel, HydrogenReductive Amination90.2%CN106866424A
Isopropylamine, Benzaldehyde, Methyl Iodide-N-Alkylation80%Organic Syntheses

Table 2: Synthesis of this compound

Starting MaterialsReagentsReaction TypeYield (%)Reference
N-methylpropan-2-amine, Ethylating agentVaries (e.g., Ethyl iodide, Diethyl sulfate)N-AlkylationNot explicitly reported for this substrate. General yields for similar N-alkylations range from moderate to high.General Organic Chemistry Principles
Acetone, N-ethylmethylamineReducing agent (e.g., Sodium borohydride, Hydrogen/Catalyst)Reductive AminationNot explicitly reported in the reviewed literature.General Organic Chemistry Principles

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: Synthesis of N-methylpropan-2-amine via Mannich Reaction and Decomposition

This high-yield protocol is adapted from Chinese patent CN102070461A.

Step 1: Mannich Reaction

  • In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, add 60g of anhydrous isopropylamine.

  • Cool the flask to 5°C using an ice-water bath and stir vigorously.

  • Slowly add 120g of 35% formaldehyde (B43269) solution via the dropping funnel over 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring in the ice-water bath for an additional 4 hours.

  • Separate the oily layer and dry it with anhydrous magnesium sulfate (B86663) for 12 hours to obtain 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine.

Step 2: Decomposition Reaction

  • Prepare a suspension of zinc powder in water.

  • Simultaneously add the 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine from Step 1 and concentrated hydrochloric acid to the zinc powder suspension.

  • After the reaction is complete, filter to remove any residual zinc powder.

  • Slowly add the filtrate to a 40% aqueous sodium hydroxide (B78521) solution in a reaction and rectification apparatus with vigorous stirring.

  • The product, N-methylpropan-2-amine, is distilled out during the addition.

  • Further rectify the collected product to obtain high-purity N-methylpropan-2-amine.

Protocol 2: Synthesis of N-methylpropan-2-amine via Reductive Amination

This protocol is based on the method described in Chinese patent CN106866424A.

  • In a 1000ml stainless steel kettle, add 290.2g (5mol) of acetone and 14.5g of Raney nickel containing 1% by weight of molybdenum.

  • Introduce 155.3g (5mol) of monomethylamine gas into the acetone.

  • Maintain the temperature at 10°C and allow the reaction to proceed for 2 hours.

  • Evacuate the kettle to -0.008MPa and then heat to 45°C.

  • Introduce hydrogen into the reactor, maintaining the internal pressure at 0.5-1MPa, and continue the reaction for 4 hours.

  • After the reaction is complete, filter the mixture.

  • The filtrate is subjected to atmospheric distillation to obtain colorless, transparent N-methylpropan-2-amine.

Protocol 3: General Procedure for N-Alkylation of a Secondary Amine

While a specific protocol for the ethylation of N-methylpropan-2-amine was not found, the following is a general procedure for the N-alkylation of secondary amines using an alkyl halide, which can be adapted for this synthesis.

  • In a round-bottom flask, dissolve the secondary amine (N-methylpropan-2-amine, 1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., potassium carbonate, triethylamine, 1.5-2.0 equivalents) to the solution.

  • Add the ethylating agent (e.g., ethyl iodide, ethyl bromide, 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_0 Route 1: Direct Reductive Amination cluster_1 Route 2: Two-Step N-Alkylation A Acetone C This compound A->C Reducing Agent B N-Ethymethylamine B->C D Acetone / Isopropylamine E N-methylpropan-2-amine D->E Reductive Amination / Mannich Reaction F This compound E->F Ethylating Agent

Caption: Overview of the two main synthetic routes to this compound.

Reductive_Amination_Workflow start Start Materials: Acetone & N-Ethymethylamine imine_formation Iminium Ion Formation (Condensation) start->imine_formation reduction Reduction of Iminium Ion imine_formation->reduction Reducing Agent (e.g., NaBH4, H2/Catalyst) product This compound reduction->product

Caption: Workflow for the direct reductive amination synthesis route.

N_Alkylation_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Ethylation start_step1 Starting Materials: (e.g., Acetone & Methylamine) product_step1 N-methylpropan-2-amine start_step1->product_step1 Reductive Amination or Mannich Reaction start_step2 N-methylpropan-2-amine product_step2 This compound start_step2->product_step2 Ethylating Agent (e.g., Ethyl Iodide)

Caption: Workflow for the two-step N-alkylation synthesis route.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of principal analytical methodologies for the quantification of N-ethyl-N-methylpropan-2-amine. As the published literature lacks a direct cross-validation study for this specific tertiary amine, this document establishes a framework based on established protocols for analogous aliphatic amines. The primary techniques discussed, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are presented with detailed experimental protocols and representative performance data to guide researchers in method selection, development, and cross-validation.

Cross-validation is a critical procedure to verify that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even between two distinct, validated methods.[1] This process is essential for ensuring data integrity and interchangeability throughout the lifecycle of a drug development program.[1][2]

Analytical Challenges

The analysis of small aliphatic amines like this compound presents unique challenges:

  • Volatility: While beneficial for gas chromatography, the high volatility can lead to sample loss if not handled properly.

  • Poor UV Absorbance: The absence of a strong chromophore makes direct detection by UV-based HPLC methods difficult, especially at low concentrations.[3]

  • Chromatographic Behavior: The basic nature of the amine can lead to strong interactions with active sites (e.g., free silanols) on standard silica-based GC and LC columns, resulting in poor peak shape (tailing).[4] This often necessitates the use of base-deactivated columns or specialized amine-specific columns.[4]

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and analytical throughput. The following table summarizes representative performance data expected from a rigorous validation of GC-MS and LC-MS/MS methods for this compound, based on performance characteristics observed for similar compounds.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ~0.5 - 1 ng/mL~0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) ~1.5 - 3 ng/mL~0.15 - 0.3 ng/mL
Sample Throughput ModerateHigh
Selectivity High (with MS detection)Very High (with MRM)
Key Advantage Robust for volatile compounds, well-established.Superior sensitivity and selectivity, suitable for complex matrices.
Potential Challenge Potential for peak tailing; may require specialized columns.Matrix effects can cause ion suppression or enhancement.

Experimental Protocols

The following protocols provide a foundation for developing and validating analytical methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of this compound in relatively clean sample matrices. The use of a specialized amine column is recommended to mitigate peak tailing.[4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of the sample matrix (e.g., plasma, reaction mixture), add a suitable internal standard (e.g., a deuterated analog or a structurally similar tertiary amine).

  • Add 100 µL of 1M Sodium Hydroxide (B78521) to basify the sample.

  • Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column (e.g., CP-Volamine).[3]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[2]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1.0 mL of the sample matrix, add the internal standard.

  • Precondition a mixed-mode cation exchange SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a series of solvents (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.

  • Elute the analyte and internal standard using 2 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm). A column with low silanol (B1196071) activity is preferable.[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 min.

    • Linear ramp to 95% B over 3.0 min.

    • Hold at 95% B for 1.0 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for the analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the cross-validation and selection of analytical methods.

G General Workflow for Cross-Validation of Analytical Methods cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation Def_A Define Method A (e.g., GC-MS) Val_A Validate Method A (per ICH Q2) Def_A->Val_A Def_B Define Method B (e.g., LC-MS/MS) Val_B Validate Method B (per ICH Q2) Def_B->Val_B Accept Define Acceptance Criteria (e.g., ±20% agreement) Val_A->Accept Val_B->Accept Samples Prepare Identical QC and Study Samples Accept->Samples Analyze_A Analyze Samples with Method A Samples->Analyze_A Analyze_B Analyze Samples with Method B Samples->Analyze_B Compare Compare Results (e.g., Bland-Altman Plot, Percent Difference) Analyze_A->Compare Analyze_B->Compare Decision Results Meet Acceptance Criteria? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy & Re-evaluate Decision->Fail No

Caption: A flowchart illustrating the systematic process for cross-validating two analytical methods.

G Decision Logic for Analytical Method Selection Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity (<1 ng/mL) required? Matrix->Sensitivity Complex (e.g., Plasma, Tissue) Throughput Is high throughput required? Matrix->Throughput Simple (e.g., API, Solvent) Sensitivity->Throughput No LCMS Select LC-MS/MS Sensitivity->LCMS Yes GCMS Select GC-MS Throughput->GCMS No Throughput->LCMS Yes GCMS_Consider Consider GC-MS: - Use amine-specific column - Monitor for thermal degradation GCMS->GCMS_Consider LCMS_Consider Consider LC-MS/MS: - Optimize ESI conditions - Use internal standard for matrix effects LCMS->LCMS_Consider

Caption: A decision tree to guide the selection of an optimal analytical method.

References

A Comparative Analysis of N-ethyl-N-methylpropan-2-amine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving desired reaction outcomes, particularly in processes sensitive to steric hindrance and basicity. N-ethyl-N-methylpropan-2-amine, a tertiary amine, presents itself as a potential alternative to more commonly utilized reagents such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base). This guide provides a comparative assessment of this compound, focusing on its structural attributes and potential performance advantages in various synthetic applications. Due to a notable scarcity of direct comparative experimental data in peer-reviewed literature, this analysis is primarily based on theoretical considerations of its molecular structure and established principles of chemical reactivity.

Theoretical Comparison with Standard Reagents

The efficacy of a non-nucleophilic base is predominantly determined by two key factors: its basicity (pKa of its conjugate acid) and the degree of steric hindrance around the nitrogen atom. The ideal non-nucleophilic base possesses high basicity to effectively scavenge protons, coupled with significant steric bulk to prevent its participation in undesired nucleophilic side reactions.

Steric Hindrance:

The steric environment around the nitrogen atom in this compound is unique. It features a methyl, an ethyl, and an isopropyl group attached to the nitrogen. In comparison, triethylamine has three ethyl groups, and DIPEA has two isopropyl groups and one ethyl group.[1] Structurally, the steric bulk of this compound is intermediate between that of triethylamine and DIPEA. The presence of the isopropyl group provides more steric shielding than an ethyl group, suggesting it is a more effective non-nucleophilic base than triethylamine in preventing unwanted side reactions. However, with only one isopropyl group, it is less sterically hindered than DIPEA, which has two. This intermediate steric profile could be advantageous in reactions where the substrate itself is highly hindered, and a base like DIPEA might be too bulky to effectively abstract a proton.

Basicity:

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common alternatives.

PropertyThis compoundTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
CAS Number 39198-07-7[2][3]121-44-87087-68-5[1][4]
Molecular Formula C6H15N[2][3]C6H15NC8H19N[1][4]
Molecular Weight 101.19 g/mol [2][3]101.19 g/mol 129.24 g/mol [1][4]
Boiling Point Not reported89-90 °C126-127 °C[5]
pKa of Conjugate Acid Not reported~10.75~10.75-11

Experimental Protocols: A General Approach to Amide Bond Formation

While specific experimental data for this compound is limited, a general protocol for its use in a common application, such as amide bond formation, can be extrapolated. This protocol is based on established procedures for similar non-nucleophilic bases.

Objective: To synthesize an amide from a carboxylic acid and a primary amine using a coupling agent and a non-nucleophilic base.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Coupling agent (e.g., HBTU, 1.05 equiv)

  • This compound (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (e.g., HBTU) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound to the reaction mixture, followed by the primary amine.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

G cluster_NEMPA This compound cluster_TEA Triethylamine (TEA) cluster_DIPEA N,N-Diisopropylethylamine (DIPEA) N1 N C1_1 CH3 N1->C1_1 C1_2 CH2CH3 N1->C1_2 C1_3 CH(CH3)2 N1->C1_3 N2 N C2_1 CH2CH3 N2->C2_1 C2_2 CH2CH3 N2->C2_2 C2_3 CH2CH3 N2->C2_3 N3 N C3_1 CH(CH3)2 N3->C3_1 C3_2 CH(CH3)2 N3->C3_2 C3_3 CH2CH3 N3->C3_3

Caption: Molecular structures of this compound, TEA, and DIPEA.

G start Dissolve Carboxylic Acid in Anhydrous Solvent add_coupling Add Coupling Agent (e.g., HBTU) start->add_coupling add_base Add this compound add_coupling->add_base add_amine Add Primary Amine add_base->add_amine react Stir at Room Temperature (Monitor Progress) add_amine->react quench Quench Reaction (e.g., with water) react->quench extract Extract Product with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify

Caption: General experimental workflow for amide bond formation.

G cluster_factors Key Factors cluster_outcome Desired Outcome choice Choosing a Non-Nucleophilic Base basicity Basicity (pKa) choice->basicity Proton Scavenging sterics Steric Hindrance choice->sterics Preventing Side Reactions outcome High Yield & Selectivity basicity->outcome nucleophilicity Nucleophilicity sterics->nucleophilicity Inversely Proportional nucleophilicity->outcome Low is better

Caption: Logical relationship for selecting a non-nucleophilic base.

Conclusion

This compound is a tertiary amine with a unique substitution pattern that positions its steric profile between the widely used non-nucleophilic bases, triethylamine and DIPEA. This intermediate steric hindrance could offer advantages in specific synthetic contexts, potentially allowing for efficient proton abstraction where bulkier bases may fail, while still providing sufficient shielding to prevent nucleophilic attack in many cases. Its basicity is anticipated to be on par with other trialkylamines.

For researchers and drug development professionals, this compound represents a potentially valuable tool in the optimization of reaction conditions. While the lack of direct comparative studies necessitates a case-by-case evaluation, its distinct structural characteristics warrant its consideration as a viable alternative to traditional non-nucleophilic bases. Further experimental investigation into its performance in a variety of chemical transformations would be highly beneficial to the scientific community.

References

Safety Operating Guide

Proper Disposal of N-ethyl-N-methylpropan-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of N-ethyl-N-methylpropan-2-amine (CAS No. 39198-07-7), a flammable and corrosive compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.

  • Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is critical for assessing risks and planning disposal procedures.

PropertyValueSource
Molecular Formula C₆H₁₅NPubChem[1]
Molecular Weight 101.19 g/mol PubChem[1]
CAS Number 39198-07-7PubChem[1]
Appearance LiquidSigma-Aldrich[2]
Flash Point -7.2 °C (19.0 °F)Sigma-Aldrich[2]
Hazard Classifications Flammable Liquid 2, Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1Sigma-Aldrich[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Dedicated Container: Collect waste this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). The container must be in good condition with a secure, leak-proof lid.

  • No Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (39198-07-7), and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible materials.

Step 4: Final Disposal

  • Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for arranging the pickup and disposal of chemical waste.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation, in accordance with local, state, and federal regulations.

Prohibited Disposal Methods:

  • DO NOT pour this compound down the drain.

  • DO NOT dispose of it in regular trash.

  • DO NOT allow it to evaporate in a fume hood as a means of disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if needed) start->ppe spill Spill Occurs start->spill collect Collect waste in a dedicated, compatible, and sealed container ppe->collect ppe->spill label Label container clearly: - 'Hazardous Waste' - Chemical Name & CAS# - Hazard Pictograms collect->label collect->spill storage Store in a designated, ventilated, and secure secondary containment area label->storage contact_ehs Contact Institutional EHS or a Licensed Hazardous Waste Disposal Vendor storage->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation handover Hand over waste for proper disposal documentation->handover end End: Safe and Compliant Disposal handover->end spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect & decontaminate spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-ethyl-N-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards:

This compound is a flammable and corrosive compound. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] Vapors may form explosive mixtures with air.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this substance.

Body PartRecommended PPESpecifications and Remarks
Hands Neoprene or nitrile rubber glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][3]
Eyes/Face Chemical goggles and face shield (8-inch minimum)Tightly fitting safety goggles should be worn.[1] Contact lenses should not be worn.[3]
Skin and Body Protective clothingWear suitable fire/flame resistant and impervious clothing to prevent skin contact.[2][3]
Respiratory Respiratory protection equipmentUse in a well-ventilated area or under a chemical fume hood.[3][4] If inhalation is a risk, a self-contained breathing apparatus may be necessary, especially for firefighting.[1]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe Ensure all safety equipment is available handling Chemical Handling ppe->handling Verify proper fit and integrity of PPE spill Spill Response handling->spill In case of accidental release disposal Waste Disposal handling->disposal After experiment completion decon Decontamination spill->decon Follow emergency procedures disposal->decon Properly label and store waste containers decon->prep Prepare for next operation

Caption: Workflow for safe handling of this compound.

Detailed Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid all eye and skin contact and do not breathe vapors or mist.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Ground and bond containers and receiving equipment.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]

  • Wash hands thoroughly after handling and before breaks.[1] Contaminated clothing should be washed before reuse.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[2][3]

  • Incompatible materials include acids and oxidizing agents.[3]

Accidental Release and Disposal Plan

Accidental Release:

  • Eliminate all ignition sources.[3]

  • Evacuate unnecessary personnel from the area.[1][3]

  • Wear appropriate PPE as described in the table above.[3]

  • Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[3]

  • Clean up the spill using an absorbent material and collect it into a suitable container for disposal.[3]

Disposal:

  • Do not dispose of waste into the sewer system.[3]

  • Dispose of the chemical and its container in a safe manner in accordance with local, state, and federal regulations at a licensed waste disposal facility.[3]

  • Handle empty containers with care as they may contain flammable residual vapors.[3]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company. Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.